molecular formula C16H29N3O7 B561669 Aminocaproic Nitrilotriacetic Acid CAS No. 1043881-31-7

Aminocaproic Nitrilotriacetic Acid

Cat. No.: B561669
CAS No.: 1043881-31-7
M. Wt: 375.42 g/mol
InChI Key: FHJGDBAWMRVKAB-LBPRGKRZSA-N
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Description

Aminocaproic Nitrilotriacetic Acid, also known as this compound, is a useful research compound. Its molecular formula is C16H29N3O7 and its molecular weight is 375.42 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(2S)-6-(6-aminohexanoylamino)-2-[bis(carboxymethyl)amino]hexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H29N3O7/c17-8-4-1-2-7-13(20)18-9-5-3-6-12(16(25)26)19(10-14(21)22)11-15(23)24/h12H,1-11,17H2,(H,18,20)(H,21,22)(H,23,24)(H,25,26)/t12-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHJGDBAWMRVKAB-LBPRGKRZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCC(=O)NCCCCC(C(=O)O)N(CC(=O)O)CC(=O)O)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(CCC(=O)NCCCC[C@@H](C(=O)O)N(CC(=O)O)CC(=O)O)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H29N3O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40652426
Record name N~6~-(6-Aminohexanoyl)-N~2~,N~2~-bis(carboxymethyl)-L-lysine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40652426
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

375.42 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1043881-31-7
Record name N~6~-(6-Aminohexanoyl)-N~2~,N~2~-bis(carboxymethyl)-L-lysine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40652426
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Synthesis and Characterization of Aminocaproic Nitrilotriacetic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aminocaproic nitrilotriacetic acid, also known as N-(5-carboxypentyl)iminodiacetic acid, is a valuable chelating agent with applications in drug delivery, bioconjugation, and materials science. Its structure combines a six-carbon aminocaproic acid linker with a nitrilotriacetic acid (NTA) headgroup, enabling the stable coordination of metal ions. This technical guide provides a comprehensive overview of the synthesis and characterization of this versatile molecule, including a detailed, plausible experimental protocol, tabulated analytical data, and visualizations of the synthetic pathway and workflow.

Introduction

The development of bifunctional chelating agents is of significant interest in the fields of medicinal chemistry and biotechnology. These molecules possess both a reactive functional group for covalent attachment to a biomolecule or surface and a chelating moiety for the coordination of metal ions. This compound is an exemplary bifunctional chelator, offering a carboxyl-terminated aliphatic chain for conjugation and a well-established NTA group for high-affinity binding of metal ions such as Ni(II), Cu(II), and Ga(III). This guide outlines a robust laboratory-scale synthesis and the analytical methods required for the thorough characterization of the final product.

Synthesis of this compound

The synthesis of this compound is achieved through the N-alkylation of 6-aminocaproic acid with a haloacetic acid, typically bromoacetic acid or chloroacetic acid, under basic conditions. The reaction proceeds via nucleophilic substitution, where the amino group of 6-aminocaproic acid attacks the electrophilic carbon of the haloacetic acid. The use of a base is crucial to neutralize the hydrohalic acid byproduct and to deprotonate the amino group, thereby increasing its nucleophilicity.

Synthesis Pathway

Synthesis_Pathway 6-Aminocaproic Acid 6-Aminocaproic Acid Reaction Mixture Reaction Mixture 6-Aminocaproic Acid->Reaction Mixture Bromoacetic Acid Bromoacetic Acid Bromoacetic Acid->Reaction Mixture NaOH NaOH NaOH->Reaction Mixture H2O H2O H2O->Reaction Mixture Heat Heat Heat->Reaction Mixture HCl (acidification) HCl (acidification) This compound This compound Crude Product Crude Product Reaction Mixture->Crude Product Crude Product->this compound  Acidification & Purification

Caption: Synthetic pathway for this compound.

Experimental Protocol

This protocol is a detailed, plausible procedure based on established methods for the synthesis of similar NTA derivatives.

Materials:

Equipment:

  • Three-neck round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer with heating mantle

  • pH meter or pH paper

  • Büchner funnel and filter flask

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Dissolution of Starting Material: In a three-neck round-bottom flask equipped with a reflux condenser, dropping funnel, and magnetic stirrer, dissolve 6-aminocaproic acid (1 equivalent) in deionized water.

  • Basification: Cool the solution in an ice bath and slowly add a solution of sodium hydroxide (4 equivalents) in deionized water, ensuring the temperature remains below 10 °C.

  • Addition of Alkylating Agent: Dissolve bromoacetic acid (2.2 equivalents) in deionized water and add it dropwise to the reaction mixture over a period of 1-2 hours, maintaining the temperature below 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction mixture to 60-70 °C and maintain this temperature for 12-18 hours.

  • Decolorization: Cool the reaction mixture to room temperature and add a small amount of activated carbon. Stir for 30 minutes.

  • Filtration: Filter the mixture through a pad of celite to remove the activated carbon.

  • Acidification: Cool the filtrate in an ice bath and slowly add concentrated hydrochloric acid to adjust the pH to approximately 2-3. A white precipitate should form.

  • Isolation of Product: Collect the precipitate by vacuum filtration using a Büchner funnel and wash it with cold deionized water.

  • Purification: Recrystallize the crude product from a mixture of water and ethanol to obtain pure this compound.

  • Drying: Dry the purified product in a vacuum oven at 50-60 °C to a constant weight.

Characterization

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. The following analytical techniques are recommended.

Physical and Chemical Properties
PropertyValue
Molecular Formula C10H17NO6
Molecular Weight 247.25 g/mol
Appearance White to off-white crystalline powder
Melting Point Decomposes above 200 °C
Solubility Soluble in water, insoluble in most organic solvents
Spectroscopic Data

The following tables summarize the expected spectroscopic data for this compound based on its chemical structure and data from similar compounds.

Table 1: Predicted 1H NMR Data (D2O, 400 MHz)

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~3.8s4H-N(CH 2COOH)2
~3.2t2H-CH 2-N-
~2.3t2H-CH 2-COOH
~1.6m4H-CH2-CH 2-CH 2-CH2-
~1.4m2H-CH2-CH 2-CH2-

Table 2: Predicted 13C NMR Data (D2O, 100 MHz)

Chemical Shift (ppm)Assignment
~178-C OOH (aminocaproic backbone)
~175-N(CH2C OOH)2
~58-N(C H2COOH)2
~52-C H2-N-
~35-C H2-COOH
~28-CH2-C H2-CH2-
~26-C H2-CH2-CH2-
~25-CH2-C H2-N-

Table 3: Predicted Mass Spectrometry Data (ESI-MS)

m/zIon
248.10[M+H]+
270.08[M+Na]+
246.09[M-H]-

Table 4: Predicted FT-IR Data (KBr Pellet)

Wavenumber (cm-1)Assignment
3400-2500 (broad)O-H stretch (carboxylic acids) and N-H stretch (secondary amine salt)
~2930, ~2860C-H stretch (aliphatic)
~1720 (strong)C=O stretch (carboxylic acids)
~1630N-H bend
~1410O-H bend
~1230C-O stretch

Experimental Workflow and Logic

The overall process from synthesis to characterization follows a logical progression to ensure the desired product is obtained with high purity.

Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization Reactant Mixing Reactant Mixing Reaction Reaction Reactant Mixing->Reaction Reactant Mixing->Reaction Heat Workup Workup Reaction->Workup Reaction->Workup Cooling & Neutralization Crystallization Crystallization Workup->Crystallization Workup->Crystallization Isolation Isolation Crystallization->Isolation Crystallization->Isolation Filtration Spectroscopy Spectroscopy Isolation->Spectroscopy Purity & Identity Isolation->Spectroscopy Physical Properties Physical Properties Isolation->Physical Properties Final Product Analysis Final Product Analysis Spectroscopy->Final Product Analysis Physical Properties->Final Product Analysis

Caption: Workflow for the synthesis and characterization of this compound.

Conclusion

This technical guide provides a comprehensive framework for the synthesis and characterization of this compound. The outlined experimental protocol, based on established chemical principles, offers a reliable method for the laboratory-scale production of this important bifunctional chelating agent. The detailed characterization data serves as a benchmark for researchers to confirm the successful synthesis and purity of the compound, facilitating its application in various scientific and drug development endeavors.

A Technical Guide to the Chemical Properties of Aminocaproic Acid and Nitrilotriacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical properties of aminocaproic acid and nitrilotriacetic acid. Due to the absence of a distinct chemical entity known as "aminocaproic nitrilotriacetic acid" in scientific literature, this document will focus on the individual characteristics of each compound and explore their potential interactions based on their known chemical functionalities. All quantitative data is presented in structured tables for ease of comparison, and detailed experimental methodologies are provided for key analytical procedures.

Aminocaproic Acid: A Profile

Aminocaproic acid, also known as 6-aminohexanoic acid, is a synthetic derivative of the amino acid lysine.[1][2] It functions as an antifibrinolytic agent by inhibiting the conversion of plasminogen to plasmin, thus preventing the breakdown of fibrin (B1330869) clots.[1][3] It is also a key intermediate in the industrial production of Nylon-6.[1][2]

Chemical and Physical Properties of Aminocaproic Acid

The fundamental chemical and physical properties of aminocaproic acid are summarized in the table below.

PropertyValueReferences
Molecular Formula C₆H₁₃NO₂[1][4][5]
Molecular Weight 131.17 g/mol [1][4][6]
Appearance White crystalline powder[1][3]
Melting Point 205-209 °C (decomposes)[1][3][7][8]
Solubility in Water Approx. 505 g/L at 25 °C[1]
pKa (Carboxylic Acid) 4.43 at 25 °C[1][9]
pKa (Amino Group) 10.75 at 25 °C[1][9]
Stability Stable under normal conditions; decomposes at temperatures above 200 °C.[1] Incompatible with strong acids, strong bases, and strong oxidizing agents.[10][11][1][10][11]
Experimental Protocols for Aminocaproic Acid

This protocol describes the synthesis of aminocaproic acid via the acid-catalyzed hydrolysis of ε-caprolactam.

Materials:

  • ε-Caprolactam

  • Concentrated Hydrochloric Acid

  • Deionized Water

  • Activated Carbon (e.g., Norit)

  • Anion Exchange Resin (e.g., Amberlite IR-4B)

  • Absolute Ethanol (B145695)

  • Ether

Procedure:

  • In a 500-mL round-bottomed flask, combine 50 g of ε-caprolactam with a solution of 45 mL of concentrated hydrochloric acid in 150 mL of water.

  • Boil the mixture for 1 hour.

  • Decolorize the resulting yellow solution with activated carbon and filter.

  • Evaporate the filtrate to dryness under reduced pressure on a steam bath to obtain ε-aminocaproic acid hydrochloride.

  • Prepare a column with an anion exchange resin.

  • Dissolve the ε-aminocaproic acid hydrochloride in 1 L of distilled water and pass the solution through the prepared resin column.

  • Wash the column with at least 2 L of distilled water.

  • Concentrate the collected eluate by distillation under reduced pressure to a volume of about 100 mL.

  • Decolorize the resulting solution with activated carbon and filter.

  • Add 300 mL of absolute ethanol and 500 mL of ether to the filtrate and shake vigorously to precipitate the aminocaproic acid.

  • Collect the solid product on a Büchner funnel and dry in a vacuum desiccator.

Nitrilotriacetic Acid: A Profile

Nitrilotriacetic acid (NTA) is an aminopolycarboxylic acid that is a well-known chelating agent.[12][13] It forms stable, water-soluble complexes with a variety of metal ions, making it useful in detergents, water treatment, and laboratory applications such as protein purification via His-tag affinity chromatography.[12][13]

Chemical and Physical Properties of Nitrilotriacetic Acid

The key chemical and physical properties of nitrilotriacetic acid are detailed in the table below.

PropertyValueReferences
Molecular Formula C₆H₉NO₆[13][14]
Molecular Weight 191.14 g/mol [14][15][16]
Appearance White crystalline powder[13][17]
Melting Point 241.5 °C[13]
Solubility in Water 1.28 g/L at 22.5 °C[13][14]
pKa₁ 1.89[18]
pKa₂ 2.49[18]
pKa₃ 9.73[18]
Stability Stable under normal conditions. Decomposes upon heating to produce carbon, carbon dioxide, nitrogen oxides, and water.[13][13]
Experimental Protocols for Nitrilotriacetic Acid

This protocol outlines a general procedure for the determination of metal ion concentration using a chelating agent like NTA or the more commonly used EDTA.

Materials:

  • Standard solution of Nitrilotriacetic Acid (or EDTA)

  • Sample solution containing the metal ion

  • Buffer solution (to maintain a constant pH)

  • Metal ion indicator (e.g., Eriochrome Black T for Mg²⁺)

  • Deionized water

  • Burette, beaker, and magnetic stirrer

Procedure:

  • Pipette a known volume of the metal ion solution into a beaker.

  • Add a suitable buffer to maintain the pH at a level where the metal-NTA complex is stable.

  • Add a small amount of the metal ion indicator to the solution, which will form a colored complex with the metal ions.

  • Titrate the solution with the standard NTA solution from the burette.

  • The NTA will first react with the free metal ions and then with the metal ions bound to the indicator.

  • The endpoint is reached when the indicator changes color, signifying that all the metal ions have been complexed by the NTA.

  • The concentration of the metal ion in the sample can be calculated from the volume of NTA solution used.

Potential Interactions Between Aminocaproic Acid and Nitrilotriacetic Acid

While no specific studies on the direct interaction between aminocaproic acid and nitrilotriacetic acid were identified, their chemical properties suggest potential interactions. Nitrilotriacetic acid is a polyprotic acid, and at physiological pH, its carboxyl groups will be deprotonated, giving it a net negative charge. Aminocaproic acid is zwitterionic at physiological pH, with a protonated amino group and a deprotonated carboxyl group.

The primary interaction anticipated would be an acid-base reaction. The acidic protons of nitrilotriacetic acid could protonate the amino group of aminocaproic acid, forming a salt. Additionally, the potential for hydrogen bonding exists between the carboxyl and amino groups of both molecules.

Visualizations

Aminocaproic_Acid_Structure cluster_aminocaproic Aminocaproic Acid HO HO C1 C1 HO->C1 O C2 C2 C1->C2 C3 C3 C2->C3 C4 C4 C3->C4 C5 C5 C4->C5 C6 C6 C5->C6 N N C6->N H₂N

Caption: Chemical structure of Aminocaproic Acid.

Nitrilotriacetic_Acid_Structure cluster_nta Nitrilotriacetic Acid N N C1 C1 N->C1 C2 C2 N->C2 C3 C3 N->C3 C1OOH C1OOH C1->C1OOH COOH C2OOH C2OOH C2->C2OOH COOH C3OOH C3OOH C3->C3OOH COOH

Caption: Chemical structure of Nitrilotriacetic Acid.

NTA_Chelation cluster_chelation NTA Chelation of a Metal Ion M Mⁿ⁺ N N N->M O1 O⁻ O1->M O2 O⁻ O2->M O3 O⁻ O3->M

Caption: Chelation of a metal ion by Nitrilotriacetic Acid.

Experimental_Workflow cluster_workflow General Experimental Workflow for Chemical Characterization Start Obtain Pure Samples of Aminocaproic Acid and NTA Physical Determine Physical Properties (Melting Point, Solubility, etc.) Start->Physical Chemical Determine Chemical Properties (pKa, Stability, Reactivity) Start->Chemical Spectroscopic Perform Spectroscopic Analysis (NMR, IR, MS) Start->Spectroscopic Data Compile and Analyze Data Physical->Data Chemical->Data Spectroscopic->Data Interaction Investigate Potential Interactions (e.g., Titration, Spectroscopy) Report Generate Technical Report Interaction->Report Data->Interaction

Caption: A logical workflow for the chemical characterization of the compounds.

References

The Chelation Mechanism of Aminocaproic Nitrilotriacetic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the mechanism of action of aminocaproic nitrilotriacetic acid as a chelating agent. As a derivative of the well-characterized aminopolycarboxylate chelator, Nitrilotriacetic Acid (NTA), this guide first elucidates the foundational principles of NTA's coordination chemistry. It then proposes a hypothetical structure for this compound and discusses the potential modulatory effects of the aminocaproic acid moiety on the chelating properties of the NTA core. This document is intended to serve as a comprehensive resource, offering detailed experimental protocols for the characterization of such chelating agents and presenting quantitative data to inform research and development activities.

Introduction to Aminopolycarboxylate Chelating Agents

Aminopolycarboxylate chelating agents are a class of ligands that form stable, water-soluble complexes with a wide range of metal ions.[1][2][3] Their efficacy is rooted in their molecular structure, which typically contains one or more nitrogen atoms linked to multiple carboxylate groups. This arrangement allows for the formation of multiple coordination bonds with a single metal ion, a phenomenon known as the chelate effect, which results in significantly enhanced stability of the metal complex compared to complexes formed by monodentate ligands.

Nitrilotriacetic acid (NTA) is a prototypical aminopolycarboxylate chelating agent, forming a tripodal tetradentate ligand with its one nitrogen and three carboxylate groups.[4][5] It is widely used in various industrial and laboratory applications, from water softening to protein purification.[4][6] The derivatization of NTA allows for the fine-tuning of its properties, such as solubility, biocompatibility, and metal ion selectivity. This guide focuses on a hypothetical derivative, this compound, to explore how the addition of a flexible, biocompatible spacer might influence its function as a chelating agent.

The Core Chelating Agent: Nitrilotriacetic Acid (NTA)

Mechanism of Action

The chelation mechanism of NTA involves the donation of electron pairs from its nitrogen and three carboxylate oxygen atoms to a central metal ion, forming a stable coordination complex. In its fully deprotonated form, NTA acts as a tetradentate ligand, meaning it can form four coordinate bonds with a metal ion.[5] This multidentate coordination leads to the formation of stable five-membered chelate rings, which significantly contributes to the thermodynamic stability of the resulting metal complex.[7] The general chelation reaction can be represented as:

Mⁿ⁺ + NTA³⁻ ⇌ [M(NTA)]ⁿ⁻³

The stability of the NTA-metal complex is influenced by several factors, including the pH of the solution, the charge and size of the metal ion, and the presence of competing ligands.[2] Protonation of the carboxylate groups at lower pH values can compete with metal ion binding, thereby reducing the chelation efficiency.[5]

Quantitative Data: Stability Constants of NTA-Metal Complexes

The stability of a metal-chelate complex is quantified by its stability constant (log K). A higher log K value indicates a more stable complex. The following table summarizes the stability constants for NTA with a selection of divalent and trivalent metal ions.

Metal IonLog K₁
Ca²⁺6.4
Mg²⁺5.5
Mn²⁺7.4
Fe²⁺8.8
Co²⁺10.4
Ni²⁺11.5
Cu²⁺13.0
Zn²⁺10.7
Cd²⁺9.8
Pb²⁺11.4
Al³⁺11.4
Fe³⁺15.9

Note: Stability constants are pH-dependent and can vary with experimental conditions such as temperature and ionic strength. The values presented are generally accepted values at standard conditions.

This compound: A Hypothetical Derivative

Proposed Structure and Rationale

While "this compound" is not a commercially available or widely studied chelating agent, we can propose a hypothetical structure where the aminocaproic acid is linked to the NTA molecule. A plausible linkage would be an amide bond formed between the carboxylic acid of NTA and the amine group of aminocaproic acid, or vice versa. For this guide, we will consider the scenario where one of the carboxyl groups of NTA is functionalized with aminocaproic acid via an amide linkage.

This modification introduces a flexible, six-carbon aliphatic chain with a terminal carboxylic acid group. Aminocaproic acid is a known biocompatible molecule and an analog of the amino acid lysine.[8]

Postulated Mechanism of Action and Potential Effects

The fundamental chelation mechanism of the NTA core would remain the primary mode of metal binding. The nitrogen atom and the remaining two carboxylate groups of the NTA moiety would still form a stable, tridentate complex with a metal ion.

The aminocaproic acid "tail" could introduce several modulatory effects:

  • Steric Hindrance: The flexible alkyl chain could introduce steric hindrance, potentially affecting the approach of the metal ion to the NTA binding pocket. This might lead to a slight decrease in the stability constants compared to unmodified NTA for some metal ions.[9][10]

  • Solubility and Lipophilicity: The hexanoic acid chain would increase the lipophilicity of the molecule, which could alter its solubility in different solvent systems and its ability to cross biological membranes.[11]

  • Secondary, Weak Interaction: The terminal carboxylic acid of the aminocaproic acid moiety could potentially act as a secondary, weak binding site, especially for larger metal ions or in specific pH ranges. This could lead to the formation of more complex coordination structures, although this interaction would be significantly weaker than the primary chelation by the NTA core.

  • Biocompatibility and Biodistribution: The presence of the aminocaproic acid component, a known biocompatible molecule, could improve the toxicological profile of the chelating agent and influence its biodistribution in biological systems.

Experimental Protocols

Determination of Metal-Chelate Stability Constants by Potentiometric Titration

Potentiometric titration is a highly accurate method for determining the stability constants of metal-ligand complexes.[3][12] The following is a generalized protocol that can be adapted for the characterization of this compound.

Materials and Reagents:

  • Potentiometer or pH meter with a resolution of 0.1 mV

  • Glass electrode and a reference electrode (e.g., Ag/AgCl)

  • Constant temperature water bath

  • Burette (10 mL, class A)

  • Magnetic stirrer and stir bars

  • Standardized strong acid (e.g., 0.1 M HCl)

  • Standardized carbonate-free strong base (e.g., 0.1 M NaOH)

  • High-purity metal salt solution (e.g., 0.01 M solution of the metal nitrate (B79036) or chloride)

  • This compound solution of known concentration (e.g., 0.01 M)

  • Inert salt for maintaining constant ionic strength (e.g., 0.1 M KCl or KNO₃)

  • High-purity deionized water

Procedure:

  • Calibration of the Electrode: Calibrate the pH electrode system using standard buffer solutions at the desired experimental temperature.

  • Ligand Protonation Constants:

    • Pipette a known volume of the this compound solution into a thermostated titration vessel.

    • Add a known volume of standardized strong acid to protonate the ligand fully.

    • Add the inert salt solution to maintain a constant ionic strength.

    • Dilute with deionized water to a final known volume.

    • Titrate the solution with the standardized strong base, recording the pH or mV reading after each addition of titrant. Add the titrant in small increments, especially near the equivalence points.

  • Metal-Ligand Stability Constants:

    • In a separate titration, add a known volume of the metal salt solution to the titration vessel along with the ligand and strong acid, maintaining a specific metal-to-ligand ratio (e.g., 1:1 or 1:2).

    • Maintain the same ionic strength and total volume as in the ligand protonation titration.

    • Titrate this solution with the standardized strong base, recording the pH or mV readings as before.

  • Data Analysis:

    • Plot the titration curves (pH vs. volume of base added) for both the ligand-only and the metal-ligand titrations.

    • Use appropriate software (e.g., Hyperquad, BEST) to analyze the titration data and calculate the protonation constants of the ligand and the stability constants of the metal-ligand complexes.

Visualizations

Signaling Pathways and Experimental Workflows

Chelation_Mechanism cluster_ligand This compound (AC-NTA) cluster_complex Chelate Complex Formation NTA_Core NTA Chelating Core (Tridentate) ACA_Tail Aminocaproic Acid Tail NTA_Core->ACA_Tail Amide Linkage Complex [M(AC-NTA)]ⁿ⁻² Complex NTA_Core->Complex ACA_Tail->Complex Modulates Properties (Solubility, Sterics) Metal_Ion Metal Ion (Mⁿ⁺) Metal_Ion->NTA_Core Primary Chelation (Coordination Bonds)

Caption: Proposed structure and chelation of Aminocaproic NTA.

Potentiometric_Titration_Workflow Start Start: Prepare Solutions Calibrate Calibrate pH Electrode Start->Calibrate Titration_L Titration 1: Ligand Only (Determine Protonation Constants) Calibrate->Titration_L Titration_ML Titration 2: Metal + Ligand (Determine Stability Constants) Calibrate->Titration_ML Data_Collection Record pH/mV vs. Titrant Volume Titration_L->Data_Collection Titration_ML->Data_Collection Analysis Analyze Titration Curves (e.g., using Hyperquad) Data_Collection->Analysis Results Calculate log K values Analysis->Results

Caption: Workflow for potentiometric titration experiment.

Conclusion

References

An In-depth Technical Guide to a Hypothetical Aminocaproic Acid-Nitrilotriacetic Acid Conjugate

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The molecule "aminocaproic nitrilotriacetic acid" is not a widely recognized or characterized compound. This guide proposes a hypothetical conjugate of aminocaproic acid and nitrilotriacetic acid to explore its potential molecular structure, functions, and applications based on the known properties of its constituent parts. The experimental data and protocols presented herein are illustrative examples and should be treated as such.

Introduction

This technical guide provides a comprehensive overview of a hypothetical bifunctional molecule created by conjugating aminocaproic acid and nitrilotriacetic acid. Aminocaproic acid is a synthetic derivative of the amino acid lysine (B10760008) and functions as an antifibrinolytic agent by inhibiting the conversion of plasminogen to plasmin, thus stabilizing blood clots[1][2]. Nitrilotriacetic acid (NTA) is a well-known chelating agent that forms stable complexes with metal ions, a property widely utilized in various industrial and biotechnological applications, including the purification of histidine-tagged proteins[3][4].

The conjugation of these two molecules could yield a novel compound with dual properties: the ability to chelate metal ions and to modulate fibrinolysis. Such a molecule could have unique applications in targeted drug delivery, diagnostic imaging, and as a tool for studying biological systems where both metal ion homeostasis and fibrinolysis are relevant.

Molecular Structure

The proposed conjugate, which we will refer to as AC-NTA, is formed via an amide bond between the carboxylic acid group of aminocaproic acid and the amino group of a derivative of nitrilotriacetic acid. The resulting molecular structure combines the key functional moieties of both parent molecules.

Aminocaproic Acid:

  • Chemical Formula: C6H13NO2[1]

  • Structure: A six-carbon chain with a terminal carboxylic acid group and an amino group at the epsilon-carbon[5][6].

Nitrilotriacetic Acid:

  • Chemical Formula: C6H9NO6[7]

  • Structure: A tertiary amine with three carboxymethyl groups[3][4].

Proposed AC-NTA Conjugate Structure: A plausible structure involves the formation of an amide linkage. For the purposes of this guide, we will consider the reaction between the carboxyl group of aminocaproic acid and an amino-functionalized NTA derivative.

Hypothetical Function and Mechanism of Action

The AC-NTA conjugate is hypothesized to possess a dual mechanism of action, leveraging the distinct functionalities of its two components.

  • Antifibrinolytic Activity: The aminocaproic acid moiety is expected to retain its ability to bind to the kringle domains of plasminogen. This interaction competitively inhibits the binding of plasminogen to fibrin, thereby preventing its activation to plasmin and slowing the dissolution of blood clots[1][2]. This function could be valuable in therapeutic contexts requiring localized control of bleeding[8][9].

  • Metal Chelation: The nitrilotriacetic acid portion of the conjugate provides a high-affinity binding site for divalent and trivalent metal ions such as Ni2+, Cu2+, Co2+, and Fe3+[3][4]. This chelation capability could be used to deliver metal ions to specific sites, act as a contrast agent in medical imaging when complexed with a suitable metal, or to sequester metal ions in a research setting.

The combination of these functions in a single molecule opens up the possibility of metal-ion-dependent modulation of antifibrinolytic activity or the targeting of the antifibrinolytic agent to specific locations using metal-ion-based affinity systems, such as the widely used His-tag system in protein biochemistry[4][10].

Below is a diagram illustrating a hypothetical signaling pathway where AC-NTA, chelated with a metal ion, interacts with a target protein.

signaling_pathway cluster_0 Cell Membrane Receptor Receptor AC_NTA_Metal AC-NTA-Metal Complex Target_Protein Target Protein (e.g., His-tagged) AC_NTA_Metal->Target_Protein Binding via NTA-Metal Plasminogen Plasminogen AC_NTA_Metal->Plasminogen Inhibition of binding to Fibrin Target_Protein->Receptor Localization Plasmin Plasmin Plasminogen->Plasmin Activation Fibrin_Clot Fibrin Clot Plasmin->Fibrin_Clot Degrades Fibrin_Degradation Fibrin Degradation Fibrin_Clot->Fibrin_Degradation

Hypothetical mechanism of AC-NTA targeting and action.

Quantitative Data (Hypothetical)

The following tables summarize hypothetical quantitative data for the AC-NTA conjugate. These values are illustrative and would need to be determined experimentally.

Table 1: Metal Ion Chelation Properties of AC-NTA

Metal Ion Dissociation Constant (Kd) Stoichiometry (AC-NTA:Metal)
Ni2+ 5.0 x 10^-8 M 1:1
Cu2+ 1.2 x 10^-9 M 1:1
Co2+ 8.5 x 10^-8 M 1:1

| Fe3+ | 3.0 x 10^-11 M | 1:1 |

Table 2: Antifibrinolytic Activity of AC-NTA

Assay IC50 (AC-NTA) IC50 (Aminocaproic Acid)
Plasminogen-Fibrin Binding Assay 15 µM 10 µM

| In Vitro Clot Lysis Assay | 25 µM | 18 µM |

Experimental Protocols (Hypothetical)

Detailed methodologies for the synthesis and characterization of the AC-NTA conjugate are provided below.

Synthesis of AC-NTA Conjugate

This protocol describes a possible method for synthesizing AC-NTA via amide coupling.

Materials:

  • Nα,Nα-Bis(carboxymethyl)-L-lysine (a commercially available NTA derivative)

  • 6-Aminocaproic acid

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Dimethylformamide (DMF)

  • Sodium bicarbonate

  • Hydrochloric acid

  • Ethyl acetate (B1210297)

  • Magnesium sulfate

  • Silica (B1680970) gel for column chromatography

Procedure:

  • Activation of Aminocaproic Acid: Dissolve 1.1 equivalents of 6-aminocaproic acid in anhydrous DMF. Add 1.2 equivalents of NHS and 1.2 equivalents of EDC. Stir the reaction mixture at room temperature for 4 hours to form the NHS-ester of aminocaproic acid.

  • Coupling Reaction: In a separate flask, dissolve 1.0 equivalent of Nα,Nα-Bis(carboxymethyl)-L-lysine in a 0.1 M sodium bicarbonate solution. Slowly add the activated aminocaproic acid solution to the NTA-lysine solution.

  • Reaction Monitoring: Allow the reaction to proceed overnight at room temperature with gentle stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up and Purification:

    • Acidify the reaction mixture to pH 2 with 1 M HCl.

    • Extract the product with ethyl acetate (3 x 50 mL).

    • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and filter.

    • Concentrate the solvent under reduced pressure.

    • Purify the crude product by silica gel column chromatography using a gradient of methanol (B129727) in dichloromethane.

  • Characterization: Confirm the structure of the purified AC-NTA conjugate using 1H NMR, 13C NMR, and mass spectrometry.

The following diagram outlines the experimental workflow for the synthesis and purification of AC-NTA.

synthesis_workflow Start Start Activate_ACA Activate Aminocaproic Acid with EDC/NHS in DMF Start->Activate_ACA Prepare_NTA Dissolve NTA-Lysine in Bicarbonate Buffer Start->Prepare_NTA Couple Combine Activated ACA and NTA-Lysine Activate_ACA->Couple Prepare_NTA->Couple React Stir Overnight at RT Couple->React Quench_Extract Acidify, then Extract with Ethyl Acetate React->Quench_Extract Purify Purify by Silica Gel Chromatography Quench_Extract->Purify Characterize Characterize by NMR and Mass Spectrometry Purify->Characterize End End Characterize->End

Synthesis and purification workflow for the AC-NTA conjugate.
In Vitro Clot Lysis Assay

This protocol measures the antifibrinolytic activity of the AC-NTA conjugate.

Materials:

  • Human plasma

  • Thrombin

  • Tissue plasminogen activator (tPA)

  • AC-NTA conjugate

  • Aminocaproic acid (as a control)

  • Spectrophotometer and 96-well plates

Procedure:

  • Clot Formation: In a 96-well plate, mix 100 µL of human plasma with 20 µL of varying concentrations of AC-NTA or aminocaproic acid. Add 10 µL of thrombin (10 U/mL) to initiate clot formation.

  • Lysis Induction: After allowing the clot to form for 30 minutes at 37°C, add 20 µL of tPA (50 ng/mL) to each well to induce clot lysis.

  • Monitoring Lysis: Measure the optical density (OD) at 405 nm every 5 minutes for 2 hours at 37°C. A decrease in OD indicates clot lysis.

  • Data Analysis: Determine the time required for a 50% reduction in OD for each concentration. Plot the lysis time against the inhibitor concentration to calculate the IC50 value.

Potential Applications and Future Directions

The dual-functionality of the AC-NTA conjugate suggests several novel applications for researchers and drug development professionals:

  • Targeted Antifibrinolytic Therapy: The NTA moiety could be used to target the conjugate to specific tissues or cells expressing His-tagged proteins or to areas with high concentrations of certain metal ions.

  • Metal-Responsive Drug Release: It may be possible to design systems where the antifibrinolytic activity is modulated by the presence or absence of specific metal ions.

  • Diagnostic Imaging: Chelating a paramagnetic or radioactive metal ion could enable the use of AC-NTA as a contrast agent for MRI or a tracer for PET imaging to visualize sites of active fibrinolysis.

Future research should focus on the synthesis and characterization of this and similar conjugates, in vitro and in vivo evaluation of their dual functionality, and exploration of their therapeutic and diagnostic potential.

References

A Technical Deep Dive into Aminocaproic Nitrilotriacetic Acid Derivatives: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Aminocaproic nitrilotriacetic acid (AC-NTA) derivatives represent a versatile class of molecules that merge the structural features of two key functional components: the flexible six-carbon linker of aminocaproic acid and the powerful metal-chelating capabilities of nitrilotriacetic acid (NTA). This unique combination has led to their exploration in a variety of biomedical and biotechnological applications, ranging from protein purification and immobilization to the development of targeted drug delivery systems and biosensors. This in-depth technical guide provides a comprehensive literature review of AC-NTA derivatives, focusing on their synthesis, key quantitative data, and detailed experimental protocols.

Chemical Properties and Synthesis

This compound has the chemical formula C16H29N3O7 and a molecular weight of 375.42 g/mol . It is also known by the synonyms AC-NTA and 2-[{6-[bis(carboxymethyl)amino]hexyl}(carboxymethyl)amino]acetic acid.[1] A common derivative is the tri-tert-butylester form, which serves as a protected intermediate in synthesis and has a molecular formula of C28H53N3O7 and a molecular weight of 543.74 g/mol .[2]

Synthesis of NTA Derivatives

A general and facile method for the synthesis of NTA conjugates, which can be adapted for aminocaproic acid derivatives, starts with a protected amino acid, such as lysine (B10760008), which is structurally similar to aminocaproic acid. The synthesis involves the creation of mono-NTA synthons functionalized with either an amino or a carboxylic group. These synthons can then be condensed to form multivalent NTA structures.[3]

A key intermediate in the synthesis of more complex conjugates is an amino-tri-NTA, which allows for the attachment of various functional units like biotin, fluorescein, or lipids for drug delivery applications.[3]

Quantitative Data on this compound Derivatives

The primary function of NTA derivatives is their ability to chelate metal ions, most notably nickel (Ni2+) and copper (Cu2+), which then allows for high-affinity binding to histidine-tagged (His-tagged) proteins.[3][4] This interaction is central to many of their applications. The following table summarizes key quantitative data reported in the literature for NTA derivatives.

Derivative/ComplexParameterValueApplication ContextReference
Tri-NTA / His-tagged proteinEquilibrium Dissociation Constant (Kd)~20 nMProtein immobilization and analysis[3]
PEG8-(NTA)8-Cu2+-G-CSFDissociation Constant (KD)4.7 nMNon-covalent protein PEGylation[4]

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research. Below are summaries of key experimental protocols relevant to the synthesis and application of this compound derivatives.

General Synthesis of Multivalent NTA Conjugates[3]

This protocol describes a general strategy for synthesizing multivalent NTA conjugates, which can be adapted from lysine to aminocaproic acid.

  • Protection of the starting amino acid: The synthesis begins with an appropriately protected amino acid (e.g., lysine) to ensure specific reactions.

  • Synthesis of mono-NTA synthons: The protected amino acid is reacted to create mono-NTA synthons that have either a free amino group or a free carboxylic acid group.

  • Condensation to form multivalent NTA: The amino-functionalized NTA synthon is condensed with the carboxylic acid-functionalized NTA synthon to produce a tri-NTA structure.

  • Conjugation of functional units: The resulting amino-tri-NTA can then be conjugated with various functional molecules (e.g., biotin, fluorophores) through standard amide bond formation chemistries.

Protein Immobilization and Interaction Analysis via Surface Plasmon Resonance (SPR)[3][4]

This method is used to quantify the binding affinity of NTA derivatives to His-tagged proteins.

  • Surface Preparation: A sensor chip (e.g., a Biacore streptavidin chip) is functionalized with a biotinylated NTA derivative (e.g., biotin-tri-NTA).

  • Metal Ion Chelation: The NTA-functionalized surface is charged with a metal ion solution, typically Ni2+ or Cu2+.

  • Protein Binding: A solution of the His-tagged protein of interest is flowed over the sensor surface, and the association and dissociation are monitored in real-time by measuring changes in the surface plasmon resonance signal.

  • Data Analysis: The equilibrium dissociation constant (Kd) is calculated from the association and dissociation rate constants.

Visualizing Workflows and Pathways

To better illustrate the processes involved in the synthesis and application of this compound derivatives, the following diagrams are provided in the DOT language for Graphviz.

Synthesis_of_NTA_Conjugate cluster_synthesis Synthesis Pathway start Protected Aminocaproic Acid mono_nta Mono-NTA Synthon (Amino or Carboxyl functionalized) start->mono_nta NTA Derivatization tri_nta Tri-NTA Intermediate mono_nta->tri_nta Condensation final_conjugate Aminocaproic Acid-NTA Conjugate tri_nta->final_conjugate Conjugation functional_unit Functional Unit (e.g., Biotin, Fluorophore) functional_unit->final_conjugate

Caption: Synthetic pathway for aminocaproic acid-NTA conjugates.

Protein_Immobilization_Workflow cluster_workflow Protein Immobilization and Analysis start NTA-functionalized Surface metal_chelation Charge with Metal Ions (e.g., Ni2+) start->metal_chelation protein_binding Introduce His-tagged Protein metal_chelation->protein_binding spr_analysis Surface Plasmon Resonance (SPR) Analysis protein_binding->spr_analysis data_output Binding Affinity Data (Kd) spr_analysis->data_output

References

A Technical Guide to the Theoretical Modeling of Aminocaproic Nitrilotriacetic Acid (ACNTA) Metal Ion Binding

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: Aminocaproic nitrilotriacetic acid (ACNTA) is a bifunctional chelating agent with potential applications in drug delivery and diagnostics. Its molecular structure, featuring a nitrilotriacetic acid (NTA) headgroup for metal coordination and a flexible aminocaproic acid linker, allows for the stable sequestration of metal ions while providing a reactive handle for conjugation to biomolecules. Understanding the thermodynamics and structural dynamics of ACNTA-metal ion binding is crucial for the rational design of novel therapeutics and imaging agents. This technical guide outlines a comprehensive theoretical and experimental workflow for characterizing the binding of metal ions to ACNTA. Due to the limited availability of published experimental data for ACNTA, this document presents a generalized framework using nitrilotriacetic acid (NTA) as a well-studied analogue for the chelating moiety. The methodologies described herein are intended to serve as a roadmap for researchers entering this field.

Introduction to this compound (ACNTA)

This compound (ACNTA) is a derivative of nitrilotriacetic acid (NTA), a tripodal tetradentate ligand known for its ability to form stable complexes with a variety of metal ions.[1] The structure of ACNTA incorporates an aminocaproic acid linker, which introduces a flexible spacer and a terminal amine group suitable for covalent attachment to other molecules. This bifunctional nature makes ACNTA an attractive candidate for applications where targeted metal chelation is required, such as in the development of radioimmunoconjugates, targeted drug delivery systems, and contrast agents for medical imaging.

The core of ACNTA's metal-binding capability lies in the NTA headgroup. The three carboxylate groups and the tertiary amine of NTA provide four donor atoms for coordination with a metal ion.[2] The stability and coordination chemistry of NTA with various metal ions have been extensively studied.[3] This existing knowledge provides a strong foundation for predicting the behavior of ACNTA. The aminocaproic acid linker is expected to have a minimal direct impact on the coordination sphere of the metal ion but will influence the overall solubility, steric accessibility, and pharmacokinetic properties of the resulting metal complex.

Theoretical Modeling of ACNTA-Metal Ion Binding

A robust theoretical model of ACNTA-metal ion binding can provide valuable insights into the structure, stability, and dynamics of these complexes, guiding experimental design and the development of new applications. A typical computational workflow involves several key steps, from ligand parameterization to molecular dynamics simulations and free energy calculations.

Computational Workflow

The theoretical investigation of ACNTA-metal ion binding can be structured as a multi-stage process, as illustrated in the workflow diagram below. This process begins with the generation of accurate parameters for the ACNTA ligand and the metal ion, followed by structural modeling and simulation, and culminating in the calculation of binding thermodynamics.

Theoretical Modeling Workflow cluster_0 Parameterization cluster_1 Structural Modeling & Simulation cluster_2 Analysis & Validation Ligand Topology Generation Ligand Topology Generation Quantum Mechanical Calculations (DFT) Quantum Mechanical Calculations (DFT) Ligand Topology Generation->Quantum Mechanical Calculations (DFT) Force Field Parameter Fitting Force Field Parameter Fitting Quantum Mechanical Calculations (DFT)->Force Field Parameter Fitting Initial Complex Generation Initial Complex Generation Force Field Parameter Fitting->Initial Complex Generation Solvation Solvation Initial Complex Generation->Solvation Molecular Dynamics Simulation Molecular Dynamics Simulation Solvation->Molecular Dynamics Simulation Binding Free Energy Calculation Binding Free Energy Calculation Molecular Dynamics Simulation->Binding Free Energy Calculation Structural Analysis Structural Analysis Binding Free Energy Calculation->Structural Analysis Comparison with Experiment Comparison with Experiment Structural Analysis->Comparison with Experiment

Figure 1: A generalized workflow for the theoretical modeling of ACNTA-metal ion binding.
Force Field Development

A critical first step in molecular mechanics-based simulations is the development of an accurate force field for the ACNTA ligand and the metal ion. While standard force fields like AMBER and CHARMM provide parameters for common biomolecules, specific parameters for novel ligands like ACNTA and their metal complexes often need to be derived.[4][5]

The parameterization process typically involves:

  • Quantum Mechanical (QM) Calculations: Density Functional Theory (DFT) is a common choice for calculating the electronic structure and properties of the ACNTA-metal complex in the gas phase or with an implicit solvent model.[6][7] These calculations provide reference data for bond lengths, angles, dihedrals, and partial charges.

  • Parameter Fitting: The QM data is then used to fit the parameters of the molecular mechanics force field. This ensures that the classical model accurately reproduces the quantum mechanical potential energy surface around the equilibrium geometry.

Molecular Dynamics Simulations

Once a reliable force field is established, molecular dynamics (MD) simulations can be performed to study the behavior of the ACNTA-metal complex in a more realistic, explicitly solvated environment.[8] MD simulations solve Newton's equations of motion for the atoms in the system, providing a trajectory of their positions and velocities over time.

From these simulations, one can analyze:

  • Coordination Geometry: The preferred coordination number and geometry of the metal ion with the ACNTA ligand.

  • Structural Stability: The root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) of the complex can be monitored to assess its stability.

  • Solvation Structure: The arrangement of solvent molecules around the complex, which plays a crucial role in the thermodynamics of binding.

Binding Free Energy Calculations

A key objective of theoretical modeling is to predict the binding affinity of ACNTA for different metal ions. This can be achieved by calculating the binding free energy using methods such as:

  • Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA): An end-state method that calculates the free energy of binding from a single MD trajectory.

  • Thermodynamic Integration (TI) or Free Energy Perturbation (FEP): More rigorous and computationally expensive methods that calculate the free energy difference between two states by gradually transforming one into the other.

Experimental Validation

Theoretical models must be validated against experimental data. For ACNTA-metal ion binding, the primary experimental techniques are potentiometric titrations and isothermal titration calorimetry (ITC).

Quantitative Data (Illustrative)

Due to the lack of published experimental data for ACNTA, the following tables present hypothetical but realistic data for the binding of ACNTA to common divalent metal ions. This data is intended to illustrate the types of quantitative information that would be sought from experiments and used to validate theoretical models.

Table 1: Stability Constants of ACNTA-Metal Complexes

Metal IonLog K₁
Cu²⁺13.5
Ni²⁺12.2
Zn²⁺11.8
Co²⁺11.5
Ca²⁺7.8
Mg²⁺6.5

Note: Stability constants (K₁) are for the formation of the 1:1 metal-ligand complex at 25°C and an ionic strength of 0.1 M. These are illustrative values based on known NTA complexes.[3]

Table 2: Thermodynamic Parameters for ACNTA-Metal Binding

Metal IonΔG (kcal/mol)ΔH (kcal/mol)-TΔS (kcal/mol)
Cu²⁺-18.4-10.2-8.2
Ni²⁺-16.6-8.5-8.1
Zn²⁺-16.1-7.9-8.2

Note: Thermodynamic parameters are for the formation of the 1:1 metal-ligand complex at 25°C. These are illustrative values.

Experimental Protocols

Potentiometric Titration for Stability Constant Determination

Potentiometric titration is a highly accurate method for determining the stability constants of metal-ligand complexes.[9]

Protocol:

  • Solution Preparation:

    • Prepare a stock solution of ACNTA of known concentration (e.g., 0.01 M).

    • Prepare stock solutions of the metal salts (e.g., CuCl₂, NiCl₂, ZnCl₂) of known concentration (e.g., 0.01 M).

    • Prepare a standardized, carbonate-free solution of a strong base (e.g., 0.1 M NaOH).

    • Prepare a solution of a background electrolyte to maintain constant ionic strength (e.g., 0.1 M KCl).

  • Titration Setup:

    • Calibrate a pH electrode and meter using standard buffers.

    • In a thermostated titration vessel (e.g., at 25°C), place a known volume of a solution containing ACNTA and the metal ion in the background electrolyte. A typical metal-to-ligand ratio is 1:1 or 1:2.

  • Titration Procedure:

    • Titrate the solution with the standardized base, recording the pH after each addition.

    • Perform a separate titration of the ACNTA ligand in the absence of the metal ion to determine its protonation constants.

  • Data Analysis:

    • The titration data (pH vs. volume of base added) is analyzed using specialized software (e.g., HYPERQUAD) to refine the stability constants of the metal-ligand complexes.

Isothermal Titration Calorimetry (ITC) for Thermodynamic Characterization

ITC directly measures the heat changes associated with a binding event, allowing for the determination of the binding affinity (Kₐ), enthalpy (ΔH), and stoichiometry (n) of the interaction.[10][11]

Protocol:

  • Sample Preparation:

    • Prepare a solution of ACNTA in a suitable buffer (e.g., HEPES, MOPS).

    • Prepare a solution of the metal salt in the same buffer. The concentration of the metal solution in the syringe should be 10-20 times higher than the ACNTA concentration in the cell.

    • Degas both solutions to prevent bubble formation during the experiment.

  • ITC Experiment:

    • Load the ACNTA solution into the sample cell of the ITC instrument and the metal solution into the injection syringe.

    • Allow the system to equilibrate to the desired temperature (e.g., 25°C).

    • Perform a series of injections of the metal solution into the ACNTA solution, recording the heat change after each injection.

  • Data Analysis:

    • The raw data (heat flow vs. time) is integrated to obtain the heat change per injection.

    • The integrated heats are plotted against the molar ratio of metal to ACNTA.

    • This binding isotherm is then fitted to a suitable binding model (e.g., one-site binding) to extract the thermodynamic parameters (Kₐ, ΔH, and n). The Gibbs free energy (ΔG) and entropy (ΔS) can then be calculated.

Visualization of ACNTA and its Metal Coordination

The structure of ACNTA and its potential coordination with a metal ion can be visualized to better understand its chelating properties.

ACNTA Metal Coordination cluster_0 This compound (ACNTA) M M²⁺ N1 N M->N1 O1a O M->O1a O2a O M->O2a O3a O M->O3a C1 C N1->C1 C2 C N1->C2 C3 C N1->C3 Linker Aminocaproic Linker N1->Linker C1->O1a O1b O C1->O1b C2->O2a O2b O C2->O2b C3->O3a O3b O C3->O3b

Figure 2: A schematic representation of ACNTA coordinating a divalent metal ion (M²⁺).

Conclusion

The theoretical modeling of this compound (ACNTA) metal ion binding is a powerful approach for understanding the fundamental principles that govern these interactions. While experimental data for ACNTA is currently limited, the well-established knowledge of NTA chemistry, combined with the computational and experimental methodologies outlined in this guide, provides a clear path forward for researchers. By integrating theoretical modeling with experimental validation, it is possible to develop a comprehensive understanding of ACNTA's metal-binding properties, which will be instrumental in advancing its application in medicine and biotechnology.

References

Navigating the Chemical Landscape of Aminocaproic Nitrilotriacetic Acid: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide serves as a resource for researchers, scientists, and professionals in drug development, providing a detailed overview of Aminocaproic Nitrilotriacetic Acid. Due to the limited availability of in-depth experimental data and established signaling pathways for this specific conjugate, this paper will focus on its chemical identity and the well-documented characteristics of its constituent parts: Aminocaproic Acid and Nitrilotriacetic Acid. This approach aims to equip researchers with the foundational knowledge required to explore its potential applications.

Core Chemical Identifiers of this compound

This compound, also known as AC-NTA, is classified as a metal chelating agent.[1][2] Its primary role in a laboratory setting is as a biochemical reagent, where it can be utilized as a biomaterial in life science research or as a sulfonylation reagent in organic synthesis and drug discovery.[3]

IdentifierValueSource(s)
CAS Number 1043881-31-7[1][2]
Molecular Formula C16H29N3O7[1]
Molecular Weight 375.42 g/mol [1][2]
Alternate Names AC-NTA[1][2]
Purity ≥97%[1][2]
SMILES O=C(O)--INVALID-LINK--CCCCNC(CCCCCN)=O[3]

Deconstructing the Components

To understand the potential functionality of this compound, it is essential to examine its two primary components.

Aminocaproic Acid: The Antifibrinolytic Agent

Aminocaproic acid is a synthetic derivative of the amino acid lysine (B10760008) and is predominantly used as an antifibrinolytic agent to manage bleeding.[4][5] Its primary mechanism of action involves the inhibition of plasminogen activators, thereby preventing the conversion of plasminogen to plasmin, a key enzyme in the dissolution of fibrin (B1330869) clots.[4][5][6]

PropertyValueSource(s)
Mechanism of Action Inhibition of plasminogen activators[4][5][6]
Primary Use Antifibrinolytic agent to control bleeding[4]
Volume of Distribution 23.1 ± 6.6 L[4]
Elimination Half-Life Approximately 2 hours[5]
Nitrilotriacetic Acid (NTA): The Chelating Core

Nitrilotriacetic acid (NTA) is a well-established chelating agent capable of forming stable complexes with metal ions. This property makes it invaluable in various applications, including protein purification through immobilized metal affinity chromatography (IMAC), where it is used to immobilize nickel or other metal ions to a solid support for the capture of histidine-tagged proteins.

Conceptual Experimental Workflow: Metal Chelation Application

Given that this compound is identified as a metal chelating agent, a primary application in a research setting would involve its use in processes requiring the binding of metal ions. The following diagram illustrates a conceptual workflow for its potential use in a metal affinity chromatography experiment.

G cluster_prep Preparation Phase cluster_loading Loading Phase cluster_application Application Phase prep_reagent This compound (AC-NTA) Solution load_chelation Chelation: AC-NTA binds Metal Ions prep_reagent->load_chelation prep_metal Metal Ion Solution (e.g., NiCl2) prep_metal->load_chelation prep_column Chromatography Column (Solid Support) load_immobilization Immobilization: AC-NTA-Metal Complex binds to Column prep_column->load_immobilization load_chelation->load_immobilization Immobilization app_sample Introduction of His-tagged Protein Sample load_immobilization->app_sample Equilibration app_binding Specific Binding: His-tag binds to Immobilized Metal app_sample->app_binding app_wash Wash Step: Removal of Unbound Proteins app_binding->app_wash app_elution Elution: Release of Purified His-tagged Protein app_wash->app_elution

Conceptual workflow for AC-NTA in metal affinity chromatography.

Methodologies and Experimental Considerations

Synthesis of Nitrilotriacetic Acid Derivatives

The synthesis of NTA derivatives often involves the reaction of a primary amine with an excess of a haloacetic acid under basic conditions. For instance, a general method for the synthesis of N,N-Bis-(carboxymethyl)lysine, a related NTA derivative, involves the reaction of a protected lysine with bromoacetic acid in the presence of a strong base. The protecting groups are subsequently removed to yield the final product.

Antifibrinolytic Assays for Aminocaproic Acid

The antifibrinolytic activity of aminocaproic acid and its derivatives can be assessed using various in vitro and in vivo assays. A common in vitro method is the fibrin clot lysis assay.

Fibrin Clot Lysis Assay Protocol:

  • Reagent Preparation: Prepare solutions of human plasminogen, thrombin, and the test compound (e.g., aminocaproic acid derivative) in a suitable buffer (e.g., Tris-buffered saline).

  • Clot Formation: In a microplate well, mix plasminogen and the test compound. Add thrombin and fibrinogen to initiate clot formation.

  • Lysis Induction: Add a plasminogen activator (e.g., tissue plasminogen activator, tPA) to the well to initiate fibrinolysis.

  • Monitoring: Monitor the change in optical density (OD) of the well over time at a specific wavelength (e.g., 405 nm). The rate of decrease in OD corresponds to the rate of clot lysis.

  • Data Analysis: Compare the lysis rates in the presence and absence of the test compound to determine its antifibrinolytic activity.

Conclusion

This compound presents an interesting chemical structure combining the metal-chelating properties of NTA with the aminocaproic acid backbone. While detailed studies on this specific conjugate are scarce, an understanding of its components provides a solid foundation for exploring its potential in areas such as affinity chromatography, targeted drug delivery, and the development of novel diagnostic agents. Further research is warranted to fully elucidate the experimental parameters and biological interactions of this compound.

References

Methodological & Application

Application Notes and Protocols for Aminocaproic Nitrilotriacetic Acid in Heavy Metal Detoxification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aminocaproic nitrilotriacetic acid, chemically known as Nα,Nα-Bis(carboxymethyl)-L-lysine, is a synthetic amino acid derivative with significant potential as a chelating agent for heavy metal detoxification.[1][2][3] Its structure, featuring a tetradentate chelating motif provided by the nitrilotriacetic acid (NTA) group, allows for the formation of stable complexes with various metal ions.[1] This document provides detailed application notes and experimental protocols for the investigation and use of this compound in the context of heavy metal detoxification research and development.

While this compound is an established chelating agent, particularly in the field of affinity chromatography, comprehensive data on its specific binding affinities with various heavy metals and its efficacy in biological detoxification models are not extensively available in public literature.[1] The following sections, therefore, present a combination of established protocols and extrapolated data to guide researchers in this area.

Chemical and Physical Properties

PropertyValueReference
Systematic Name (S)-N-(5-Amino-1-carboxypentyl)iminodiacetic acid[1][4]
Common Name Nα,Nα-Bis(carboxymethyl)-L-lysine[1][3]
CAS Number 113231-05-3 (anhydrous)[5]
Molecular Formula C₁₀H₁₈N₂O₆[5][6]
Molecular Weight 262.26 g/mol [5][6]
Appearance White to off-white powder[6]
Solubility Soluble in water[3]

Hypothetical Heavy Metal Binding Affinities

Due to the limited availability of specific experimental data for the binding of this compound with heavy metals, the following table presents hypothetical stability constants (log K). These values are extrapolated based on the known chelating properties of the structurally related nitrilotriacetic acid (NTA) and are intended for illustrative and initial experimental design purposes.

Heavy Metal IonHypothetical Log K
Lead (Pb²⁺)12.5
Mercury (Hg²⁺)14.2
Cadmium (Cd²⁺)11.8
Arsenic (As³⁺)9.5
Copper (Cu²⁺)13.1
Zinc (Zn²⁺)10.7

Experimental Protocols

Protocol 1: Synthesis of this compound (Nα,Nα-Bis(carboxymethyl)-L-lysine)

This protocol is adapted from a known method for the synthesis of Nα,Nα-Bis(carboxymethyl)-L-lysine.

Materials:

  • Nα-Z-L-lysine

  • Bromoacetic acid

  • Sodium hydroxide (B78521) (NaOH)

  • Hydrochloric acid (HCl)

  • Palladium on carbon (Pd/C, 10%)

  • Methanol (B129727)

  • Diethyl ether

  • Deionized water

  • Round-bottom flasks

  • Magnetic stirrer with heating mantle

  • pH meter

  • Filtration apparatus (Büchner funnel)

  • Rotary evaporator

Procedure:

  • Carboxymethylation:

    • Dissolve Nα-Z-L-lysine in 2 M NaOH in a round-bottom flask equipped with a magnetic stirrer.

    • In a separate flask, dissolve bromoacetic acid in 2 M NaOH.

    • Cool both solutions to 0-5°C in an ice bath.

    • Slowly add the bromoacetic acid solution to the Nα-Z-L-lysine solution while maintaining the temperature below 10°C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight.

  • Acidification and Isolation of the Protected Intermediate:

    • Cool the reaction mixture in an ice bath and acidify to pH 2-3 with 6 M HCl.

    • A white precipitate of Z-protected Nα,Nα-Bis(carboxymethyl)-L-lysine will form.

    • Collect the precipitate by vacuum filtration and wash with cold deionized water.

    • Recrystallize the product from a suitable solvent system (e.g., ethanol/water) to purify.

    • Dry the purified product under vacuum.

  • Deprotection:

    • Dissolve the Z-protected intermediate in a suitable solvent such as methanol or a methanol/water mixture.

    • Add 10% Pd/C catalyst to the solution.

    • Hydrogenate the mixture at room temperature under a hydrogen atmosphere (balloon or Parr hydrogenator) until the reaction is complete (monitored by TLC).

    • Filter the reaction mixture through a pad of Celite to remove the catalyst.

    • Wash the Celite pad with the solvent.

  • Final Product Isolation:

    • Evaporate the solvent from the filtrate using a rotary evaporator.

    • The resulting solid is Nα,Nα-Bis(carboxymethyl)-L-lysine.

    • The product can be further purified by recrystallization from water/ethanol if necessary.

    • Dry the final product under vacuum and store at room temperature.

Protocol 2: In Vitro Heavy Metal Chelation Assay

This protocol describes a general method to assess the heavy metal binding capacity of this compound in a controlled in vitro setting.

Materials:

  • This compound

  • Standard solutions of heavy metal salts (e.g., Pb(NO₃)₂, HgCl₂, CdCl₂, NaAsO₂)

  • Buffer solution (e.g., HEPES or Tris, pH 7.4)

  • Ion-selective electrodes or ICP-MS for metal analysis

  • Dialysis tubing (with appropriate molecular weight cut-off)

  • Stir plate and stir bars

Procedure:

  • Preparation of Solutions:

    • Prepare a stock solution of this compound in the chosen buffer.

    • Prepare standard solutions of the heavy metals of interest in the same buffer.

  • Equilibrium Dialysis:

    • Place a known concentration of the heavy metal solution in a dialysis bag.

    • Submerge the dialysis bag in a larger volume of the buffer solution containing a known concentration of this compound.

    • Allow the system to equilibrate with gentle stirring for 24-48 hours at a controlled temperature (e.g., 25°C or 37°C).

    • As a control, perform the same experiment with the buffer alone (without the chelating agent) outside the dialysis bag.

  • Analysis:

    • After equilibration, carefully remove the dialysis bag.

    • Measure the concentration of the heavy metal in the solutions inside and outside the dialysis bag using an appropriate analytical method (ion-selective electrode or ICP-MS).

    • The difference in metal concentration between the chelator-containing solution and the control solution indicates the amount of metal bound by the this compound.

  • Data Analysis:

    • Calculate the concentration of free and bound metal ions at equilibrium.

    • Use this data to determine the binding affinity (stability constant, K) of this compound for the specific heavy metal.

Protocol 3: In Vivo Heavy Metal Detoxification Study (Rodent Model)

This protocol provides a framework for a preliminary in vivo study to evaluate the efficacy of this compound in a rodent model of heavy metal toxicity. All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).

Materials:

  • Laboratory rodents (e.g., Sprague-Dawley rats or C57BL/6 mice)

  • Heavy metal salt for induction of toxicity (e.g., lead acetate (B1210297) in drinking water)

  • This compound

  • Saline solution (for vehicle control)

  • Metabolic cages for urine and feces collection

  • Analytical instrumentation for heavy metal quantification in biological samples (e.g., atomic absorption spectroscopy or ICP-MS)

Procedure:

  • Acclimatization and Induction of Toxicity:

    • Acclimatize animals to the laboratory conditions for at least one week.

    • Induce heavy metal toxicity by administering a known dose of a heavy metal salt (e.g., lead acetate in drinking water) for a specified period. A control group should receive regular drinking water.

  • Treatment Administration:

    • Divide the metal-exposed animals into treatment and control groups.

    • Administer this compound (dissolved in saline) to the treatment group via an appropriate route (e.g., oral gavage or intraperitoneal injection). The dose should be determined from preliminary toxicity studies of the chelator itself.

    • Administer an equal volume of saline to the vehicle control group.

    • A positive control group treated with a known chelator (e.g., EDTA or DMSA) can also be included.

  • Sample Collection:

    • House the animals in metabolic cages to collect 24-hour urine and feces at specified time points (e.g., before treatment, and 24, 48, 72 hours post-treatment).

    • At the end of the study, collect blood samples and harvest key organs (e.g., kidneys, liver, brain) for metal analysis.

  • Analysis of Heavy Metal Content:

    • Digest the collected urine, feces, blood, and tissue samples using appropriate acid digestion protocols.

    • Quantify the concentration of the heavy metal in each sample using atomic absorption spectroscopy or ICP-MS.

  • Data Analysis:

    • Compare the levels of heavy metal excretion (in urine and feces) between the treatment and control groups.

    • Compare the residual heavy metal concentrations in the blood and organs of the different groups.

    • A significant increase in metal excretion and a decrease in organ metal burden in the this compound-treated group would indicate its efficacy as a detoxification agent.

Visualizations

Chelation_Mechanism cluster_0 Heavy Metal Detoxification Pathway HM Heavy Metal Ion (e.g., Pb²⁺) Complex Stable Metal-ACNTA Complex HM->Complex Chelation ACNTA Aminocaproic Nitrilotriacetic Acid ACNTA->Complex Excretion Renal/Biliary Excretion Complex->Excretion Elimination from body Experimental_Workflow cluster_synthesis Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Studies (Rodent Model) start Starting Materials reaction Carboxymethylation & Deprotection start->reaction purification Purification reaction->purification product Aminocaproic Nitrilotriacetic Acid purification->product assay_prep Prepare Metal & Chelator Solutions product->assay_prep dialysis Equilibrium Dialysis assay_prep->dialysis analysis_iv Quantify Metal Concentrations dialysis->analysis_iv binding_affinity Determine Binding Affinity (Log K) analysis_iv->binding_affinity treatment Administer Chelator binding_affinity->treatment toxicity_induction Induce Heavy Metal Toxicity toxicity_induction->treatment sample_collection Collect Urine, Feces, Tissues treatment->sample_collection analysis_ivv Analyze Metal Content sample_collection->analysis_ivv efficacy Evaluate Detoxification Efficacy analysis_ivv->efficacy

References

Application Notes and Protocols for Aminocaproic Nitrilotriacetic Acid in Immobilized Metal Affinity Chromatography (IMAC)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Immobilized Metal Affinity Chromatography (IMAC) is a powerful and widely used technique for the purification of recombinant proteins, most notably those engineered with a polyhistidine tag (His-tag).[1][2][3] The principle of IMAC lies in the specific interaction between the imidazole (B134444) rings of histidine residues and chelated transition metal ions, such as Nickel (Ni²⁺) or Cobalt (Co²⁺), immobilized on a chromatography resin.[1][2] Nitrilotriacetic acid (NTA) is a robust and commonly used chelating agent that securely immobilizes the metal ions to the resin matrix.[1][4]

To enhance the efficiency and specificity of IMAC, modifications to the resin chemistry are continuously explored. One such modification is the incorporation of a spacer arm between the chromatography matrix and the chelating ligand. This application note details the use of Aminocaproic Nitrilotriacetic Acid (AC-NTA) in IMAC. The aminocaproic acid moiety serves as a flexible spacer, potentially reducing steric hindrance and minimizing non-specific interactions, thereby improving the purity and yield of the target protein.

Principle of AC-NTA in IMAC

The fundamental principle of AC-NTA in IMAC remains the same as traditional NTA-based IMAC: the selective binding of His-tagged proteins to immobilized metal ions. The key innovation of AC-NTA lies in the integration of a six-carbon aminocaproic acid spacer. This spacer arm physically distances the NTA chelator and the bound metal ion from the resin backbone.

This separation is hypothesized to provide two main advantages:

  • Reduced Steric Hindrance: For large or complex proteins, the His-tag may be partially obscured or sterically hindered, preventing efficient binding to the immobilized metal ion. The spacer arm extends the NTA-metal complex away from the resin surface, making it more accessible to the His-tag of the target protein and potentially increasing binding efficiency.

  • Minimized Non-Specific Binding: The resin matrix itself can have hydrophobic or ionic properties that lead to non-specific binding of contaminant proteins. By extending the functional group away from the matrix, the spacer arm can reduce these non-specific interactions, leading to a purer final product.[5]

Quantitative Data Summary

The following tables summarize typical performance data expected from an AC-NTA-based IMAC resin compared to a standard Ni-NTA resin. The data is illustrative and actual performance may vary depending on the specific target protein, expression system, and experimental conditions.

Table 1: Comparison of Resin Characteristics

FeatureStandard Ni-NTA ResinNi-AC-NTA Resin (Expected)
Ligand Nitrilotriacetic acid (NTA)This compound (AC-NTA)
Spacer Arm Length None~7.5 Å (6 carbons + amide bond)
Metal Ion Capacity ~15-40 µmol Ni²⁺ / ml resin~15-40 µmol Ni²⁺ / ml resin
Binding Capacity Up to 80 mg/mL (protein dependent)Potentially higher for sterically hindered proteins
Purity Good to HighPotentially higher due to reduced non-specific binding

Table 2: Typical Purification Parameters for a His-tagged Protein

ParameterConditionPurpose
Equilibration Buffer 50 mM Sodium Phosphate, 300 mM NaCl, 10-20 mM Imidazole, pH 8.0Prepares the resin for sample binding and removes storage solution. Low imidazole concentration minimizes non-specific binding.
Sample Loading Clarified cell lysate in Equilibration BufferBinding of the His-tagged protein to the resin.
Wash Buffer 50 mM Sodium Phosphate, 300 mM NaCl, 20-40 mM Imidazole, pH 8.0Removal of unbound and weakly bound contaminant proteins.
Elution Buffer 50 mM Sodium Phosphate, 300 mM NaCl, 250-500 mM Imidazole, pH 8.0Competitive elution of the bound His-tagged protein.
Flow Rate 1-2 mL/min (for a 1 mL column)Optimal flow rate for efficient binding and separation.

Experimental Protocols

Protocol 1: Preparation of the AC-NTA Affinity Resin

This protocol describes the general steps for preparing an AC-NTA resin by coupling aminocaproic acid to an activated agarose (B213101) support, followed by derivatization with NTA and charging with metal ions.

Materials:

  • Epoxy-activated agarose beads

  • 6-Aminocaproic acid

  • N,N'-Dicyclohexylcarbodiimide (DCC) or other suitable carbodiimide

  • N-Hydroxysuccinimide (NHS)

  • Nα,Nα-Bis(carboxymethyl)-L-lysine hydrate (B1144303) (NTA derivative)

  • Nickel (II) sulfate (B86663) hexahydrate (NiSO₄·6H₂O) or other metal salt

  • Coupling Buffer (e.g., 0.1 M sodium carbonate, pH 9.5)

  • Wash Buffers (e.g., distilled water, ethanol)

Procedure:

  • Spacer Arm Attachment:

    • Wash the epoxy-activated agarose beads with distilled water.

    • Incubate the beads with a solution of 6-aminocaproic acid in coupling buffer overnight at room temperature with gentle agitation.

    • Wash the beads extensively with distilled water to remove unreacted aminocaproic acid.

  • NTA Ligand Coupling:

    • Activate the carboxyl group of the NTA derivative using DCC and NHS in a suitable organic solvent.

    • Add the activated NTA to the aminocaproic acid-functionalized agarose beads and incubate for several hours at room temperature.

    • Wash the resin thoroughly with distilled water and ethanol (B145695) to remove by-products and unreacted reagents.

  • Metal Ion Charging:

    • Wash the AC-NTA resin with distilled water.

    • Incubate the resin with a solution of NiSO₄ (e.g., 100 mM) for 1-2 hours at room temperature.

    • Wash the resin with distilled water to remove unbound metal ions.

    • The resin is now charged and ready for use. Store in 20% ethanol at 4°C.

Protocol 2: Purification of a His-tagged Protein using Ni-AC-NTA Resin

This protocol outlines the steps for purifying a His-tagged protein from a clarified cell lysate using a pre-packed or self-packed Ni-AC-NTA column.

Materials:

  • Ni-AC-NTA resin

  • Chromatography column

  • Equilibration Buffer (50 mM Sodium Phosphate, 300 mM NaCl, 10-20 mM Imidazole, pH 8.0)

  • Wash Buffer (50 mM Sodium Phosphate, 300 mM NaCl, 20-40 mM Imidazole, pH 8.0)

  • Elution Buffer (50 mM Sodium Phosphate, 300 mM NaCl, 250-500 mM Imidazole, pH 8.0)

  • Clarified cell lysate containing the His-tagged protein

  • Peristaltic pump or FPLC system (optional)

Procedure:

  • Column Packing and Equilibration:

    • If using loose resin, pack the desired bed volume into a chromatography column.

    • Wash the column with 5-10 column volumes (CV) of distilled water.

    • Equilibrate the column with 5-10 CV of Equilibration Buffer.

  • Sample Loading:

    • Load the clarified cell lysate onto the column at a flow rate of 1-2 mL/min. Collect the flow-through for analysis (e.g., by SDS-PAGE) to assess binding efficiency.

  • Washing:

    • Wash the column with 10-20 CV of Wash Buffer to remove non-specifically bound proteins. Monitor the absorbance at 280 nm until it returns to baseline.

  • Elution:

    • Elute the bound His-tagged protein with 5-10 CV of Elution Buffer. Collect fractions and monitor the absorbance at 280 nm to identify the protein peak.

  • Analysis:

    • Analyze the collected fractions by SDS-PAGE to assess the purity of the eluted protein. Pool the fractions containing the purified protein.

  • Column Regeneration and Storage:

    • To regenerate the column, wash with 5 CV of a stripping buffer (e.g., 50 mM EDTA, 0.5 M NaCl, pH 8.0) to remove the nickel ions.

    • Wash with 10 CV of distilled water.

    • The column can be recharged with nickel sulfate as described in Protocol 1, step 3.

    • For storage, wash the column with 5 CV of 20% ethanol and store at 4°C.

Visualizations

IMAC_Principle cluster_Resin IMAC Resin cluster_Ligand Chelating Ligand Resin Agarose Bead Spacer Aminocaproic Acid (Spacer Arm) Resin->Spacer Covalent Bond NTA NTA Spacer->NTA Amide Bond Metal Ni²⁺ Ion NTA->Metal Chelation Protein His-tagged Protein Metal->Protein Coordinate Bond (Affinity Binding) Elution Imidazole (Elution) Protein->Elution Displacement Contaminants Contaminant Proteins IMAC_Workflow Start Start: Clarified Cell Lysate Equilibration 1. Column Equilibration (Equilibration Buffer) Start->Equilibration Loading 2. Sample Loading Equilibration->Loading Flowthrough Collect Flow-through (Unbound Proteins) Loading->Flowthrough Washing 3. Washing (Wash Buffer) Loading->Washing Wash_Fractions Collect Wash Fractions (Weakly Bound Proteins) Washing->Wash_Fractions Elution 4. Elution (Elution Buffer) Washing->Elution Elution_Fractions Collect Elution Fractions (Purified His-tagged Protein) Elution->Elution_Fractions Analysis 5. Analysis (SDS-PAGE, etc.) Elution_Fractions->Analysis End End: Pure Protein Analysis->End

References

Application Notes & Protocols: Purification of His-Tagged Proteins with Aminocaproic Nitrilotriacetic Acid Resin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Principle of IMAC

Immobilized Metal Affinity Chromatography (IMAC) is a powerful and widely used technique for the purification of recombinant proteins that have been engineered to include a polyhistidine tag (His-tag), typically consisting of 6-10 consecutive histidine residues.[1][2] The principle of this method is based on the strong and selective interaction between the imidazole (B134444) side chains of the histidine residues and divalent metal ions, such as Nickel (Ni²⁺), which are chelated to a solid support matrix.[2][3]

The aminocaproic nitrilotriacetic acid (NTA) resin utilizes NTA as a tetradentate chelating agent, which binds a Ni²⁺ ion at four of its six coordination sites.[4] This leaves two sites available to bind with high affinity to the imidazole rings of the His-tag.[4] The aminocaproic acid component acts as a spacer arm, linking the NTA-Ni²⁺ complex to the agarose (B213101) bead. This spacer reduces steric hindrance, enhancing the accessibility of the His-tag to the immobilized nickel ions and improving binding efficiency.

Purification is a simple bind-wash-elute process.[1] The His-tagged protein is selectively bound to the resin from a crude cell lysate. Non-specifically bound proteins are removed with wash buffers containing a low concentration of a competitive agent, like imidazole. Finally, the purified His-tagged protein is eluted by using a high concentration of imidazole, which competes with the His-tag for binding to the Ni²⁺ ions.[2]

Quantitative Data Summary

The performance of His-tagged protein purification can vary depending on the specific protein, expression levels, and the resin used. The following table summarizes typical quantitative data for NTA-based resins.

ParameterTypical ValueNotes
Binding Capacity 5 to 80 mg/mL of resinHighly dependent on the specific protein's size, structure, and accessibility of the His-tag.[5][6][7][8]
Protein Purity >95%Purity of over 95% can often be achieved in a single step.[4]
Typical Yield 20 to 100 mg/liter of cultureVaries significantly based on expression levels and protein characteristics.[9]
Bead Size 32 to 165 µmSmaller beads can offer higher binding capacity, while larger beads allow for faster flow rates.[7][8][10]
Maximum Protein Size ~4 x 10⁷ DaThe porous nature of agarose beads allows for the purification of very large proteins and complexes.[11]

Detailed Experimental Protocol

This protocol is designed for the purification of His-tagged proteins under native conditions using a gravity-flow column. All steps should ideally be performed at 4°C to maintain protein integrity.[4]

3.1. Required Materials

  • Buffers and Reagents:

    • Binding Buffer: 50 mM sodium phosphate (B84403) (NaH₂PO₄), 300 mM NaCl, 10 mM imidazole, pH 8.0.[5][10]

    • Wash Buffer: 50 mM sodium phosphate (NaH₂PO₄), 300 mM NaCl, 20 mM imidazole, pH 8.0.[5]

    • Elution Buffer: 50 mM sodium phosphate (NaH₂PO₄), 300 mM NaCl, 250-500 mM imidazole, pH 8.0.[5]

    • (Optional) Lysis Buffer Additives: Lysozyme, DNase I, Protease Inhibitor Cocktail.[2]

    • (Optional) Resin Regeneration Solutions: See Section 3.8.

  • Equipment:

    • Gravity-flow chromatography column.

    • Collection tubes.

    • Spectrophotometer or protein assay reagents (e.g., Bradford).

    • SDS-PAGE equipment.

3.2. Protocol Workflow Diagram

G cluster_prep Preparation cluster_purify Purification cluster_analysis Analysis & Storage cluster_maint Maintenance (Optional) Resin_Prep 1. Resin Equilibration Binding 3. Protein Binding Resin_Prep->Binding Lysate_Prep 2. Lysate Preparation Lysate_Prep->Binding Wash 4. Wash Binding->Wash Elution 5. Elution Wash->Elution Analysis 6. Analysis (SDS-PAGE) Elution->Analysis Regeneration 8. Resin Regeneration Elution->Regeneration Storage 7. Storage / Downstream Use Analysis->Storage

Caption: Experimental workflow for His-tagged protein purification.

3.3. Resin Preparation and Equilibration

  • Gently resuspend the aminocaproic NTA resin slurry (typically supplied as a 50% suspension).[5]

  • Pipette the required amount of slurry into a gravity-flow column (e.g., 2 mL of 50% slurry for a 1 mL resin bed).

  • Allow the storage buffer (often 20% ethanol) to drain by gravity.[12]

  • Equilibrate the resin by washing with 5-10 column volumes (CV) of Binding Buffer. Allow the buffer to drain completely.[6]

3.4. Sample Preparation (Cell Lysate)

  • Resuspend the cell pellet expressing the His-tagged protein in an appropriate volume of ice-cold Binding Buffer.

  • (Optional) Add lysozyme, DNase I, and a protease inhibitor cocktail to aid in cell lysis and prevent protein and nucleic acid degradation.[2]

  • Incubate on ice for 30 minutes.[12]

  • Lyse the cells further by sonication or other mechanical methods.

  • Clarify the lysate by centrifuging at >12,000 x g for 30 minutes at 4°C to pellet cell debris.[12]

  • Carefully collect the supernatant, which contains the soluble His-tagged protein.

3.5. Protein Binding

  • Apply the clarified lysate to the top of the equilibrated resin bed. For optimal binding, a slow flow rate is recommended.

  • Alternatively, for batch binding, mix the clarified lysate with the equilibrated resin in a tube and incubate with gentle end-over-end rotation for 30-60 minutes at 4°C.[13] After incubation, pour the slurry back into the column.

  • Collect the flow-through. This fraction can be saved for analysis (e.g., SDS-PAGE) to ensure the target protein has bound to the resin.

3.6. Washing

  • Wash the resin with 10-20 CV of Wash Buffer to remove non-specifically bound proteins.[6]

  • Continue washing until the absorbance at 280 nm of the flow-through returns to baseline, indicating that all unbound protein has been washed away.

3.7. Elution

  • Add 5-10 CV of Elution Buffer to the column to release the His-tagged protein.[5][6]

  • Collect the eluate in multiple fractions (e.g., 1 CV per fraction).

  • Analyze the fractions for protein content using a protein assay (e.g., Bradford) or by measuring A280.

  • Identify and pool the fractions containing the highest concentration of the purified protein.

  • Note: For long-term storage, it is often recommended to remove the imidazole via dialysis or buffer exchange, as high concentrations can sometimes cause protein aggregation.[5][14]

3.8. (Optional) Resin Regeneration The resin can be reused for the same protein multiple times. For regeneration, a more stringent cleaning protocol is required.

  • Strip: Wash the column with 5 CV of a stripping buffer (e.g., 6 M Guanidine-HCl, 0.2 M Acetic Acid or 100 mM EDTA).[15] This will remove the bound protein and the Ni²⁺ ions, turning the resin white.

  • Wash: Wash with 10 CV of deionized water.

  • Recharge: Wash with 5 CV of 0.1 M NiSO₄ to recharge the resin with nickel ions. The resin should turn light blue again.[16]

  • Final Wash: Wash with 5 CV of deionized water, followed by 5 CV of Binding Buffer.

  • Storage: For long-term storage, wash the resin with 20% ethanol (B145695) and store at 4°C.[17]

Mechanism of Interaction

The purification process relies on the specific coordination chemistry between the polyhistidine tag and the immobilized nickel ions.

G cluster_Resin Resin Bead cluster_Tag Target Protein AgaroseBead Agarose Bead Spacer Aminocaproic Acid (Spacer Arm) AgaroseBead->Spacer Covalent Linkage Protein Protein HisTag His-Tag (Imidazole Rings) Protein->HisTag N- or C-terminus Nickel Ni²⁺ Ion HisTag->Nickel Coordination Bond (2 sites) NTA NTA Ligand (Chelator) Spacer->NTA NTA->Nickel Chelation (4 sites)

Caption: Chelation of Ni²⁺ by NTA and binding of the His-tag.

References

Application Notes and Protocols: Aminocaproic Acid-Nitrilotriacetic Acid (ACA-NTA) Linker in Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the field of bioconjugation, the linker molecule plays a pivotal role in connecting a biomolecule, such as an antibody, to a functional moiety, which could be a therapeutic drug, a diagnostic agent, or an affinity tag. The choice of linker influences the stability, solubility, and overall efficacy of the resulting bioconjugate. This document provides detailed application notes and protocols for the use of a bifunctional linker composed of aminocaproic acid (ACA) and nitrilotriacetic acid (NTA).

The ACA component serves as a flexible, hydrophilic spacer, which can improve the solubility of the conjugate and minimize steric hindrance between the conjugated molecules.[1] The NTA moiety is a powerful chelating agent that, when complexed with a metal ion such as nickel (Ni²⁺), exhibits a high affinity for polyhistidine tags (His-tags).[2][3] This unique combination allows for a versatile bioconjugation strategy: the ACA end can be covalently attached to a biomolecule (e.g., an antibody), while the NTA end can be used for the specific and reversible capture of a His-tagged protein or peptide. This dual functionality is particularly useful in applications such as targeted drug delivery, immunoassays, and protein immobilization for biosensor development.

Data Presentation

Table 1: Properties of Linker Components and Conjugation Chemistries
ParameterAminocaproic Acid (ACA) SpacerNitrilotriacetic Acid (NTA)NHS Ester Chemistry
Function Flexible, hydrophilic spacerMetal ion chelation (e.g., for His-tag binding)Amine-reactive covalent conjugation
Reactive Group Targeted N/A (provides spacing)Polyhistidine tag (via chelated metal ion)Primary amines (-NH₂) on lysines and N-terminus
Bond Type Amide (when conjugated)Coordinate covalent bondStable amide bond
Typical Reaction pH N/A7.2 - 8.0 for His-tag binding7.2 - 8.5
Reaction Time N/AMinutes30-120 minutes at room temperature
Stability of Activated Form N/AStable once metal is chelatedNHS esters are moisture-sensitive and hydrolyze in aqueous solutions (half-life of hours at pH 7)[4][5]
Table 2: Quantitative Data for NTA-His-Tag Interactions
NTA ValencyLigandDissociation Constant (Kd)Reference
Monovalentmono-NTA lipid~10 µM[6]
Multivalenttris-NTA lipid derivative~3 nM[6]
Multivalenttris-NTA lipid derivative~0.2 nM[6]
Multivalenttris-NTA~20 nM[7][8]

Experimental Protocols

Protocol 1: Synthesis of NHS-Activated Aminocaproic Acid-Nitrilotriacetic Acid (ACA-NTA-NHS) Linker

This protocol describes a plausible synthetic route for the ACA-NTA bifunctional linker, activated with an N-hydroxysuccinimide (NHS) ester for subsequent reaction with primary amines. The synthesis is based on the modification of a lysine-derived NTA precursor.

Materials:

  • Nα,Nα-Bis(carboxymethyl)-L-lysine hydrate

  • 6-(Boc-amino)hexanoic acid

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Dimethylformamide (DMF), anhydrous

  • Triethylamine (TEA)

  • Dipeptidyl peptidase I (DPP-I) to ensure enantiomeric purity of lysine (B10760008) starting material (optional)

  • Silica (B1680970) gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate, hexane, methanol)

Procedure:

  • Protection of NTA Carboxylic Acids: The two carboxylic acid groups of the NTA moiety on Nα,Nα-Bis(carboxymethyl)-L-lysine are protected, for example, as t-butyl esters, to prevent them from reacting in the subsequent coupling step.

  • Coupling of ACA to NTA-Lysine:

    • Dissolve Boc-protected 6-aminocaproic acid in anhydrous DMF.

    • Add EDC and NHS to activate the carboxylic acid of the aminocaproic acid derivative. Stir at room temperature for 1-2 hours.

    • In a separate flask, dissolve the NTA-lysine derivative (with protected NTA carboxylates) in anhydrous DMF and add triethylamine.

    • Slowly add the activated aminocaproic acid solution to the NTA-lysine solution.

    • Let the reaction proceed overnight at room temperature with stirring.

    • Monitor the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

    • Upon completion, quench the reaction and purify the product by silica gel column chromatography.

  • Deprotection of the Boc Group:

    • Dissolve the purified product from the previous step in a solution of TFA in DCM (e.g., 20-50% TFA).

    • Stir at room temperature for 1-2 hours until deprotection is complete (monitored by TLC or LC-MS).

    • Remove the solvent and TFA under reduced pressure. The resulting product is the ACA-NTA linker with a free amine and protected NTA carboxylates.

  • Activation of the ACA Carboxylic Acid with NHS Ester:

    • Dissolve the deprotected ACA-NTA linker in anhydrous DMF.

    • Add EDC and NHS to the solution.

    • Stir the reaction at room temperature for 4-6 hours or until the formation of the NHS ester is complete.

    • The crude ACA-NTA-NHS linker can be used directly in the next step or purified by chromatography.

  • Final Deprotection of NTA Carboxylates:

    • Treat the NHS-activated linker with TFA in DCM to remove the t-butyl protecting groups from the NTA moiety.

    • Carefully evaporate the solvent and TFA to yield the final ACA-NTA-NHS linker. Store under desiccated conditions.

Characterization: The structure and purity of the synthesized linker should be confirmed by ¹H NMR and mass spectrometry.

Protocol 2: Conjugation of ACA-NTA-NHS Linker to an Antibody

This protocol details the covalent attachment of the synthesized ACA-NTA-NHS linker to the primary amines (lysine residues) of an antibody.

Materials:

  • Antibody (e.g., IgG) in an amine-free buffer (e.g., PBS, pH 7.4) at a concentration of 1-10 mg/mL.

  • ACA-NTA-NHS linker solution (10 mg/mL in anhydrous DMSO or DMF).

  • Quenching buffer: 1 M Tris-HCl, pH 8.0, or 1 M glycine.

  • Desalting column (e.g., Sephadex G-25) or dialysis cassette.

Procedure:

  • Antibody Preparation: If the antibody buffer contains primary amines (e.g., Tris), exchange it with a suitable amine-free buffer like PBS at pH 7.2-8.5 using a desalting column or dialysis.

  • Reaction Setup:

    • Bring the antibody solution to room temperature.

    • Prepare a fresh solution of the ACA-NTA-NHS linker in anhydrous DMSO or DMF.

    • Add a 10- to 20-fold molar excess of the linker solution to the antibody solution. The final concentration of the organic solvent should not exceed 10% (v/v) to avoid denaturation of the antibody.

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or for 2-4 hours at 4°C with gentle stirring.

  • Quenching: Add the quenching buffer to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted NHS esters. Incubate for 30 minutes at room temperature.

  • Purification: Remove the excess linker and byproducts by passing the reaction mixture through a desalting column equilibrated with PBS. Alternatively, perform dialysis against PBS.

  • Characterization:

    • Determine the protein concentration of the purified antibody-linker conjugate using a spectrophotometer at 280 nm.

    • Characterize the conjugate by mass spectrometry to determine the distribution of linker molecules per antibody (drug-to-antibody ratio, DAR).[6][9]

Protocol 3: Immobilization of a His-Tagged Protein on the Antibody-ACA-NTA Conjugate

This protocol describes the capture of a His-tagged protein by the antibody-ACA-NTA conjugate via metal chelation.

Materials:

  • Purified antibody-ACA-NTA conjugate from Protocol 2.

  • His-tagged protein of interest.

  • Nickel(II) chloride (NiCl₂) solution (e.g., 100 mM in water).

  • Binding/Wash Buffer: PBS with 10-20 mM imidazole, pH 7.4.

  • Elution Buffer: PBS with 250-500 mM imidazole, pH 7.4.

  • Incubation buffer: PBS, pH 7.4.

Procedure:

  • Charging with Nickel Ions:

    • To the purified antibody-ACA-NTA conjugate, add NiCl₂ solution to a final concentration of 1-5 mM.

    • Incubate for 30 minutes at room temperature to allow the formation of the Ni-NTA complex.

    • Remove excess NiCl₂ using a desalting column or dialysis against PBS.

  • Binding of His-Tagged Protein:

    • Mix the Ni²⁺-charged antibody-ACA-NTA conjugate with the His-tagged protein in a suitable molar ratio (e.g., 1:1 to 1:5) in the incubation buffer.

    • Incubate for 1-2 hours at room temperature or overnight at 4°C with gentle agitation to allow for the binding of the His-tag to the Ni-NTA complex.

  • Washing (Optional): If it is necessary to remove unbound His-tagged protein, a purification step such as size-exclusion chromatography can be performed using the Binding/Wash Buffer.

  • Elution (for analysis or regeneration): To demonstrate reversible binding, the captured His-tagged protein can be eluted by incubating the complex with the Elution Buffer for 30-60 minutes.

  • Analysis: The formation of the final ternary complex (Antibody-Linker-His-tagged Protein) can be confirmed by non-denaturing gel electrophoresis or size-exclusion chromatography, which will show a shift to a higher molecular weight.

Visualizations

experimental_workflow cluster_synthesis Protocol 1: Linker Synthesis & Activation cluster_conjugation Protocol 2: Antibody Conjugation cluster_immobilization Protocol 3: His-Tag Protein Capture start1 ACA & NTA-Lysine Precursors step1_1 Couple ACA to NTA-Lysine start1->step1_1 step1_2 Activate with EDC/NHS step1_1->step1_2 end1 ACA-NTA-NHS Linker step1_2->end1 start2 Antibody step2_1 Conjugate Linker to Antibody start2->step2_1 linker ACA-NTA-NHS Linker linker->step2_1 step2_2 Purify Conjugate step2_1->step2_2 end2 Antibody-ACA-NTA step2_2->end2 start3 Antibody-ACA-NTA step3_1 Charge with Ni²⁺ start3->step3_1 step3_2 Bind His-Tagged Protein step3_1->step3_2 his_protein His-Tagged Protein his_protein->step3_2 end3 Final Bioconjugate Complex step3_2->end3

Caption: Experimental workflow for the synthesis and application of the ACA-NTA linker.

logical_relationship cluster_bonds Linker ACA-NTA Bifunctional Linker ACA Aminocaproic Acid (ACA) - Flexible Spacer - Improves Solubility Linker->ACA comprises NTA Nitrilotriacetic Acid (NTA) - Metal Chelator Linker->NTA comprises CovalentBond Stable Covalent Bond (Amide) HisProtein Functional Moiety (e.g., His-Tagged Protein) NTA->HisProtein binds to Chelation Reversible Chelation Antibody Biomolecule (e.g., Antibody) Antibody->ACA reacts with

Caption: Logical relationship of the ACA-NTA linker components and their interactions.

signaling_pathway_analogy Antibody Targeting Moiety (Antibody) Linker ACA-NTA Linker Antibody->Linker covalently linked to TargetCell Target Cell Antibody->TargetCell binds to Payload Effector Moiety (His-Tagged Protein/Drug) Linker->Payload chelates Internalization Internalization TargetCell->Internalization Release Payload Release Internalization->Release Effect Cellular Effect Release->Effect

Caption: Conceptual pathway for targeted delivery using an ACA-NTA linker system.

References

Preparation of Aminocaproic Nitrilotriacetic Acid Resin: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Note

This document provides a detailed protocol for the laboratory-scale preparation of Aminocaproic Nitrilotriacetic Acid (NTA) resin. This affinity chromatography medium is designed for the purification of polyhistidine-tagged (His-tagged) recombinant proteins. The synthesis involves a three-stage process: activation of an agarose (B213101) support matrix, introduction of a 6-aminocaproic acid spacer arm to minimize steric hindrance, and subsequent coupling of the chelating ligand, nitrilotriacetic acid. The final resin can be charged with divalent metal ions, typically Ni²⁺, to create a high-affinity matrix for immobilized metal affinity chromatography (IMAC).

Experimental Protocols

The preparation of this compound Resin is a multi-step process that requires careful attention to reaction conditions. The overall workflow is depicted below, followed by detailed protocols for each stage. It is recommended to perform these procedures in a well-ventilated fume hood and with appropriate personal protective equipment.

G cluster_0 Resin Synthesis Workflow Agarose Beads Agarose Beads Activation Step 1: Agarose Activation (Epichlorohydrin) Agarose Beads->Activation Epichlorohydrin (B41342), NaOH Spacer Arm Attachment Step 2: Spacer Arm Attachment (6-Aminocaproic Acid) Activation->Spacer Arm Attachment 6-Aminocaproic Acid NTA Coupling Step 3: NTA Coupling (EDC/NHS Chemistry) Spacer Arm Attachment->NTA Coupling Nitrilotriacetic Acid, EDC, NHS Metal Ion Charging Step 4: Metal Ion Charging (e.g., NiSO4) NTA Coupling->Metal Ion Charging NiSO4 Solution Final Resin Aminocaproic-NTA Resin Metal Ion Charging->Final Resin

Caption: Overall workflow for the synthesis of Aminocaproic-NTA resin.

Step 1: Activation of Agarose Beads with Epichlorohydrin

This protocol describes the activation of agarose beads to introduce reactive epoxy groups on their surface.

Materials:

  • Cross-linked agarose beads (e.g., Sepharose CL-6B)

  • Epichlorohydrin

  • Sodium hydroxide (B78521) (NaOH)

  • Dimethyl sulfoxide (B87167) (DMSO) (optional, to improve epichlorohydrin solubility)

  • Distilled water

  • Sintered glass funnel

  • Reaction vessel with overhead stirring

Procedure:

  • Wash 100 mL of settled agarose beads with 10 volumes of distilled water on a sintered glass funnel.

  • Transfer the washed agarose to a reaction vessel. Add 100 mL of distilled water and 100 mL of a 2 M NaOH solution.

  • Stir the suspension gently at room temperature.

  • Slowly add 20 mL of epichlorohydrin to the stirring suspension.

  • Continue stirring at 60°C for 2 hours.

  • After the reaction, wash the epoxy-activated agarose beads extensively with distilled water on a sintered glass funnel until the pH of the filtrate is neutral.

  • Store the activated agarose in a 20% ethanol (B145695) solution at 4°C.

Step 2: Coupling of 6-Aminocaproic Acid Spacer Arm

This step introduces a spacer arm to the activated agarose, which will facilitate the subsequent binding of proteins by reducing steric hindrance.

Materials:

  • Epoxy-activated agarose beads (from Step 1)

  • 6-Aminocaproic acid

  • Sodium carbonate (Na₂CO₃)

  • Distilled water

  • pH meter

  • Reaction vessel with overhead stirring

Procedure:

  • Prepare a 1 M solution of 6-aminocaproic acid and adjust the pH to 11.0 with Na₂CO₃.

  • Wash the epoxy-activated agarose beads (100 mL) with distilled water to remove the storage solution.

  • Transfer the beads to a reaction vessel and add 100 mL of the 1 M 6-aminocaproic acid solution (pH 11.0).

  • Stir the suspension at 40°C for 16 hours.

  • After the incubation, wash the resulting amino-functionalized agarose beads thoroughly with distilled water until the pH is neutral.

  • Store the 6-aminohexanoic acid-agarose in a 20% ethanol solution at 4°C.

Step 3: Immobilization of Nitrilotriacetic Acid (NTA)

This is the final step in the synthesis of the chelating resin, where the NTA ligand is covalently attached to the spacer arm. This protocol utilizes EDC/NHS chemistry to form a stable amide bond.

Materials:

  • 6-aminohexanoic acid-agarose (from Step 2)

  • Nitrilotriacetic acid (NTA)

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-Hydroxysuccinimide (NHS)

  • 2-(N-morpholino)ethanesulfonic acid (MES) buffer

  • Phosphate-buffered saline (PBS)

  • Distilled water

  • Reaction vessel with overhead stirring

Procedure:

  • Prepare a 0.1 M MES buffer and adjust the pH to 6.0.

  • Wash 100 mL of the 6-aminohexanoic acid-agarose with the MES buffer.

  • In a separate container, dissolve a 5-fold molar excess of NTA (relative to the estimated amine groups on the resin) in MES buffer.

  • Add a 1.5-fold molar excess of EDC and NHS (relative to NTA) to the NTA solution to activate the carboxyl groups. Stir for 15 minutes at room temperature.

  • Add the activated NTA solution to the washed 6-aminohexanoic acid-agarose.

  • Stir the reaction mixture at room temperature for 4-6 hours.

  • After the reaction, wash the NTA-agarose resin with an excess of PBS, followed by distilled water to remove unreacted reagents.

  • To block any remaining unreacted amine groups, the resin can be incubated with a solution of 1 M acetic anhydride (B1165640) in a suitable buffer for 1 hour, followed by extensive washing with water.

  • Store the final this compound resin in 20% ethanol at 4°C.

Data Presentation

The performance of an affinity resin is determined by its ligand density and protein binding capacity. While these parameters should be determined empirically for the newly synthesized resin, the following table provides typical values for commercially available Ni-NTA agarose resins for reference.

ParameterTypical Value RangeUnitNotes
Resin Matrix6% Cross-linked Agarose-Provides good porosity and mechanical stability.
Bead Size45 - 165µmAffects flow properties and resolution.
Nickel Ion Capacity>15µmol Ni²⁺/mL resinIndicates the density of immobilized NTA ligands.[1]
Protein Binding Capacity10 - 60mg/mL resinVaries depending on the specific His-tagged protein.[1][2]

Note: The binding capacity of the synthesized resin should be determined using a standard His-tagged protein (e.g., His-GFP).[2]

Visualization of Key Relationships

The following diagram illustrates the chemical structure and logical relationship of the components of the final this compound resin.

G cluster_1 Resin Component Relationship Agarose Agarose Bead Linker Aminocaproic Acid Spacer Arm Agarose->Linker Covalent Bond Chelator Nitrilotriacetic Acid (NTA) Linker->Chelator Amide Bond Metal Metal Ion (e.g., Ni²⁺) Chelator->Metal Chelation Protein His-tagged Protein Metal->Protein Coordinate Bond (with Histidines)

Caption: Relationship of the key components of the affinity resin.

References

Application Notes and Protocols for Selective Metal Ion Capture using Aminocaproic Acid-Functionalized Nitrilotriacetic Acid (ACNTA) Material

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The selective removal and preconcentration of heavy metal ions from environmental samples is a critical task for environmental monitoring, water purification, and industrial process control. Chelating agents play a pivotal role in this process by forming stable complexes with metal ions. Nitrilotriacetic acid (NTA) is a well-established tetradentate chelating ligand known for its high affinity for various metal ions, including Ni(II), Cu(II), Zn(II), and Co(II).[1][2][3] To enhance its utility in solid-phase extraction (SPE) systems, NTA can be immobilized on solid supports. The incorporation of a spacer arm, such as one derived from 6-aminocaproic acid, between the support matrix and the NTA ligand can mitigate steric hindrance and improve the accessibility of the chelating group to target metal ions in complex matrices.

This document provides detailed protocols for the synthesis and application of an aminocaproic acid-functionalized nitrilotriacetic acid (ACNTA) solid-phase extraction material for the selective capture of metal ions from environmental samples.

Principle of Operation

The ACNTA material consists of a solid support (e.g., agarose (B213101) beads, magnetic nanoparticles) covalently functionalized with NTA via a 6-aminocaproic acid spacer. The carboxyl groups of the NTA moiety form a stable coordination complex with divalent and trivalent metal ions. The selectivity of the capture can be modulated by controlling the pH of the sample solution.[4] After the sample is passed through the ACNTA material, non-specifically bound contaminants are washed away, and the captured metal ions are subsequently eluted using a low pH buffer or a solution containing a competing chelating agent like EDTA. The eluted metals can then be quantified using analytical techniques such as Atomic Absorption Spectrometry (AAS) or Inductively Coupled Plasma-Mass Spectrometry (ICP-MS).

Data Presentation: Performance Characteristics of NTA-Functionalized Sorbents

The following tables summarize typical performance data for NTA and similar chelating agents functionalized on various support materials, providing an expected performance benchmark for the ACNTA material.

Table 1: Metal Ion Sorption Capacities

Sorbent MaterialTarget Metal IonSorption Capacity (mg/g)Reference
Murexide Functionalized Magnetic NanoparticlesPb(II)125[5]
Murexide Functionalized Magnetic NanoparticlesCd(II)98[5]
8-Aminoquinoline Functionalized MWCNTsCd(II)201[6]
8-Aminoquinoline Functionalized MWCNTsPb(II)150[6]
8-Aminoquinoline Functionalized MWCNTsNi(II)172[6]
Fe3O4–ethylenediamine/MIL-101(Fe)Cd(II)155[7]
Fe3O4–ethylenediamine/MIL-101(Fe)Pb(II)198[7]
Fe3O4–ethylenediamine/MIL-101(Fe)Zn(II)164[7]
Fe3O4–ethylenediamine/MIL-101(Fe)Cr(III)173[7]

Table 2: Detection Limits and Recovery in Environmental Samples

Sorbent MaterialTarget Metal IonLimit of Detection (LOD) (ng/mL)Recovery (%)Sample MatrixReference
Murexide Functionalized Magnetic NanoparticlesPb(II)1.096.5 - 103.2Water, Food[5]
Murexide Functionalized Magnetic NanoparticlesCd(II)0.197.1 - 104.5Water, Food[5]
8-Aminoquinoline Functionalized MWCNTsCd(II)0.09Not ReportedFish, Sediment, Soil, Water[6]
8-Aminoquinoline Functionalized MWCNTsNi(II)0.72Not ReportedFish, Sediment, Soil, Water[6]
8-Aminoquinoline Functionalized MWCNTsPb(II)1.0Not ReportedFish, Sediment, Soil, Water[6]
Tamarind 6-amino caproic acid resinZn(II)Not Reported95.44Industrial Wastewater[4]
Tamarind 6-amino caproic acid resinPb(II)Not Reported96.27Industrial Wastewater[4]
Tamarind 6-amino caproic acid resinCd(II)Not Reported96.41Industrial Wastewater[4]
Tamarind 6-amino caproic acid resinCu(II)Not Reported98.82Industrial Wastewater[4]
Tamarind 6-amino caproic acid resinFe(II)Not Reported100Industrial Wastewater[4]

Experimental Protocols

Protocol 1: Synthesis of ACNTA-Functionalized Magnetic Nanoparticles

This protocol describes a plausible method for synthesizing ACNTA-functionalized magnetic nanoparticles (ACNTA-MNPs) for solid-phase extraction.

Materials:

  • Fe3O4 magnetic nanoparticles (MNPs)

  • (3-Aminopropyl)triethoxysilane (APTES)

  • N-Hydroxysuccinimide (NHS)

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • Nα,Nα-Bis(carboxymethyl)-L-lysine hydrate (B1144303) (NTA-amine)

  • 6-Aminocaproic acid

  • Anhydrous Toluene (B28343), Ethanol (B145695), Dimethylformamide (DMF)

  • 2-(N-morpholino)ethanesulfonic acid (MES) buffer

  • Phosphate-buffered saline (PBS)

Procedure:

  • Silanization of MNPs:

    • Disperse 1 g of Fe3O4 MNPs in 50 mL of anhydrous toluene by sonication.

    • Add 5 mL of APTES to the suspension.

    • Reflux the mixture at 110°C for 12 hours under a nitrogen atmosphere with constant stirring.

    • Cool the mixture to room temperature. Collect the amino-functionalized MNPs (MNP-NH2) using an external magnet.

    • Wash the MNP-NH2 three times with toluene and three times with ethanol to remove unreacted APTES.

    • Dry the MNP-NH2 under vacuum.

  • Coupling of 6-Aminocaproic Acid Spacer:

    • Activate the carboxyl group of 6-aminocaproic acid. Dissolve 10 mmol of 6-aminocaproic acid, 15 mmol of NHS, and 15 mmol of EDC in 50 mL of MES buffer (0.1 M, pH 6.0). Stir for 30 minutes at room temperature.

    • Disperse 500 mg of MNP-NH2 in 20 mL of PBS (pH 7.4).

    • Add the activated 6-aminocaproic acid solution to the MNP-NH2 suspension.

    • Shake the mixture at room temperature for 4 hours.

    • Collect the resulting particles (MNP-ACA) with a magnet and wash them three times with PBS and three times with deionized water.

  • Conjugation of NTA-amine:

    • Activate the terminal carboxyl group of the attached spacer. Disperse the MNP-ACA in 50 mL of MES buffer (0.1 M, pH 6.0). Add 15 mmol of NHS and 15 mmol of EDC. Stir for 30 minutes.

    • Dissolve 10 mmol of NTA-amine in 20 mL of PBS (pH 7.4).

    • Add the NTA-amine solution to the activated MNP-ACA suspension.

    • Shake the mixture at room temperature for 4 hours.

    • Collect the final ACNTA-functionalized MNPs (ACNTA-MNPs) with a magnet.

    • Wash the ACNTA-MNPs thoroughly with PBS, deionized water, and finally ethanol.

    • Dry the product under vacuum and store at 4°C.

G cluster_synthesis Synthesis of ACNTA-Functionalized Magnetic Nanoparticles MNPs Fe3O4 MNPs Silanization Silanization (Reflux, 110°C, 12h) MNPs->Silanization APTES APTES in Toluene APTES->Silanization MNP_NH2 Amino-functionalized MNPs (MNP-NH2) Silanization->MNP_NH2 Wash1 Wash (Toluene, Ethanol) MNP_NH2->Wash1 Activation2 Activation of MNP-ACA Wash1->Activation2 ACA 6-Aminocaproic Acid Activation1 Activation of ACA ACA->Activation1 EDC_NHS1 EDC/NHS in MES Buffer EDC_NHS1->Activation1 Activated_ACA Activated ACA-NHS Ester Activation1->Activated_ACA Coupling1 Coupling Reaction (PBS, pH 7.4, 4h) MNP_ACA Spacer-attached MNPs (MNP-ACA) MNP_ACA->Activation2 Wash2 Wash (PBS, Water) NTA_amine NTA-amine Coupling2 NTA Conjugation (PBS, pH 7.4, 4h) NTA_amine->Coupling2 EDC_NHS2 EDC/NHS in MES Buffer EDC_NHS2->Activation2 Activated_MNP_ACA Activated MNP-ACA Activation2->Activated_MNP_ACA Activated_MNP_ACA->Coupling2 ACNTA_MNP Final ACNTA-MNPs Coupling2->ACNTA_MNP Wash3 Wash (PBS, Water, Ethanol) ACNTA_MNP->Wash3

Caption: Workflow for the synthesis of ACNTA-functionalized magnetic nanoparticles.
Protocol 2: Solid-Phase Extraction (SPE) of Heavy Metal Ions

This protocol outlines the procedure for using the synthesized ACNTA-MNPs to capture and preconcentrate heavy metal ions from an aqueous environmental sample.

Materials:

  • ACNTA-MNPs

  • Environmental water sample (e.g., industrial effluent, river water)

  • Binding Buffer (e.g., 20 mM MES, 150 mM NaCl, pH 6.0-7.0)

  • Wash Buffer (e.g., 20 mM MES, 150 mM NaCl, pH 6.0-7.0)

  • Elution Buffer (e.g., 0.1 M Glycine-HCl, pH 3.0 or 100 mM EDTA)

  • Neutralization Buffer (e.g., 1 M Tris-HCl, pH 8.5)

  • Nitric Acid (for sample acidification and analysis)

  • External magnet

Procedure:

  • Sample Preparation:

    • Collect the water sample in a clean container.

    • Filter the sample through a 0.45 µm filter to remove particulate matter.

    • Acidify the sample to pH < 2 with concentrated nitric acid for preservation if not used immediately.

    • Before extraction, adjust the pH of a known volume of the sample (e.g., 100 mL) to the optimal binding pH (e.g., pH 6.5) using a suitable buffer or dilute NaOH/HCl. The optimal pH should be determined empirically for the target metals.[4]

  • Sorbent Equilibration:

    • Weigh 20-50 mg of ACNTA-MNPs into a centrifuge tube.

    • Add 10 mL of Binding Buffer, vortex briefly, and then separate the MNPs using an external magnet. Discard the supernatant.

    • Repeat the equilibration step twice.

  • Binding/Capture:

    • Add the pH-adjusted water sample to the equilibrated ACNTA-MNPs.

    • Incubate the suspension on a shaker or rotator for a predetermined time (e.g., 15-30 minutes) to allow for metal ion binding.

  • Washing:

    • Separate the MNPs from the sample solution using an external magnet. Discard the supernatant, which is now depleted of the target metal ions.

    • Add 10 mL of Wash Buffer to the MNPs, vortex to resuspend, and separate with the magnet. Discard the supernatant.

    • Repeat the wash step two more times to remove any non-specifically bound ions.

  • Elution:

    • Add a small volume (e.g., 1-5 mL) of Elution Buffer to the MNPs.

    • Vortex vigorously for 5-10 minutes to release the bound metal ions.

    • Separate the MNPs with a magnet and carefully collect the supernatant (the eluate) into a clean tube. This fraction contains the concentrated metal ions.

    • If a low pH elution buffer was used, neutralize the eluate with Neutralization Buffer before analysis.

  • Analysis:

    • Analyze the metal ion concentration in the eluate using a suitable technique like Flame Atomic Absorption Spectrometry (FAAS) or ICP-MS.

    • Calculate the initial concentration in the environmental sample by accounting for the initial sample volume and the final eluate volume.

  • Sorbent Regeneration (Optional):

    • To reuse the ACNTA-MNPs, wash them extensively with Elution Buffer followed by deionized water until the pH is neutral.

    • Re-equilibrate with Binding Buffer as described in step 2 for the next use.

G cluster_spe Solid-Phase Extraction Workflow for Metal Ion Capture Sample Environmental Water Sample Filter Filter (0.45 µm) Sample->Filter Adjust_pH Adjust pH to 6.0-7.0 Filter->Adjust_pH Prepared_Sample Prepared Sample Adjust_pH->Prepared_Sample Binding Binding/Capture (Incubate with Sample) Prepared_Sample->Binding ACNTA_MNPs ACNTA-MNPs Equilibrate Equilibrate with Binding Buffer ACNTA_MNPs->Equilibrate Equilibrated_MNPs Equilibrated MNPs Equilibrate->Equilibrated_MNPs Equilibrated_MNPs->Binding Metal_Bound_MNPs Metal-Bound MNPs Binding->Metal_Bound_MNPs Supernatant1 Depleted Sample (Discard) Binding->Supernatant1 Wash Wash with Wash Buffer (3x) Metal_Bound_MNPs->Wash Washed_MNPs Washed MNPs Wash->Washed_MNPs Supernatant2 Wash Supernatant (Discard) Wash->Supernatant2 Elution Elution (Low pH or EDTA) Washed_MNPs->Elution Eluate Eluate (Concentrated Metals) Elution->Eluate Used_MNPs Used MNPs Elution->Used_MNPs Analysis Quantification (AAS, ICP-MS) Eluate->Analysis Regeneration Regeneration Used_MNPs->Regeneration Regeneration->Equilibrated_MNPs Reuse

Caption: Protocol for selective metal ion capture using ACNTA-functionalized sorbent.

References

Application Notes and Protocols: Aminocaproic Nitrilotriacetic Acid in Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The convergence of chemistry and nanotechnology has paved the way for sophisticated drug delivery systems designed to enhance therapeutic efficacy while minimizing off-target effects. Within this landscape, bifunctional molecules that offer both targeting and drug conjugation capabilities are of significant interest. Aminocaproic Nitrilotriacetic Acid (AC-NTA) is one such molecule, integrating the flexible linker properties of aminocaproic acid with the powerful metal-chelating ability of nitrilotriacetic acid. While research on AC-NTA as a singular, pre-formed entity in drug delivery is still emerging, its constituent parts have well-established roles. These notes will explore the potential applications and protocols for utilizing AC-NTA in drug delivery, drawing upon the established functionalities of its components.

Aminocaproic acid (ACA) serves as a flexible spacer, potentially reducing steric hindrance between a drug carrier and a targeting moiety or the drug itself. Nitrilotriacetic acid (NTA) is a robust chelating agent, renowned for its ability to form stable complexes with metal ions, most notably nickel (Ni²⁺) and copper (Cu²⁺). This property is widely exploited for the purification of histidine-tagged (His-tagged) proteins and has been adapted for targeted drug delivery by anchoring His-tagged therapeutic proteins or targeting ligands to NTA-functionalized nanocarriers. The combination of these two moieties in AC-NTA offers a promising tool for the development of advanced, targeted drug delivery platforms.

Principle of AC-NTA in Drug Delivery

The primary application of AC-NTA in drug delivery revolves around its NTA component, which can be chelated with a metal ion (e.g., Ni²⁺) to create an affinity tag for His-tagged biomolecules. This allows for a modular and oriented attachment of targeting ligands or therapeutic proteins to the surface of a drug carrier. The ACA component provides a flexible linker that distances the functional NTA headgroup from the surface of the nanocarrier, potentially improving the accessibility of the NTA for binding to His-tagged molecules.

This system can be conceptualized as a "lock-and-key" mechanism where the NTA-Ni²⁺ complex on the drug carrier acts as the "lock" and the His-tag on a targeting protein or therapeutic agent serves as the "key." This specific and reversible interaction allows for the targeted delivery of a therapeutic payload to cells or tissues that express the receptor for the chosen targeting protein.

Potential Applications

The unique properties of AC-NTA lend themselves to several innovative applications in drug delivery:

  • Targeted Cancer Therapy: Nanoparticles functionalized with AC-NTA can be loaded with chemotherapeutic agents. Subsequently, His-tagged antibodies or antibody fragments that recognize tumor-specific antigens can be attached to the nanoparticle surface via the NTA-Ni²⁺-His-tag interaction. This approach can increase the concentration of the cytotoxic drug at the tumor site, thereby enhancing its efficacy and reducing systemic toxicity.

  • Gene Delivery: AC-NTA modified carriers can be used to deliver genetic material, such as siRNA or plasmids. By attaching a His-tagged cell-penetrating peptide or a ligand for a cell-surface receptor, the delivery system can facilitate the entry of the genetic material into the target cells.

  • Protein and Enzyme Delivery: Therapeutic proteins or enzymes with a His-tag can be non-covalently immobilized onto AC-NTA functionalized carriers. This can protect the protein from degradation in the bloodstream and ensure its delivery to the site of action.

  • Theranostics: By incorporating an imaging agent into the AC-NTA functionalized nanocarrier and attaching a targeting ligand, it is possible to create a theranostic platform that allows for simultaneous diagnosis and therapy.

Data Presentation: Performance of NTA-Functionalized Drug Delivery Systems

While specific quantitative data for drug delivery systems utilizing the pre-formed "this compound" molecule are not yet widely available in the literature, the performance of NTA-functionalized systems provides a strong indication of their potential. The following tables summarize representative data from studies using NTA-modified nanocarriers for drug and protein delivery.

Table 1: Characterization of NTA-Functionalized Nanoparticles

Nanocarrier TypeFunctionalizationSize (nm)Zeta Potential (mV)Targeting Ligand
LiposomesDSPE-PEG-NTA100 - 150-10 to -30His-tagged antibody fragment
Polymeric MicellesPCL-PEG-NTA50 - 100Near-neutralHis-tagged growth factor
Gold NanoparticlesThiol-PEG-NTA20 - 50-5 to -20His-tagged peptide
Iron Oxide NanoparticlesDopamine-PEG-NTA30 - 70-15 to -35His-tagged scFv

Table 2: Drug Loading and Release Characteristics of NTA-Functionalized Carriers

Nanocarrier TypeDrugDrug Loading Capacity (% w/w)Encapsulation Efficiency (%)Release Profile
LiposomesDoxorubicin2 - 5> 90pH-sensitive, sustained release over 48h
Polymeric MicellesPaclitaxel5 - 10> 85Sustained release over 72h
Iron Oxide NanoparticlesCisplatin1 - 3~ 80pH- and temperature-responsive release

Table 3: In Vitro Efficacy of NTA-Targeted Drug Delivery Systems

Cell LineTargeting LigandDrugIC50 (Targeted)IC50 (Non-Targeted)Fold Improvement
MCF-7 (Breast Cancer)Anti-HER2 scFvDoxorubicin~ 5 µM~ 20 µM4x
A549 (Lung Cancer)Anti-EGFR NanobodyPaclitaxel~ 10 nM~ 50 nM5x
HeLa (Cervical Cancer)Folate-HisCisplatin~ 2 µM~ 10 µM5x

Experimental Protocols

The following protocols provide a general framework for the synthesis and functionalization of drug delivery systems with AC-NTA or similar NTA-containing molecules.

Protocol 1: Synthesis of AC-NTA Functionalized Liposomes for Targeted Drug Delivery

Objective: To prepare liposomes functionalized with AC-NTA, charge them with Ni²⁺, and attach a His-tagged targeting protein for the delivery of a hydrophilic drug.

Materials:

  • Lipids: 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC), Cholesterol, 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[amino(polyethylene glycol)-2000] (DSPE-PEG2000), and DSPE-PEG2000-AC-NTA.

  • Drug to be encapsulated (e.g., Doxorubicin hydrochloride).

  • His-tagged targeting protein (e.g., anti-HER2 scFv with a 6xHis tag).

  • Nickel(II) chloride hexahydrate (NiCl₂·6H₂O).

  • Buffers: HEPES buffered saline (HBS, pH 7.4), Phosphate buffered saline (PBS, pH 7.4).

  • Chloroform and Methanol.

  • Dialysis membrane (10 kDa MWCO).

  • Extruder and polycarbonate membranes (100 nm).

Procedure:

  • Lipid Film Hydration:

    • In a round-bottom flask, dissolve DPPC, Cholesterol, DSPE-PEG2000, and DSPE-PEG2000-AC-NTA (e.g., in a 55:40:4:1 molar ratio) in a chloroform/methanol mixture (2:1 v/v).

    • Remove the organic solvent using a rotary evaporator under vacuum to form a thin lipid film on the flask wall.

    • Further dry the film under vacuum for at least 2 hours to remove residual solvent.

    • Hydrate the lipid film with a solution of the hydrophilic drug (e.g., Doxorubicin in HBS) by vortexing at a temperature above the lipid phase transition temperature.

  • Liposome (B1194612) Extrusion:

    • Subject the hydrated lipid suspension to five freeze-thaw cycles using liquid nitrogen and a warm water bath.

    • Extrude the suspension 11-21 times through a 100 nm polycarbonate membrane using a mini-extruder to form unilamellar liposomes of a defined size.

  • Purification:

    • Remove the unencapsulated drug by dialysis against HBS at 4°C for 24 hours with several buffer changes, or by size exclusion chromatography.

  • Nickel Chelation:

    • Incubate the purified AC-NTA liposomes with a 5-fold molar excess of NiCl₂ in HBS for 1 hour at room temperature with gentle shaking.

    • Remove excess NiCl₂ by dialysis against PBS at 4°C for 48 hours.

  • Conjugation of His-tagged Protein:

    • Incubate the Ni²⁺-charged liposomes with the His-tagged targeting protein (e.g., at a 1:100 protein-to-NTA molar ratio) in PBS for 2 hours at 4°C with gentle mixing.

    • The final targeted drug delivery system is now ready for characterization and in vitro/in vivo studies.

Protocol 2: Characterization of AC-NTA Functionalized Liposomes

Objective: To determine the physicochemical properties of the prepared liposomes.

Methods:

  • Size and Zeta Potential:

    • Dilute an aliquot of the liposome suspension in PBS.

    • Measure the hydrodynamic diameter and polydispersity index (PDI) using Dynamic Light Scattering (DLS).

    • Measure the surface charge (zeta potential) using Laser Doppler Velocimetry.

  • Drug Encapsulation Efficiency:

    • Lyse a known amount of the liposomal formulation using a suitable detergent (e.g., Triton X-100).

    • Quantify the total drug concentration using UV-Vis spectrophotometry or fluorescence spectroscopy.

    • Encapsulation Efficiency (%) = (Amount of encapsulated drug / Initial amount of drug) x 100.

  • Protein Conjugation Efficiency:

    • Separate the protein-conjugated liposomes from unconjugated protein by size exclusion chromatography or centrifugation.

    • Quantify the amount of unconjugated protein in the supernatant using a protein assay (e.g., BCA or Bradford assay).

    • Conjugation Efficiency (%) = (Initial amount of protein - Amount of unconjugated protein) / Initial amount of protein x 100.

Visualizations

Signaling Pathways and Experimental Workflows

To illustrate the potential mechanisms and processes involved, the following diagrams are provided in Graphviz DOT language.

G cluster_workflow Experimental Workflow: Preparation of Targeted Liposomes A Lipid Film Formation (DPPC, Chol, DSPE-PEG-AC-NTA) B Hydration with Drug (e.g., Doxorubicin) A->B C Extrusion (100 nm) B->C D Purification (Dialysis/SEC) C->D E Ni2+ Chelation D->E F Attachment of His-tagged Targeting Ligand E->F G Characterization (DLS, Zeta, Drug Load) F->G H In Vitro / In Vivo Studies G->H

Caption: Workflow for preparing AC-NTA functionalized liposomes.

G cluster_targeting Targeted Drug Delivery Mechanism Carrier Nanocarrier (e.g., Liposome) ACNTA AC-NTA-Ni2+ Carrier->ACNTA functionalized with Drug Drug Payload Carrier->Drug carries Ligand His-tagged Targeting Ligand ACNTA->Ligand binds Receptor Tumor Cell Receptor Ligand->Receptor targets Endocytosis Receptor-Mediated Endocytosis Receptor->Endocytosis Release Intracellular Drug Release Endocytosis->Release

Caption: Targeted drug delivery via AC-NTA functionalization.

G cluster_doxorubicin Signaling Pathway of Doxorubicin Dox Doxorubicin DNA DNA Intercalation Dox->DNA Top2 Topoisomerase II Inhibition Dox->Top2 ROS Reactive Oxygen Species (ROS) Generation Dox->ROS Damage DNA Damage DNA->Damage Top2->Damage Membrane Membrane Damage ROS->Membrane p53 p53 Activation Damage->p53 Apoptosis Apoptosis Membrane->Apoptosis p53->Apoptosis

Caption: Doxorubicin's mechanism of inducing apoptosis.[1][2][3][4]

G cluster_platinum Signaling Pathway of Platinum-Based Drugs Platin Platinum Drug (e.g., Cisplatin) Activation Aquation/ Activation Platin->Activation intracellular DNA_Adducts DNA Adduct Formation (Intra/Interstrand Crosslinks) Activation->DNA_Adducts Replication_Block Replication & Transcription Blockage DNA_Adducts->Replication_Block MMR Mismatch Repair (MMR) Pathway Activation Replication_Block->MMR Apoptosis Apoptosis MMR->Apoptosis

Caption: Cisplatin's mechanism of inducing apoptosis.[5][6][7][8][9]

Conclusion

This compound represents a promising, albeit underexplored, tool in the design of sophisticated drug delivery systems. By combining a flexible linker with a powerful metal-chelating moiety, AC-NTA offers a versatile platform for the development of targeted therapies. The protocols and conceptual frameworks presented here, based on the well-understood principles of its constituent components, provide a solid foundation for researchers and drug development professionals to explore the full potential of AC-NTA in creating next-generation nanomedicines. Further research is warranted to fully characterize and optimize drug delivery systems based on this specific bifunctional molecule.

References

Application Notes and Protocols for Protein Isolation Using Aminocaproic Acid-Nitrilotriacetic Acid Functionalized Nanoparticles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The purification of recombinant proteins is a critical step in research, diagnostics, and the development of therapeutics. Immobilized Metal Affinity Chromatography (IMAC) is a widely used technique for the purification of proteins engineered to have a polyhistidine tag (His-tag).[1] This method utilizes the affinity of histidine residues for chelated metal ions, most commonly nickel (Ni²⁺). Nitrilotriacetic acid (NTA) is a robust chelating agent that securely binds Ni²⁺ ions, which can then selectively capture His-tagged proteins.[1]

The use of nanoparticles as a support for NTA offers significant advantages over traditional porous resins, including a higher surface-area-to-volume ratio, which can lead to higher protein binding capacities and more rapid purification protocols. This document provides detailed application notes and protocols for the use of magnetic nanoparticles functionalized with both aminocaproic acid and nitrilotriacetic acid for the efficient isolation of His-tagged proteins. The aminocaproic acid serves as a flexible spacer to reduce steric hindrance and potentially improve the accessibility of the NTA-Ni²⁺ complex to the His-tag on the target protein.

Principle of the Method

The process involves three main stages:

  • Binding: The His-tagged protein is incubated with the aminocaproic acid-NTA functionalized nanoparticles that have been charged with Ni²⁺ ions. The histidine residues in the His-tag form coordination bonds with the immobilized Ni²⁺.

  • Washing: Unbound and non-specifically bound proteins are removed by washing the nanoparticles with a buffer containing a low concentration of a competitive agent, such as imidazole.

  • Elution: The purified His-tagged protein is displaced from the nanoparticles by washing with a buffer containing a high concentration of imidazole, which competes with the His-tag for binding to the Ni²⁺ ions.

Data Presentation

The inclusion of a 6-aminocaproic acid spacer is designed to enhance the binding capacity and recovery of His-tagged proteins by increasing the flexibility and accessibility of the NTA-Ni²⁺ complex. Below is a summary of expected performance characteristics.

ParameterNanoparticles with Aminocaproic Acid-NTAStandard NTA Nanoparticles
Protein Binding Capacity ~90-120 mg/g~70-90 mg/g
Protein Recovery > 90%> 85%
Purity > 95%> 95%
Binding Time 15-30 minutes30-60 minutes
Elution Volume 1-2 bed volumes2-3 bed volumes

Note: The data presented in this table are representative and may vary depending on the specific protein, expression system, and experimental conditions.

Experimental Protocols

I. Synthesis of Aminocaproic Acid-NTA Functionalized Magnetic Nanoparticles

This protocol describes a two-step process for the functionalization of magnetic nanoparticles. First, the nanoparticles are coated with an amino group, and then the aminocaproic acid-NTA linker is attached.

A. Materials

  • Iron (II) chloride tetrahydrate (FeCl₂)

  • Iron (III) chloride hexahydrate (FeCl₃)

  • Ammonium hydroxide (B78521) (NH₄OH)

  • (3-Aminopropyl)triethoxysilane (APTES)

  • Ethanol (B145695)

  • Toluene

  • N-hydroxysuccinimide (NHS)

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • 6-Aminocaproic acid

  • Nα,Nα-Bis(carboxymethyl)-L-lysine hydrate (B1144303) (NTA-acid)

  • Dimethylformamide (DMF)

  • Phosphate-buffered saline (PBS)

  • Magnetic separator

B. Protocol

  • Synthesis of Amino-Functionalized Magnetic Nanoparticles:

    • Prepare an aqueous solution of FeCl₂ and FeCl₃.

    • Add this solution dropwise to a solution of NH₄OH with vigorous stirring to form magnetite (Fe₃O₄) nanoparticles.

    • Wash the nanoparticles with deionized water until the pH is neutral.

    • Resuspend the nanoparticles in a solution of ethanol and water.

    • Add APTES and stir for several hours at room temperature to form a silica (B1680970) shell with exposed amino groups.

    • Wash the amino-functionalized nanoparticles with ethanol and dry under vacuum.

  • Coupling of Aminocaproic Acid and NTA:

    • In a solution of DMF, dissolve 6-aminocaproic acid and an equimolar amount of NTA-acid.

    • Activate the carboxylic acid groups by adding EDC and NHS and stir for 15 minutes.

    • Add the amino-functionalized magnetic nanoparticles to the solution.

    • Stir the reaction mixture overnight at room temperature.

    • Wash the nanoparticles with DMF and then with PBS to remove unreacted reagents.

    • Store the aminocaproic acid-NTA functionalized nanoparticles in PBS at 4°C.

II. Protein Isolation Protocol

This protocol is optimized for the purification of a His-tagged protein from a bacterial lysate.

A. Materials and Buffers

  • Aminocaproic Acid-NTA Functionalized Magnetic Nanoparticles

  • Lysis Buffer: 50 mM NaH₂PO₄, 300 mM NaCl, 10 mM imidazole, pH 8.0

  • Wash Buffer: 50 mM NaH₂PO₄, 300 mM NaCl, 20 mM imidazole, pH 8.0

  • Elution Buffer: 50 mM NaH₂PO₄, 300 mM NaCl, 250 mM imidazole, pH 8.0

  • Nickel Sulfate Solution: 0.1 M NiSO₄

  • Magnetic separator

B. Protocol

  • Preparation of Nanoparticles:

    • Resuspend the aminocaproic acid-NTA functionalized magnetic nanoparticles in deionized water.

    • Place the tube in a magnetic separator and remove the supernatant.

    • Add the 0.1 M NiSO₄ solution and incubate for 5-10 minutes to charge the nanoparticles with nickel.

    • Wash the nanoparticles twice with deionized water to remove unbound nickel.

    • Equilibrate the nanoparticles by washing twice with Lysis Buffer.

  • Protein Binding:

    • Add the clarified cell lysate containing the His-tagged protein to the equilibrated nanoparticles.

    • Incubate for 15-30 minutes at 4°C with gentle rotation to allow the protein to bind.

  • Washing:

    • Place the tube in a magnetic separator and discard the supernatant.

    • Add Wash Buffer, resuspend the nanoparticles, and incubate for 5 minutes.

    • Repeat the wash step two more times.

  • Elution:

    • Add Elution Buffer to the washed nanoparticles and resuspend.

    • Incubate for 10-15 minutes at room temperature.

    • Place the tube in a magnetic separator and collect the supernatant containing the purified protein.

    • For higher recovery, a second elution step can be performed.

Visualizations

Experimental Workflow for Nanoparticle Functionalization

nanoparticle_functionalization cluster_synthesis Nanoparticle Synthesis cluster_functionalization Amino Functionalization cluster_coupling Linker Coupling FeCl2_FeCl3 FeCl₂ + FeCl₃ Solution Fe3O4 Fe₃O₄ Nanoparticles FeCl2_FeCl3->Fe3O4 Co-precipitation NH4OH NH₄OH NH4OH->Fe3O4 Amino_NP Amino-Functionalized Nanoparticles Fe3O4->Amino_NP Silanization APTES APTES APTES->Amino_NP Final_NP ACA-NTA Functionalized Nanoparticles Amino_NP->Final_NP ACA_NTA Aminocaproic Acid + NTA-acid ACA_NTA->Final_NP Carbodiimide Coupling EDC_NHS EDC/NHS EDC_NHS->Final_NP

Caption: Workflow for the synthesis and functionalization of magnetic nanoparticles.

Protein Isolation Workflow

protein_isolation start Start: ACA-NTA Nanoparticles charge Charge with Ni²⁺ start->charge equilibrate Equilibrate with Lysis Buffer charge->equilibrate bind Bind His-tagged Protein (from cell lysate) equilibrate->bind wash Wash with Wash Buffer (3x) bind->wash elute Elute with Elution Buffer wash->elute end End: Purified His-tagged Protein elute->end

Caption: Step-by-step workflow for His-tagged protein isolation.

Logical Relationship of Components

logical_relationship NP Nanoparticle Core (e.g., Fe₃O₄) Linker Aminocaproic Acid Spacer Linker->NP Chelator Nitrilotriacetic Acid (NTA) Metal Chelator Chelator->Linker Metal Nickel (Ni²⁺) Metal Ion Metal->Chelator Protein His-tagged Protein Target Molecule Protein->Metal

Caption: Hierarchical assembly of the protein isolation nanoparticle complex.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Yield in His-Tag Protein Purification with Aminocaproic Nitrilotriacetic Acid Resin

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals experiencing low yield during His-tag protein purification, with a specific focus on resins incorporating aminocaproic nitrilotriacetic acid (AC-NTA).

Frequently Asked Questions (FAQs)

Q1: What is this compound (AC-NTA) resin, and how does it differ from standard NTA resins?

This compound (AC-NTA) is a specialized chelating agent used in immobilized metal affinity chromatography (IMAC) for the purification of His-tagged proteins. While standard NTA resins effectively chelate metal ions like Nickel (Ni²⁺) for binding to the histidine residues of a His-tag, AC-NTA incorporates an aminocaproic acid component. Aminocaproic acid, a lysine (B10760008) analog, can function as a spacer arm, increasing the distance between the NTA-metal ion complex and the agarose (B213101) bead matrix. This spacer is intended to reduce steric hindrance and improve the accessibility of the His-tag to the immobilized metal ion, potentially enhancing binding efficiency.

Q2: I'm experiencing very low or no binding of my His-tagged protein to the AC-NTA resin. What are the common causes?

Low or no binding is a frequent issue in His-tag purification. The primary causes can be categorized as follows:

  • Issues with the His-tag itself: The tag may be inaccessible, buried within the protein's three-dimensional structure, or may have been cleaved by proteases.

  • Suboptimal buffer conditions: The pH of your lysis and binding buffers may not be optimal for His-tag binding, or the imidazole (B134444) concentration may be too high, leading to premature elution.

  • Interfering agents in the sample: The presence of chelating agents (e.g., EDTA) or reducing agents (e.g., DTT, β-mercaptoethanol) can strip the Ni²⁺ ions from the resin, abolishing its binding capacity.

  • Problems with the AC-NTA resin: The resin may be old, improperly stored, or have a reduced binding capacity due to previous use without proper regeneration.

  • Non-specific interactions involving aminocaproic acid: The aminocaproic acid spacer itself could potentially interact non-specifically with other proteins in the lysate, or in some cases, with the target protein in a manner that hinders proper His-tag binding.

Q3: My protein binds to the resin, but the final yield after elution is very low. What could be happening?

Low yield after elution, despite initial binding, can be attributed to several factors:

  • Inefficient elution: The elution buffer may not be strong enough to disrupt the interaction between the His-tag and the AC-NTA resin. This could be due to an insufficient imidazole concentration or a pH that is not low enough.

  • Protein precipitation on the column: The protein may precipitate on the column during the purification process, especially during the elution step when the protein concentration is high. This can be influenced by the buffer composition and the intrinsic properties of the protein.

  • Proteolytic degradation: The target protein may be degraded by proteases present in the cell lysate.

  • Strong non-specific interactions: The aminocaproic acid spacer, being a lysine analog, might participate in electrostatic or other non-specific interactions with the target protein or contaminants, leading to aggregation or inefficient elution.

Troubleshooting Guides

Problem 1: Low or No Binding of His-Tagged Protein

This guide addresses scenarios where the target protein is found predominantly in the flow-through and early wash fractions.

Troubleshooting Workflow

G start Low/No Protein Binding check_tag Verify His-Tag Presence & Accessibility start->check_tag check_buffers Optimize Lysis/Binding Buffers check_tag->check_buffers Tag Accessible denaturing Purify Under Denaturing Conditions check_tag->denaturing Tag Inaccessible check_agents Check for Interfering Agents check_buffers->check_agents buffer_opt Adjust pH & Imidazole check_buffers->buffer_opt check_resin Evaluate Resin Integrity check_agents->check_resin remove_agents Remove Chelators/Reducing Agents check_agents->remove_agents new_resin Use Fresh/Regenerated Resin check_resin->new_resin solution Improved Binding denaturing->solution buffer_opt->solution remove_agents->solution new_resin->solution

Caption: Troubleshooting workflow for low or no protein binding.

Detailed Steps & Solutions:

Potential Cause Recommended Action Experimental Protocol
Inaccessible His-Tag The His-tag may be folded into the interior of the protein.Protocol 1: Denaturing Purification.
Suboptimal Buffer pH The pH of the lysis and binding buffers should be between 7.5 and 8.0 to ensure the histidine residues are deprotonated and can bind to the Ni²⁺ ions.[1][2]Protocol 2: Buffer pH Optimization.
High Imidazole Concentration in Lysis/Binding Buffer Imidazole is used to prevent non-specific binding, but high concentrations will compete with the His-tag for binding to the resin.[1][3]Protocol 3: Imidazole Concentration Optimization.
Presence of Chelating Agents (e.g., EDTA) EDTA will strip the Ni²⁺ ions from the NTA resin, inactivating it.[1][3]Remove EDTA from all buffers. If necessary for protease inhibition, use a metal-ion-resistant resin or perform a buffer exchange step before loading.
Presence of Reducing Agents (e.g., DTT, β-ME) High concentrations of reducing agents can reduce the Ni²⁺ ions, diminishing the resin's binding capacity.[3]Keep reducing agent concentrations low (e.g., < 5 mM DTT). If higher concentrations are required, consider a resin resistant to reducing agents or perform a buffer exchange.
Aged or Improperly Stored Resin The binding capacity of the resin can decrease over time.Use fresh resin or regenerate the existing resin according to the manufacturer's instructions. Protocol 4: Resin Regeneration.
Problem 2: Low Yield After Elution

This guide is for situations where the protein binds to the column but is not efficiently recovered in the elution fractions.

Troubleshooting Workflow

G start Low Yield After Elution check_elution Optimize Elution Conditions start->check_elution check_precipitation Investigate On-Column Precipitation start->check_precipitation check_degradation Assess Protein Degradation start->check_degradation check_nonspecific Evaluate Non-Specific Interactions start->check_nonspecific elution_opt Increase Imidazole or Lower pH check_elution->elution_opt solubility_agents Add Solubility Enhancers check_precipitation->solubility_agents protease_inhibitors Add Protease Inhibitors check_degradation->protease_inhibitors modify_wash Modify Wash Buffer Composition check_nonspecific->modify_wash solution Improved Yield elution_opt->solution solubility_agents->solution protease_inhibitors->solution modify_wash->solution

Caption: Troubleshooting workflow for low yield after elution.

Detailed Steps & Solutions:

Potential Cause Recommended Action Experimental Protocol
Inefficient Elution The imidazole concentration in the elution buffer may be too low, or the pH is not acidic enough to displace the His-tagged protein.Protocol 5: Elution Optimization.
Protein Precipitation on the Column High protein concentration during elution can lead to aggregation and precipitation. The buffer environment may not be optimal for your protein's stability.Add non-ionic detergents (e.g., 0.1% Triton X-100 or Tween-20), glycerol (B35011) (up to 20%), or increase the NaCl concentration (up to 500 mM) in the elution buffer to improve solubility.
Proteolytic Degradation Proteases in the lysate can degrade the target protein during the purification process.Add a protease inhibitor cocktail to your lysis buffer and perform all purification steps at 4°C.
Strong Non-Specific Interactions with Aminocaproic Acid The aminocaproic acid spacer, being a lysine analog, may cause non-specific ionic or hydrophobic interactions with the target protein, leading to aggregation or retention on the column.Protocol 6: Wash Buffer Optimization to Disrupt Non-Specific Interactions.

Quantitative Data Summary

Table 1: Typical Imidazole Concentrations for His-Tag Purification

Step Typical Imidazole Concentration (mM) Purpose
Lysis/Binding10 - 40Minimize non-specific binding of host proteins.[1][3]
Wash20 - 50Remove weakly bound contaminants.
Elution250 - 500Compete with the His-tag for binding to the resin and elute the target protein.

Table 2: Common Additives to Improve Protein Yield and Purity

Additive Typical Concentration Purpose
NaCl300 - 500 mMReduce non-specific ionic interactions.
Glycerol10 - 20% (v/v)Stabilize proteins and prevent aggregation.
Non-ionic Detergents (e.g., Triton X-100, Tween-20)0.1 - 1% (v/v)Reduce non-specific hydrophobic interactions.
Protease Inhibitor CocktailVaries by manufacturerPrevent protein degradation.

Experimental Protocols

Protocol 1: Denaturing Purification

This protocol is used when the His-tag is suspected to be inaccessible in the natively folded protein.

  • Lysis: Resuspend the cell pellet in a denaturing lysis buffer (e.g., 50 mM NaH₂PO₄, 300 mM NaCl, 10 mM imidazole, 8 M urea (B33335) or 6 M guanidinium (B1211019) hydrochloride, pH 8.0).

  • Binding: Incubate the lysate with the equilibrated AC-NTA resin for 1 hour at room temperature with gentle agitation.

  • Wash: Wash the resin with several column volumes of denaturing wash buffer (same as lysis buffer but with a slightly higher imidazole concentration, e.g., 20 mM).

  • Elution: Elute the protein with a denaturing elution buffer containing a high concentration of imidazole (e.g., 250-500 mM) or a lower pH (e.g., pH 4.5).

  • Refolding: The purified, denatured protein may need to be refolded by dialysis or rapid dilution into a refolding buffer.

Protocol 2: Buffer pH Optimization

  • Prepare a series of small-scale lysis/binding buffers with varying pH values (e.g., 7.0, 7.5, 8.0, 8.5).

  • Perform a small-scale purification with each buffer.

  • Analyze the flow-through, wash, and elution fractions by SDS-PAGE to determine the optimal pH for binding.

Protocol 3: Imidazole Concentration Optimization

  • Prepare lysis/binding buffers with a range of imidazole concentrations (e.g., 5 mM, 10 mM, 20 mM, 40 mM).

  • Perform small-scale purifications with each buffer.

  • Analyze the fractions by SDS-PAGE to find the highest imidazole concentration that allows for efficient binding of the target protein while minimizing contaminant binding.

Protocol 4: Resin Regeneration

  • Stripping: Wash the resin with 5 column volumes of a stripping buffer (e.g., 50 mM Tris-HCl, 500 mM NaCl, 20 mM EDTA, pH 8.0) to remove the chelated metal ions.

  • Wash: Wash with 10 column volumes of deionized water.

  • Recharging: Incubate the resin with 2 column volumes of 100 mM NiSO₄ for 15 minutes.

  • Final Wash: Wash with 5 column volumes of deionized water and then equilibrate with your binding buffer.

Protocol 5: Elution Optimization

  • Imidazole Gradient: Elute the protein using a linear gradient of imidazole from a low concentration (e.g., 20 mM) to a high concentration (e.g., 500 mM). Analyze the collected fractions by SDS-PAGE to determine the optimal elution concentration.

  • pH Step Elution: If using pH for elution, test a series of elution buffers with decreasing pH values (e.g., 6.0, 5.5, 5.0, 4.5).

Protocol 6: Wash Buffer Optimization to Disrupt Non-Specific Interactions

  • Prepare a series of wash buffers containing different additives aimed at disrupting non-specific interactions.

  • For ionic interactions: Test increasing concentrations of NaCl (e.g., 500 mM, 750 mM, 1 M).

  • For hydrophobic interactions: Test the addition of non-ionic detergents (e.g., 0.1% Tween-20) or glycerol (e.g., 10%).

  • Perform small-scale purifications, applying these different wash buffers before elution.

  • Analyze the elution fractions for purity and yield to identify the most effective wash conditions.

References

preventing non-specific binding to aminocaproic nitrilotriacetic acid resin

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent non-specific binding to aminocaproic nitrilotriacetic acid (NTA) resin during protein purification.

Understanding the Resin and Non-Specific Binding

This compound (NTA) resin is a type of immobilized metal affinity chromatography (IMAC) resin used for the purification of recombinant proteins with a polyhistidine tag (His-tag). The NTA chelates divalent metal ions, typically nickel (Ni²⁺), which then selectively bind to the imidazole (B134444) side chains of the histidine residues in the His-tag.

Non-specific binding occurs when proteins other than the His-tagged protein of interest bind to the resin. This can be due to several factors, including:

  • Ionic Interactions: Proteins with a net positive charge can interact with the negatively charged phosphate (B84403) backbone of the agarose (B213101) matrix.

  • Hydrophobic Interactions: Exposed hydrophobic patches on contaminant proteins can interact with the resin.

  • Endogenous Histidine-Rich Proteins: Host organisms, such as E. coli, produce proteins that are naturally rich in histidine residues, which can bind to the NTA resin.[1][2]

The following sections provide detailed guidance on how to minimize non-specific binding and improve the purity of your target protein.

Frequently Asked Questions (FAQs)

Q1: What are the most common host cell proteins that non-specifically bind to NTA resin?

A1: In E. coli expression systems, several proteins are known to co-purify with His-tagged proteins. The most common contaminants include SlyD, a peptidyl-prolyl cis-trans isomerase with a histidine-rich C-terminus, and ArnA, a bifunctional enzyme with surface-exposed histidine clusters.[1] Other common contaminants include DnaK, GlmS, AceE, EF-Tu, and carbonic anhydrase.[2]

Q2: Can I reuse the aminocaproic NTA resin?

A2: Yes, NTA resins can typically be reused multiple times without a significant loss in performance.[3] However, to prevent cross-contamination, it is recommended to dedicate a column to a single His-tagged protein. If you need to use the same resin for different proteins, a thorough regeneration procedure is necessary.[4]

Q3: My His-tagged protein is not binding to the resin. What could be the issue?

A3: Several factors could prevent your protein from binding:

  • Inaccessible His-tag: The His-tag may be buried within the folded structure of the protein.[5]

  • Buffer Composition: The presence of chelating agents (e.g., EDTA, EGTA) or reducing agents (e.g., DTT, β-mercaptoethanol) in your buffers can strip the metal ions from the resin.[5]

  • Incorrect pH: A low pH can protonate the histidine residues, preventing their coordination with the metal ions.[5]

  • High Imidazole Concentration in Loading Buffer: While low concentrations of imidazole are used to reduce non-specific binding, excessively high concentrations can prevent the His-tagged protein from binding.[5]

Q4: What are the alternatives to imidazole for eluting my protein?

A4: Besides competitive elution with imidazole, you can elute your His-tagged protein by:

  • Lowering the pH: Reducing the pH of the elution buffer to around 4.5-5.5 will protonate the histidine residues, causing them to be repelled by the positively charged metal ions.[6][7]

  • Using a Strong Chelating Agent: Agents like EDTA or EGTA will strip the metal ions from the resin, thereby eluting the protein.[6][7] Note that this will require recharging the resin with metal ions before its next use.

Troubleshooting Guides

This section provides solutions to common problems encountered during protein purification with aminocaproic NTA resin.

Problem 1: High Levels of Contaminating Proteins in the Elution Fraction

This is the most common issue and can be addressed by optimizing the purification protocol.

G start Start: High Contamination imidazole Optimize Imidazole in Wash Buffer start->imidazole salt Increase Salt Concentration imidazole->salt If still impure end Result: High Purity imidazole->end If pure additives Use Additives (Detergents, Glycerol) salt->additives If still impure salt->end If pure resin_vol Reduce Resin Volume additives->resin_vol If still impure additives->end If pure expression Consider Engineered E. coli Strain resin_vol->expression For persistent issues resin_vol->end If pure expression->end

Caption: Workflow for troubleshooting high contamination.

StrategyRecommendationRationale
Optimize Imidazole Concentration Increase the imidazole concentration in the wash buffer incrementally (e.g., in 10 mM steps).[8] A starting point for the wash buffer is typically 20-40 mM imidazole.Imidazole competes with non-specifically bound proteins, which generally have a lower affinity for the resin than the His-tagged protein.
Increase Salt Concentration Increase the NaCl concentration in the lysis, wash, and elution buffers up to 500 mM.[9] For highly charged proteins, up to 1 M NaCl can be used.[9][10]High salt concentrations disrupt non-specific ionic interactions between contaminating proteins and the resin.[8][11]
Use Additives Add non-ionic detergents (e.g., 0.05-0.1% Triton X-100 or Tween 20) or glycerol (B35011) (up to 20%) to your buffers.[8][11]These additives reduce non-specific hydrophobic interactions.[11]
Reduce Resin Volume Use a smaller volume of resin that is just sufficient to bind the expected amount of your His-tagged protein.[11][12]Excess resin provides more sites for non-specific binding.[12]
Use Engineered Host Strains Consider using an E. coli strain engineered to reduce the expression of common contaminants like SlyD and ArnA.[1]This reduces the load of histidine-rich proteins in the lysate, leading to higher purity.
Problem 2: The Resin has Changed Color (e.g., to brown or gray)

A color change from the typical light blue (for Ni-NTA) indicates that the metal ions have been stripped or have changed their oxidation state.[13]

G start Resin Color Change check_buffers Check Buffers for Reducing/Chelating Agents start->check_buffers regenerate Regenerate the Resin check_buffers->regenerate If agents were present end Resin Restored regenerate->end

Caption: Troubleshooting resin color change.

  • Avoid Incompatible Reagents: Ensure that your buffers do not contain reducing agents (like DTT or β-mercaptoethanol) or strong chelating agents (like EDTA or EGTA).[5]

  • Regenerate the Resin: If the resin has been compromised, it needs to be regenerated. This involves stripping the remaining metal ions and any bound proteins, followed by recharging with fresh metal ions.

Experimental Protocols

Protocol 1: Optimizing Imidazole Concentration in Wash Buffer

This protocol uses a step gradient of imidazole to determine the optimal concentration for washing away non-specific binders while retaining the His-tagged protein.

  • Equilibrate the Column: Equilibrate the aminocaproic NTA column with 5-10 column volumes (CV) of binding buffer (e.g., 20 mM sodium phosphate, 300 mM NaCl, 10 mM imidazole, pH 7.4).[3]

  • Load Sample: Load your clarified protein lysate onto the column.

  • Wash with Increasing Imidazole Concentrations:

    • Wash with 5-10 CV of binding buffer.

    • Wash with 5-10 CV of wash buffer 1 (binding buffer with 20 mM imidazole).

    • Wash with 5-10 CV of wash buffer 2 (binding buffer with 40 mM imidazole).

    • Wash with 5-10 CV of wash buffer 3 (binding buffer with 60 mM imidazole).

    • Continue with higher concentrations if necessary.

  • Elute: Elute the His-tagged protein with 5-10 CV of elution buffer (binding buffer with 250-500 mM imidazole).

  • Analyze Fractions: Analyze all wash and elution fractions by SDS-PAGE to determine the imidazole concentration at which your protein starts to elute and at which contaminants are effectively removed. The optimal wash concentration will be the highest concentration that does not cause significant elution of your target protein.

Protocol 2: Resin Regeneration

This protocol can be used to strip, clean, and recharge the aminocaproic NTA resin.

  • Strip Metal Ions: Wash the resin with 5 CV of a stripping buffer (e.g., 20 mM sodium phosphate, 0.5 M NaCl, 50 mM EDTA, pH 7.0).[14]

  • Wash with Water: Wash the resin with 10 CV of deionized water to remove the EDTA.[14]

  • Remove Precipitated Proteins: Wash the resin with 10 CV of 1 M NaOH for at least 2 hours to remove precipitated proteins.[14]

  • Wash with Water: Wash the resin with 10 CV of deionized water to remove the NaOH.

  • Remove Hydrophobic Molecules: Wash with 10 CV of 30% isopropanol (B130326) for 20 minutes.[14]

  • Wash with Water: Wash the resin with 10 CV of deionized water to remove the isopropanol.

  • Recharge with Metal Ions: Wash the resin with 5 CV of 0.1 M NiSO₄.[14]

  • Wash with Water: Wash with 5 CV of deionized water to remove excess metal ions.

  • Equilibrate: Equilibrate the resin with 5 CV of your binding buffer. The resin is now ready for use.

Data Presentation

Table 1: Effect of Additives on Non-Specific Binding
AdditiveTypical ConcentrationMechanism of Action
NaCl 300-500 mM (up to 2 M)[11]Reduces ionic interactions
Imidazole 10-40 mM in wash buffer[3][8]Competitive displacement of weak binders
Non-ionic Detergents (e.g., Tween 20, Triton X-100) 0.05-2%[8][11]Reduces hydrophobic interactions
Glycerol 10-50%[11]Reduces hydrophobic interactions
Ethanol Up to 20%[11]Reduces hydrophobic interactions
Table 2: Common E. coli Contaminants in His-tag Purification
ProteinMolecular Weight (kDa)Elution with Imidazole
SlyD21>80 mM[2]
ArnA74Variable
DnaK70Variable
GlmS67Variable
EF-Tu43Variable
Carbonic Anhydrase~29Variable
Hfq11>80 mM[2]
CRP24>80 mM[2]

References

regeneration and reuse of aminocaproic nitrilotriacetic acid affinity columns

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the regeneration and reuse of aminocaproic acid and nitrilotriacetic acid (NTA) affinity columns.

Nitrilotriacetic Acid (NTA) Affinity Columns

NTA affinity columns, commonly charged with Ni2+ (Ni-NTA), are widely used for the purification of recombinant proteins with a polyhistidine tag (His-tag). Proper regeneration allows for the cost-effective reuse of these columns multiple times.

Frequently Asked Questions (FAQs)

1. How many times can a Ni-NTA column be regenerated and reused? Most manufacturers suggest that a Ni-NTA column can be reused 4 to 8 times before regeneration is necessary.[1] With proper regeneration, some resins can be reused up to 10-30 times, depending on the specific resin and the nature of the sample being purified.[2] For some resins, regeneration can be performed up to 50 times without a significant loss in binding capacity.

2. When should I regenerate my Ni-NTA column? Regeneration is recommended when you observe a decrease in protein yield or purity. A visual indication for the need for regeneration is a color change of the resin from its typical light blue to a brownish-gray, which signifies that the nickel has been lost or has changed its oxidation state.[1] It is also good practice to perform a thorough cleaning-in-place (CIP) or regeneration between the purification of different proteins to prevent cross-contamination.[3]

3. Can I reuse a Ni-NTA column for different His-tagged proteins? While some manufacturers recommend using a column for the same protein to avoid cross-contamination, it is possible to reuse a column for different proteins if a thorough regeneration and cleaning procedure is performed between uses. Stripping the nickel ions, cleaning the resin, and then recharging it will ensure that any bound protein from the previous purification is removed.

4. What is the difference between washing, regeneration, and stripping/recharging?

  • Washing: This is a standard procedure performed after each purification run to remove any remaining unbound or weakly bound contaminants. It typically involves washing with a buffer containing a low concentration of imidazole (B134444).

  • Regeneration: This is a more rigorous cleaning process to remove tightly bound proteins and contaminants, often using agents like NaOH.

  • Stripping and Recharging: This is the most thorough cleaning method. It involves stripping the nickel ions from the NTA resin using a strong chelating agent like EDTA, followed by a comprehensive cleaning of the resin, and finally recharging the resin with a fresh solution of nickel ions (e.g., NiSO4).

5. My Ni-NTA resin has dried out. Can I still reuse it? If the resin has dried out, it may have trapped air pockets and cracks in the bed, which can affect its performance. However, it is often possible to salvage the resin by taking it out of the column, hydrating it, regenerating it according to the manufacturer's protocol, and then repacking the column.[4]

Troubleshooting Guide
Problem Possible Cause Solution
Low protein yield Loss of Ni2+ ions from the resin. Strip the column with a chelating agent like EDTA and recharge it with a fresh NiSO4 solution.[5][6]
His-tag is not accessible. Purify under denaturing conditions (e.g., with urea (B33335) or guanidinium (B1211019) chloride) to expose the tag.[7] Consider re-engineering the protein with a longer, flexible linker between the protein and the tag.[7]
Presence of reducing agents (e.g., DTT, β-mercaptoethanol) or chelating agents (e.g., EDTA) in the buffers. Ensure that your lysis and binding buffers do not contain concentrations of these agents that are incompatible with the Ni-NTA resin.[7][8]
Column is clogged or has a slow flow rate Presence of cell debris or precipitated proteins in the sample. Ensure the cell lysate is properly clarified by centrifugation and/or filtration (0.22 or 0.45 µm filter) before loading it onto the column.[9]
Sample is too viscous due to high nucleic acid content. Treat the lysate with DNase I to degrade DNA and reduce viscosity.[9]
Precipitation of proteins on the column. Decrease the amount of sample loaded or elute with a linear imidazole gradient instead of a step elution to reduce protein concentration during elution.[9] Consider adding detergents or adjusting the NaCl concentration.[9]
Eluted protein is impure Non-specific binding of contaminating proteins. Increase the imidazole concentration (e.g., 20-40 mM) in your lysis and wash buffers to reduce non-specific binding.[10] Perform additional wash steps.[10]
Co-purification of host proteins with histidine-rich regions. Consider using a different metal ion, such as cobalt (Co2+), which can offer higher specificity.
Resin has changed color to brown or gray Oxidation or loss of Ni2+ ions. The column needs to be stripped and recharged with a fresh nickel solution.[1]
Resin has turned white Ni2+ ions have been stripped from the column by a strong chelating agent. This is often caused by high concentrations of EDTA or EGTA in the sample or buffers. The column needs to be recharged with NiSO4.
Experimental Protocols

This protocol is a general procedure for regenerating a Ni-NTA column that has not been exposed to harsh contaminants.

  • Wash: Wash the column with 5-10 column volumes (CV) of a wash buffer containing a moderate concentration of imidazole (e.g., 20-40 mM) to remove any remaining non-specifically bound proteins.

  • Clean: Wash the column with 5 CV of 0.5 M NaOH.

  • Rinse: Immediately wash the column with 10 CV of sterile, nuclease-free water until the pH of the flow-through is neutral.

  • Re-equilibrate: Equilibrate the column with 5-10 CV of your binding buffer.

  • Storage: For long-term storage, wash the column with 5 CV of 20% ethanol (B145695) and store at 4°C.[5]

This protocol should be used for a more thorough cleaning, when the resin shows signs of significant contamination or loss of performance, or when switching between different proteins.

  • Strip: Wash the column with 5-10 CV of a stripping buffer (e.g., 20 mM sodium phosphate (B84403), 0.5 M NaCl, 50 mM EDTA, pH 7.4).[5] The resin should turn white.

  • Wash: Wash the column with 10 CV of sterile, nuclease-free water to remove the EDTA.

  • Clean: Wash the column with 5 CV of 1.0 M NaOH for at least 2 hours to remove precipitated proteins.[11]

  • Rinse: Wash the column with 10 CV of sterile, nuclease-free water to remove the NaOH.

  • Recharge: Slowly pass 2-5 CV of a 100 mM NiSO4 solution over the column. The resin should turn back to a light blue color.

  • Wash: Wash the column with 5-10 CV of sterile, nuclease-free water to remove excess nickel ions.

  • Re-equilibrate: Equilibrate the column with 5-10 CV of your binding buffer.

  • Storage: For long-term storage, wash the column with 5 CV of 20% ethanol and store at 4°C.[5]

Quantitative Data Summary
Parameter Value Reference
Recommended Reuse Before Regeneration 4-8 times[1]
Maximum Reuse with Regeneration Up to 50 times
Storage Solution 20% Ethanol[5]
Stripping Buffer EDTA Concentration 50 mM[5]
Cleaning Solution NaOH Concentration 0.5 - 1.0 M[1][11]
Recharging Solution NiSO4 Concentration 100 mM

Experimental Workflow Diagram

NiNTA_Regeneration_Workflow cluster_stripping Stripping cluster_cleaning Cleaning cluster_recharging Recharging cluster_equilibration Equilibration & Storage stripping Wash with Stripping Buffer (e.g., 50 mM EDTA) wash1 Wash with Water stripping->wash1 cleaning Wash with Cleaning Solution (e.g., 0.5 M NaOH) wash2 Wash with Water cleaning->wash2 recharging Apply Recharging Solution (e.g., 100 mM NiSO4) wash3 Wash with Water recharging->wash3 equilibration Equilibrate with Binding Buffer storage Store in 20% Ethanol equilibration->storage For long-term storage start Used Ni-NTA Column start->stripping wash1->cleaning wash2->recharging wash3->equilibration

Caption: Workflow for the stripping and recharging of a Ni-NTA affinity column.

Aminocaproic Acid / Lysine Affinity Columns

Affinity columns using immobilized aminocaproic acid or its analogue L-lysine are primarily used for the purification of plasminogen and plasminogen activators from plasma and other biological samples.[7][12] Regeneration of these columns is crucial for removing strongly bound proteins and ensuring consistent performance.

Frequently Asked Questions (FAQs)

1. What is the principle behind aminocaproic acid/lysine affinity chromatography? Aminocaproic acid and L-lysine are analogues that bind to the lysine-binding sites of plasminogen. This specific interaction allows for the selective capture of plasminogen from complex mixtures like plasma.

2. How do I regenerate a lysine-sepharose or aminocaproic acid column? A common regeneration method involves washing the column with alternating high and low pH buffers.[12] Another approach is to wash with a high concentration of salt to disrupt ionic interactions.[12]

3. What should I do if my column is fouled with precipitated proteins or lipids? For severe fouling, the column can be washed with a detergent solution (e.g., 0.1% Triton X-100) or a denaturing agent.[12] It is important to thoroughly wash the column with a binding buffer afterward to remove these agents.

Troubleshooting Guide
Problem Possible Cause Solution
Low plasminogen binding Incorrect buffer conditions (pH, ionic strength). Ensure the binding buffer has the correct pH and ionic strength as recommended for your specific resin and sample.
Column has lost binding capacity due to fouling. Perform a thorough regeneration using alternating pH buffers or a detergent wash.[12]
Broad elution peak Non-optimal elution conditions. Adjust the concentration of the competing ligand (e.g., ε-aminocaproic acid) in the elution buffer.
Column clogging Particulates in the sample. Clarify the sample by centrifugation or filtration before loading onto the column.
Experimental Protocols
  • High pH Wash: Wash the column with 2-3 column volumes (CV) of a high pH buffer (e.g., 0.1 M Tris-HCl, 0.5 M NaCl, pH 8.5).[12]

  • Low pH Wash: Wash the column with 2-3 CV of a low pH buffer (e.g., 0.1 M sodium acetate, 0.5 M NaCl, pH 4.5).[12]

  • Repeat: Repeat steps 1 and 2 for a total of 3 cycles.[12]

  • Re-equilibrate: Wash the column with at least 5 CV of your binding buffer until the pH is stabilized.[12]

This protocol is specifically for regenerating columns after plasminogen purification.

  • High Salt/Competitive Ligand Wash: Wash the column with several CV of a buffer containing 1 M NaCl and 0.2 M ε-aminocaproic acid (e.g., 50 mM phosphate buffer, pH 7.5, containing 1 M NaCl and 0.2 M ε-aminocaproic acid).[12]

  • Re-equilibrate: Wash the column with at least 5 CV of the binding buffer.

Experimental Workflow Diagram

Aminocaproic_Regeneration_Workflow cluster_high_ph High pH Wash cluster_low_ph Low pH Wash cluster_equilibration Equilibration high_ph Wash with High pH Buffer (e.g., pH 8.5) low_ph Wash with Low pH Buffer (e.g., pH 4.5) high_ph->low_ph cycle Repeat 3x low_ph->cycle equilibration Equilibrate with Binding Buffer end Regenerated Column equilibration->end start Used Aminocaproic Acid Column start->high_ph cycle->high_ph cycle->equilibration

Caption: Workflow for the regeneration of an aminocaproic acid/lysine affinity column using alternating pH washes.

References

Technical Support Center: Managing Metal Ion Leakage from Aminocaproic Nitrilotriacetic Acid Chelates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on managing metal ion leakage from aminocaproic nitrilotriacetic acid (NTA) chelates, commonly used in Immobilized Metal Affinity Chromatography (IMAC).

Frequently Asked Questions (FAQs)

Q1: What is metal ion leakage in the context of NTA chelates?

A1: Metal ion leakage, also known as leaching or stripping, refers to the release of the chelated metal ion (e.g., Ni²⁺, Co²⁺, Cu²⁺, Zn²⁺) from the NTA ligand that is immobilized on a chromatography resin.[1][2] This can lead to contamination of the purified protein sample with metal ions, which may interfere with downstream applications or affect protein stability and function.[3][4]

Q2: Why is Nitrilotriacetic acid (NTA) a commonly used chelator?

A2: NTA is a tetradentate chelating ligand, meaning it binds a metal ion at four coordination sites.[5][6] This provides a stable complex while leaving two coordination sites on the metal ion available to interact with histidine residues of a His-tagged protein.[4] This multidentate binding results in significantly lower metal ion leakage compared to tridentate ligands like iminodiacetic acid (IDA).[7][8]

Q3: What are the primary causes of metal ion leakage from NTA resins?

A3: The primary causes include:

  • Presence of Chelating Agents: Strong chelating agents like Ethylenediaminetetraacetic acid (EDTA) or Ethylene glycol-bis(β-aminoethyl ether)-N,N,N',N'-tetraacetic acid (EGTA) in the buffers will strip the metal ions from the NTA resin.[9]

  • Presence of Reducing Agents: Certain reducing agents, particularly dithiothreitol (B142953) (DTT), can reduce the metal ions (e.g., Ni²⁺ to Ni⁰), causing them to lose their affinity for the NTA ligand and leading to resin discoloration (browning or blackening) and leakage.[7][10]

  • Low pH: Buffers with low pH can cause protonation of the NTA ligand, disrupting its ability to chelate the metal ion and resulting in ion release.[2]

  • High Concentrations of Competitive Eluting Agents: Very high concentrations of imidazole (B134444) or histidine, used for elution, can eventually strip the metal ion from the column, especially with extensive buffer usage.[2][11]

Q4: Can I use reducing agents with my Ni-NTA resin?

A4: The use of strong reducing agents like DTT is generally not recommended as they can reduce the nickel ions.[5][10] However, NTA-based resins are more robust than IDA resins. Some data suggests that Ni-NTA can tolerate low concentrations of DTT (e.g., up to 20 mM) with a manageable decrease in binding capacity.[7][12] Tris(2-carboxyethyl)phosphine (TCEP) is often a recommended alternative as it is more stable and less likely to cause metal reduction at typical working concentrations (e.g., 1-5 mM).[10]

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments.

ProblemPossible Cause(s)Recommended Solution(s)
Resin changes color (e.g., blue to green, brown, or grey).[2] Metal ion stripping or reduction.1. Check Buffer Composition: Ensure buffers are free of strong chelating agents (EDTA) and incompatible reducing agents (DTT).[9] 2. Verify pH: Confirm that the pH of all buffers is within the recommended range (typically 7.0-8.0 for binding).[13] 3. Regenerate the Resin: Strip the remaining ions and recharge the column with a fresh metal salt solution (see Protocol 2).[6]
Low or no binding of His-tagged protein. 1. Metal Ions Stripped: The resin has lost its metal ions. 2. Inaccessible His-tag: The tag is buried within the protein's tertiary structure.[9] 3. Incorrect Buffer pH: Low pH can protonate histidine side chains, preventing coordination with the metal.[9]1. Test for Metal Ions: Perform a qualitative test on the resin or eluted fractions to check for metal ions (see Protocol 1). If absent, recharge the resin. 2. Denaturing Purification: Perform a trial purification under denaturing conditions (e.g., with 6-8 M urea) to expose the tag.[9][13] 3. Adjust Buffer pH: Ensure the pH of your binding buffer is correctly adjusted to ~8.0 after adding all components, including imidazole.[5][9]
Purified protein is contaminated with leached metal ions. Inevitable minor leakage during elution or instability caused by buffer components.1. Post-IMAC Cleanup: Add a dialysis or buffer exchange step immediately after elution to remove free metal ions. 2. Add EDTA Post-Elution: Introduce a small amount of EDTA (e.g., 1-5 mM) to your eluted fraction to chelate free ions, followed by dialysis or a desalting column to remove the Metal-EDTA complex. 3. Use a Metal Scavenging Resin: Employ a specialized resin designed to bind and remove free heavy metal ions from solution.[11]
Poor protein recovery or yield. 1. Metal Ion Loss: Reduced binding capacity due to partial metal stripping.[7] 2. Harsh Elution: Elution conditions may be causing protein precipitation.1. Optimize Wash/Elution: Use a step gradient of imidazole for elution to find the minimum concentration needed to elute your protein, which reduces stress on the resin. 2. Check Resin Age: Old or frequently used resin may suffer from degradation of the chelating ligand, leading to reduced capacity.[2] Consider using fresh resin.

Quantitative Data Summary

The stability of the metal-NTA complex and the impact of interfering agents are critical factors in managing ion leakage.

Table 1: Stability Constants (log K) of Metal-NTA Complexes

This table provides an overview of the strength of interaction between NTA and various divalent metal ions. Higher values indicate a more stable complex and, generally, less propensity for leakage.

Metal Ionlog K₁
Cu²⁺12.94
Ni²⁺11.54
Pb²⁺11.39
Zn²⁺10.66
Co²⁺10.38
Cd²⁺9.54
Fe²⁺8.84
Mn²⁺7.44
Ca²⁺6.41
Mg²⁺5.41
Source: Data compiled from publicly available IUPAC stability constant databases. Stability constants are a measure of the strength of the interaction between reagents that form a complex.[14][15]

Table 2: Effect of Common Reagents on Ni-NTA and Ni-IDA Binding Capacity

This table illustrates the superior stability of Ni-NTA compared to Ni-IDA resins in the presence of common reducing and chelating agents.

ReagentConcentration% Decrease in Binding Capacity (Ni-NTA)% Decrease in Binding Capacity (Ni-IDA)
DTT1 mM~8%~11%
DTT5 mM~15%~22%
DTT10 mM~22%~30%
EDTA1 mM~10%~12%
EDTA5 mM~25%~40%
EDTA10 mM~46%>60%
Source: Data adapted from comparative studies.[7] The values represent the approximate reduction in protein binding capacity after a one-hour incubation with the specified reagent.

Experimental Protocols

Protocol 1: Quantification of Ni²⁺ Leakage using a PAR Colorimetric Assay

This protocol provides a method to quantify nickel ion concentration in your samples using 4-(2-pyridylazo)resorcinol (B72590) (PAR), which forms a colored complex with Ni²⁺.[1]

Materials:

  • PAR solution (1 mM in 50 mM Tris-HCl, pH 7.9)

  • NiSO₄ standard solutions (e.g., 0 to 100 µM)

  • UV-Vis Spectrophotometer and cuvettes

  • Your protein samples (e.g., column flow-through, wash, and elution fractions)

Methodology:

  • Prepare a Standard Curve:

    • Create a series of NiSO₄ standards (e.g., 0, 10, 25, 50, 75, 100 µM) in the same buffer as your elution fraction (minus the protein).

    • In a 96-well plate or cuvette, mix 50 µL of each standard with 950 µL of the PAR solution.

    • Incubate for 5 minutes at room temperature.

    • Measure the absorbance at 500 nm.

    • Plot Absorbance vs. Ni²⁺ Concentration (µM) and perform a linear regression.

  • Assay Your Samples:

    • Mix 50 µL of your sample (e.g., elution fraction) with 950 µL of the PAR solution.

    • Incubate for 5 minutes at room temperature.

    • Measure the absorbance at 500 nm.

  • Calculate Ni²⁺ Concentration:

    • Use the equation from your standard curve's linear regression to calculate the concentration of Ni²⁺ in your samples. Concentrations of leached nickel can range from 2 µM to nearly 1 mM depending on the resin and conditions.[1]

Protocol 2: Regeneration and Recharging of NTA Resin

This protocol describes how to strip used metal ions and recharge the resin for reuse.[6]

Materials:

  • Stripping Buffer: 20 mM Sodium Phosphate, 0.5 M NaCl, 50 mM EDTA, pH 7.0

  • Sterile, deionized water

  • Metal Salt Solution: 0.1 M NiSO₄ (or other desired metal salt) in water

  • Binding Buffer (your standard experimental binding buffer)

Methodology:

  • Wash: Wash the column with 5 column volumes (CV) of deionized water.

  • Strip: Apply 5 CV of Stripping Buffer to the column to remove all metal ions. The resin should become colorless.

  • Rinse: Wash the column with 10 CV of deionized water to completely remove the EDTA. This step is critical.

  • Recharge: Slowly apply 5 CV of the 0.1 M Metal Salt Solution to the column. The resin should regain its characteristic color (e.g., light blue for Ni²⁺).

  • Final Wash: Wash the column with 5 CV of deionized water to remove excess, unbound metal ions.

  • Equilibrate: Equilibrate the column with 5-10 CV of your Binding Buffer before loading your next sample.

Visualized Workflows and Logic

The following diagrams illustrate key experimental and troubleshooting workflows.

G cluster_0 Troubleshooting Low Protein Yield start Low Protein Yield Observed check_color Is resin discolored? start->check_color check_buffers Check buffers for chelators/reducers/low pH check_color->check_buffers Yes check_tag Is His-tag accessible? check_color->check_tag No recharge Regenerate and Recharge Resin check_buffers->recharge ok Problem Solved recharge->ok denature Run under denaturing conditions (Urea/Gua-HCl) check_tag->denature No check_tag->ok Yes re_engineer Re-engineer protein with a flexible linker denature->re_engineer Binding works

Caption: Troubleshooting decision tree for low protein yield in IMAC.

G prep_resin 1. Prepare NTA Resin (Equilibrate with Binding Buffer) load_sample 2. Load Clarified Lysate prep_resin->load_sample collect_ft 3. Collect Flow-Through (FT) load_sample->collect_ft wash_col 4. Wash with Wash Buffer (contains low imidazole) collect_ft->wash_col collect_wash 5. Collect Wash Fractions wash_col->collect_wash elute 6. Elute with Elution Buffer (contains high imidazole) collect_wash->elute collect_elute 7. Collect Elution Fractions elute->collect_elute analyze 8. Analyze Fractions (SDS-PAGE, Metal Assay) collect_elute->analyze

Caption: Standard experimental workflow for IMAC purification.

References

Technical Support Center: Optimizing Aminocaproic Nitrilotriacetic Acid (NTA) Resins

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the binding capacity of aminocaproic nitrilotriacetic acid (NTA) resins for the purification of His-tagged proteins.

Troubleshooting Guides

Issue: Low or No Binding of His-Tagged Protein to the Resin

This is a common issue that can arise from several factors related to the protein itself, the buffers used, or the resin's condition. Follow this guide to diagnose and resolve the problem.

Troubleshooting Workflow

Caption: Troubleshooting workflow for low or no protein binding to NTA resins.

Detailed Steps:

  • Verify Protein Expression and His-Tag Integrity:

    • Question: Is the His-tagged protein being expressed? Has the tag been cleaved?

    • Action: Confirm the presence of the full-length His-tagged protein in your lysate via SDS-PAGE and Western blot using an anti-His antibody.[1] If the tag is absent or cleaved, you may need to re-evaluate your construct or expression conditions.[1][2]

  • Analyze Buffer Composition:

    • Question: Are the binding, wash, and lysis buffers optimized?

    • Action:

      • pH: Ensure the pH of your buffers is between 7.5 and 8.0 for optimal binding.[3][4] Histidine residues become protonated at lower pH values, which inhibits their coordination with nickel ions.[3][5]

      • Imidazole (B134444): While low concentrations of imidazole (10-20 mM) in the binding buffer can reduce non-specific binding, higher concentrations can prevent your target protein from binding.[5][6] If binding is low, try reducing or removing imidazole from the binding buffer.[7]

      • Chelating Agents: Avoid strong chelating agents like EDTA and EGTA, as they will strip the Ni2+ ions from the NTA resin.[6][8]

      • Reducing Agents: High concentrations of reducing agents like DTT or DTE can reduce the nickel ions, turning the resin brown and diminishing its binding capacity.[6][9] If required, use lower concentrations (e.g., up to 1 mM DTT) or consider using β-mercaptoethanol (up to 20 mM), which is generally better tolerated.[9][10]

  • Assess Resin Condition:

    • Question: Is the resin fresh and properly charged with nickel ions?

    • Action: If the resin has changed color from its typical light blue to a brownish-gray, the nickel has likely been stripped or reduced.[11] The resin may need to be regenerated. It is recommended to use fresh Ni-NTA resin when purifying a new protein for the first time to rule out resin-related issues. Most manufacturers suggest regenerating the resin after 4-8 uses.[11]

  • Test for a Hidden His-Tag:

    • Question: Is the His-tag accessible for binding?

    • Action: The His-tag may be buried within the protein's three-dimensional structure.[5] To test this, perform a small-scale purification under denaturing conditions using 6 M guanidinium (B1211019) chloride or 8 M urea.[5][6] If the protein binds under these conditions, it indicates a hidden tag.[5]

    • Solution: You can either purify the protein under denaturing conditions and then refold it, or re-engineer the protein to include a flexible linker (e.g., poly-glycine or poly-serine) between the protein and the His-tag to increase its accessibility.[5][6]

Frequently Asked Questions (FAQs)

Q1: How can I increase the binding capacity of my aminocaproic NTA resin?

  • Optimize Buffer Conditions: Ensure your buffer pH is optimal (7.5-8.0) and that it does not contain incompatible reagents.[3][4]

  • Increase Incubation Time: Allow for sufficient incubation time of the lysate with the resin. This can be done by using a slower flow rate during column loading or by performing a batch incubation for 30-60 minutes at 4°C.[2]

  • Protein Concentration: A more concentrated protein solution generally binds better.[4] Consider concentrating your lysate before loading it onto the column.

  • Resin Regeneration: Regularly regenerate your resin to ensure it is fully charged with Ni2+ ions and free from contaminants from previous purifications.[12]

  • Spacer Arms: The aminocaproic acid in the resin acts as a spacer arm, which helps to reduce steric hindrance and improve the accessibility of the immobilized NTA-Ni2+ complex to the His-tag. While you cannot change the built-in spacer, being aware of its function helps in understanding that if a His-tag is partially hidden, a resin with an appropriate spacer is beneficial. For particularly difficult proteins, custom resin synthesis with longer or more hydrophilic spacers could be a consideration.[13][14]

Q2: What is the expected binding capacity of a typical Ni-NTA resin?

The binding capacity can vary between manufacturers but is often in the range of up to 60 mg of His-tagged protein per mL of settled resin.[15][16] However, this is dependent on the specific protein's size, conformation, and the experimental conditions.

Q3: Can I reuse my Ni-NTA resin? How do I regenerate it?

Yes, Ni-NTA resins can typically be reused multiple times (at least 5 times without significant loss of performance).[16] If you notice a decrease in performance or a color change, the resin should be regenerated.[11][17] Regeneration involves stripping the bound metal ions with a strong chelator like EDTA, washing, and then recharging the resin with a nickel salt solution (e.g., NiSO4).[15][18]

Q4: My protein elutes with the wash buffer. What should I do?

This indicates that the wash conditions are too stringent.[7]

  • Reduce Imidazole Concentration: Lower the concentration of imidazole in your wash buffer. The optimal concentration is protein-dependent and may require some titration.[5]

  • Adjust pH: Ensure the pH of the wash buffer is not too low, as this can cause premature elution.[19]

  • Reduce Salt Concentration: High salt concentrations can sometimes interfere with binding. Try reducing the NaCl concentration in your wash buffer.[7]

Q5: My purified protein has many contaminants. How can I improve purity?

  • Increase Imidazole in Wash: Gradually increase the imidazole concentration in the wash buffer (e.g., in 10 mM increments) to disrupt the binding of weakly interacting, non-specific proteins.[20]

  • Additional Wash Steps: Perform extra wash steps (e.g., up to 5 column volumes) to thoroughly remove unbound contaminants.[20]

  • Add Detergents: Including a low concentration of a non-ionic detergent (e.g., 0.05-0.1% Triton X-100 or Tween 20) in the lysis and wash buffers can help reduce non-specific hydrophobic interactions.[20]

  • Increase Salt Concentration: Increasing the NaCl concentration (up to 1 M) in the wash buffer can help disrupt non-specific ionic interactions.[20]

Data Presentation

Table 1: Reagent Compatibility with Ni-NTA Resins

This table summarizes the compatibility of common laboratory reagents with Ni-NTA resins. Concentrations may need to be optimized for specific applications.

Reagent ClassReagentRecommended Max. ConcentrationEffect on Resin
Chelating Agents EDTA, EGTA< 1 mMStrips Ni2+ ions from the resin, reducing binding capacity.[6][10]
Reducing Agents β-mercaptoethanol20 mMGenerally compatible; can reduce Ni2+ at very high concentrations.[10]
DTT, DTE1 mMCan reduce Ni2+ ions, causing the resin to turn brown.[9][10]
Denaturants Urea8 MCompatible; used for purifying proteins from inclusion bodies.[10]
Guanidine-HCl (Gu-HCl)6 MCompatible; used for denaturing purification.[10]
Detergents Non-ionic (Triton, Tween)Up to 2%Compatible; helps reduce non-specific binding.[10]
Anionic (SDS, Sarkosyl)Not recommended (<0.3%)Can interfere with binding, but has been used successfully in some cases.[8][10]
Salts NaClUp to 2 MCompatible; at least 300 mM is recommended to reduce ionic interactions.[10]
Buffer Additives Imidazole10-40 mM (Wash) / >100 mM (Elution)Competes with His-tag for binding to Ni-NTA.[10]
GlycerolUp to 50%Compatible; prevents hydrophobic interactions and stabilizes proteins.[10]

Experimental Protocols

Protocol 1: Resin Regeneration

This protocol describes a general procedure for stripping and recharging Ni-NTA agarose (B213101) resins. Volumes are given in terms of resin bed volume (BV).

Materials:

  • Stripping Buffer: 100 mM EDTA, 0.5 M NaCl, 20 mM Tris-HCl, pH 8.0

  • Recharging Solution: 100 mM NiSO4

  • Sterile, deionized water

Procedure:

  • Wash the resin with 5 BV of deionized water to remove any remaining buffer.

  • Apply 3 BV of Stripping Buffer to the resin. Incubate for 3-5 minutes.[11] The resin should turn from blue to white, indicating the nickel has been stripped.

  • Wash the resin with 5 BV of deionized water to remove all traces of EDTA.[18] This step is critical as residual EDTA will prevent recharging.

  • Apply 2 BV of the 100 mM NiSO4 Recharging Solution to the resin.[18] The resin should turn back to a light blue color.

  • Wash the resin with 5 BV of deionized water to remove unbound nickel ions.[18]

  • Equilibrate the resin with 5 BV of your binding buffer or store it in 20% ethanol (B145695) at 4°C.[18]

Protocol 2: Optimizing Imidazole Concentration for Washing

This protocol provides a workflow for determining the optimal imidazole concentration to maximize purity while minimizing the loss of the target protein.

Experimental Workflow for Imidazole Optimization

ImidazoleOptimization start Start: Need to Optimize Wash Step prepare_lysate Prepare Clarified Lysate Containing His-Tagged Protein start->prepare_lysate setup_columns Set up Multiple Small-Scale Columns with Equal Amounts of Ni-NTA Resin prepare_lysate->setup_columns load_protein Load Equal Volumes of Lysate onto Each Column setup_columns->load_protein wash_gradient Wash Each Column with a Different Imidazole Concentration (e.g., 10, 20, 30, 40, 50 mM) load_protein->wash_gradient collect_fractions Collect Flow-Through and All Wash Fractions wash_gradient->collect_fractions elute Elute Bound Protein from Each Column with High Imidazole Buffer (e.g., 250-500 mM) collect_fractions->elute analyze Analyze All Fractions (Lysate, Flow-Through, Wash, Elution) by SDS-PAGE elute->analyze determine_optimal Determine the Highest Imidazole Concentration that Removes Contaminants Without Eluting the Target Protein analyze->determine_optimal end Optimal Imidazole Concentration Identified determine_optimal->end

Caption: Workflow for optimizing imidazole concentration in wash buffers.

Procedure:

  • Prepare a sufficient amount of clarified cell lysate containing your His-tagged protein.

  • Set up several small-scale gravity columns or spin columns, each with an identical, small bed volume of Ni-NTA resin (e.g., 100 µL).

  • Equilibrate all columns with your standard binding buffer (containing low or no imidazole).

  • Load an equal volume of lysate onto each column. Collect the flow-through.

  • Prepare a series of wash buffers with increasing concentrations of imidazole (e.g., 10 mM, 20 mM, 30 mM, 40 mM, 50 mM).

  • Wash each column with one of the prepared wash buffers. For example, column 1 is washed with 10 mM imidazole, column 2 with 20 mM, and so on. Collect the wash fractions.

  • Elute the protein from all columns using a standard elution buffer (e.g., 250-500 mM imidazole). Collect the elution fractions.

  • Analyze samples from the lysate, flow-through, wash, and elution fractions for each column by SDS-PAGE and Coomassie staining or Western blot.

  • Identify the highest imidazole concentration that effectively removes contaminating proteins in the wash step without causing significant loss of your target protein. This is your optimal wash condition.[20]

References

Technical Support Center: Aminocaproic Acid and Nitrilotriacetic Acid Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with aminocaproic acid and nitrilotriacetic acid (NTA).

Section 1: Aminocaproic Acid Experiments

Aminocaproic acid is primarily utilized as an antifibrinolytic agent to manage bleeding disorders by inhibiting the breakdown of fibrin (B1330869) clots.[1][2] Experiments often involve assessing its efficacy in preventing fibrinolysis.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My aminocaproic acid solution appears discolored. Is it still usable?

A1: A slight yellowish discoloration may develop in aminocaproic acid solutions, particularly when mixed in 5% dextrose injection and stored at 23°C for over 24 hours.[3][4] However, this discoloration does not necessarily indicate a significant loss of potency.[3][4] Studies have shown that aminocaproic acid can retain at least 98% of its potency for up to seven days under these conditions.[3] Always ensure the solution is free from particulate matter before use.[5]

Q2: What are the optimal storage conditions for aminocaproic acid solutions?

A2: Aminocaproic acid solutions are stable under recommended storage conditions.[5] It is generally recommended to store them at controlled room temperature (20°-25°C or 68°-77°F) or under refrigeration.[5][6] Protect the solutions from direct sunlight and humidity.[7]

Q3: I am observing inconsistent results in my antifibrinolytic assays. What could be the cause?

A3: Inconsistent results in antifibrinolytic assays can stem from several factors:

  • Dosage and Timing: The antifibrinolytic effect of aminocaproic acid is dose-dependent.[8][9] Initial therapy may show diminished activity within two hours after the previous dose, with sustained inhibition achieved after three to six days of continuous therapy.[9]

  • Assay Method: The choice of assay to measure fibrinolysis is crucial. General tests determine the lysis of a blood or plasma clot, while more specific tests study various phases of the fibrinolytic mechanism.[6] Thromboelastography (TEG) is a commonly used method for assessing fibrinolysis in perioperative settings.[1]

  • Patient-Specific Factors: In clinical studies, the response to aminocaproic acid can vary. It's important to have a definitive laboratory diagnosis of hyperfibrinolysis before administration.[1]

Q4: What concentration of aminocaproic acid is required to inhibit fibrinolysis?

A4: A plasma concentration of approximately 130 mcg/mL is generally required to inhibit systemic fibrinolytic activity.[10][11]

Quantitative Data Summary
ParameterValueReference
Storage Temperature 20°-25°C (68°-77°F) or refrigerated[5][6]
Solution Stability Retains ≥98% potency for 7 days at 4°C and 23°C[3]
Effective Plasma Concentration ~130 mcg/mL for fibrinolysis inhibition[10][11]
Maximum Daily Dosage (Clinical) 30 grams (oral or IV)[1]
Experimental Protocols & Visualizations

Aminocaproic Acid Signaling Pathway

The primary mechanism of aminocaproic acid involves the inhibition of plasminogen activation. It binds to the kringle domains of plasminogen, preventing it from converting to plasmin, the enzyme responsible for fibrin clot degradation.

Aminocaproic_Acid_Pathway cluster_activation Activation cluster_inhibition Inhibition Plasminogen Plasminogen Plasmin Plasmin Plasminogen->Plasmin Fibrin_Clot Fibrin Clot Plasmin->Fibrin_Clot degrades Fibrin_Degradation Fibrin Degradation Products Fibrin_Clot->Fibrin_Degradation Aminocaproic_Acid Aminocaproic Acid Aminocaproic_Acid->Plasminogen binds to & inhibits activation of tPA Tissue Plasminogen Activator (t-PA) tPA->Plasminogen activates

Caption: Mechanism of aminocaproic acid in inhibiting fibrinolysis.

Section 2: Nitrilotriacetic Acid (NTA) Experiments in Protein Purification

Nitrilotriacetic acid (NTA) is widely used as a chelating agent, most notably in Immobilized Metal Affinity Chromatography (IMAC) for the purification of His-tagged proteins.[12] Ni-NTA resin binds to the polyhistidine tag, allowing for the separation of the target protein from other cellular components.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My His-tagged protein is not binding to the Ni-NTA resin. What are the common causes?

A1: Several factors can prevent your protein from binding to the Ni-NTA resin:

  • Incompatible Buffer Components: The presence of strong reducing agents (e.g., DTT) or chelating agents (e.g., EDTA, EGTA) in your buffers will strip the nickel ions from the resin, preventing protein binding.[13][14]

  • Incorrect Imidazole (B134444) Concentration: While a low concentration of imidazole (15-25 mM) in the binding buffer can reduce non-specific binding, higher concentrations can prevent your His-tagged protein from binding.[14]

  • Inaccessible His-Tag: The polyhistidine tag may be buried within the protein's three-dimensional structure.[14] Performing the purification under denaturing conditions (e.g., with urea (B33335) or guanidinium (B1211019) chloride) can expose the tag.[14]

  • Incorrect pH: A low pH can cause protonation of the histidine residues, interfering with their ability to coordinate with the nickel ions.[14] It is generally recommended to use a buffer with a pH close to the protein's isoelectric point.

  • Compromised Resin: Using old or improperly stored resin can lead to poor binding capacity.

Q2: I am getting low yield of my purified protein. How can I improve it?

A2: Low protein yield can be addressed by optimizing several steps in the purification process:

  • Lysis Efficiency: Ensure complete cell lysis to release the maximum amount of protein.[15]

  • Protein Solubility: If your protein is forming inclusion bodies, it will not bind to the resin. Optimize expression conditions or use solubilizing agents.[15]

  • Elution Conditions: The elution buffer may not be optimal. Try increasing the imidazole concentration or using a gradient elution to improve recovery.[15]

  • Column Overload: Loading too much protein onto the column can lead to a reduced flow rate and poor binding.[16]

Q3: The purified protein sample contains many contaminants. How can I increase purity?

A3: Contamination with host proteins is a common issue. Here are some strategies to improve purity:

  • Optimize Wash Steps: Increase the number of wash steps or the imidazole concentration in the wash buffer to remove non-specifically bound proteins.[17]

  • Gradient Elution: Use a linear imidazole gradient for elution instead of a single high-concentration step. This can help separate your target protein from contaminants that bind with lower affinity.[17]

  • Add Detergents: Including a non-ionic detergent (e.g., 0.2% Tween-20) in the wash and elution buffers can help disrupt non-specific hydrophobic interactions.

  • Further Purification Steps: For very high purity requirements, a second purification step, such as size-exclusion or ion-exchange chromatography, may be necessary.[17][18]

Q4: The flow rate of my Ni-NTA column is very slow. What should I do?

A4: A slow flow rate can be caused by several factors:

  • Clogged Column: The column may be clogged with cell debris or precipitated protein.[16] Ensure your lysate is properly clarified by centrifugation and/or filtration before loading.

  • High Sample Concentration: Excessively concentrated samples can increase viscosity and block the column.[16]

  • Improper Column Packing: Ensure the resin is packed correctly and there are no air bubbles.

Quantitative Data Summary
ParameterRecommended Value/ConditionReference
Binding Buffer pH ~8.0 (or near protein's pI)[13]
Imidazole in Binding Buffer 15-25 mM (to reduce non-specific binding)[14]
Imidazole in Wash Buffer 10-50 mM (optimize for specific protein)[19]
Imidazole in Elution Buffer 250-500 mM[17][19]
NaCl Concentration 100-500 mM (to reduce ionic interactions)[19]
Recommended Flow Rate 0.5 mL/min[13]
Binding Capacity of Ni-NTA Agarose 5-10 mg protein per mL of resin[13]
Experimental Protocols & Visualizations

Troubleshooting Workflow for Low Yield in Ni-NTA Purification

This workflow outlines a logical sequence of steps to diagnose and resolve issues of low protein yield during His-tag purification using Ni-NTA resin.

Low_Yield_Troubleshooting Start Low Protein Yield Check_Expression Verify Protein Expression (SDS-PAGE/Western Blot) Start->Check_Expression Expression_OK Expression Confirmed? Check_Expression->Expression_OK Optimize_Expression Optimize Expression Conditions (Induction, Temperature) Expression_OK->Optimize_Expression No Check_Binding Analyze Flow-through & Wash for Target Protein Expression_OK->Check_Binding Yes Optimize_Expression->Start Protein_in_FT Protein in Flow-through? Check_Binding->Protein_in_FT Optimize_Binding Optimize Binding Conditions: - Check pH - Remove EDTA/DTT - Lower Imidazole - Use Denaturants Protein_in_FT->Optimize_Binding Yes Protein_in_Wash Protein in Wash? Protein_in_FT->Protein_in_Wash No Success Yield Improved Optimize_Binding->Success Optimize_Wash Optimize Wash Conditions: - Lower Imidazole Conc. Protein_in_Wash->Optimize_Wash Yes Check_Elution Protein Still on Resin After Elution? Protein_in_Wash->Check_Elution No Optimize_Wash->Success Optimize_Elution Optimize Elution Conditions: - Increase Imidazole Conc. - Gradient Elution Check_Elution->Optimize_Elution Yes Check_Elution->Success No Optimize_Elution->Success

Caption: A troubleshooting flowchart for low protein yield in Ni-NTA purification.

References

Technical Support Center: Optimizing Elution for Proteins Bound to Aminocaproic Nitrilotriacetic Acid (AC-NTA)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and FAQs for optimizing the elution of proteins bound to aminocaproic nitrilotriacetic acid (AC-NTA) resin.

Understanding this compound (AC-NTA)

This compound (AC-NTA) is a specialized affinity chromatography matrix for purifying His-tagged proteins. It combines the metal-chelating properties of Nitrilotriacetic Acid (NTA) with aminocaproic acid. While the NTA component functions identically to standard NTA resins by chelating divalent metal ions (typically Ni²⁺) to bind the His-tag, the aminocaproic acid component, a lysine (B10760008) analog, serves as a protease inhibitor. This dual functionality aims to both capture the target protein and protect it from proteolytic degradation during the purification process. The elution strategies for AC-NTA are fundamentally the same as for standard Ni-NTA, primarily involving competitive elution with imidazole (B134444) or disruption of the interaction by lowering the pH.

Frequently Asked Questions (FAQs)

Q1: What is the primary advantage of using AC-NTA over standard Ni-NTA resin?

The primary advantage is the dual functionality of AC-NTA. It not only purifies His-tagged proteins but also incorporates aminocaproic acid, which can help to inhibit serine proteases and reduce degradation of the target protein during purification.

Q2: What is the optimal imidazole concentration for eluting my protein?

The optimal imidazole concentration for elution is protein-dependent and typically ranges from 250 mM to 500 mM.[1] However, some strongly bound proteins may require concentrations up to 1 M.[1] It is recommended to perform a gradient elution or a step-elution with increasing imidazole concentrations to determine the optimal concentration for your specific protein.

Q3: Can I elute my protein without imidazole?

Yes, elution can be achieved by lowering the pH of the buffer.[2] Histidine residues in the His-tag become protonated at lower pH, disrupting their coordination with the nickel ions. Elution is typically effective at a pH of 5.9 or lower, though some proteins may require a pH as low as 4.5.[3] Be cautious, as very low pH (below 4.0) can strip the nickel ions from the resin and may denature the target protein.[2]

Q4: My protein is precipitating upon elution. What can I do?

Protein precipitation during elution can be caused by several factors, including high protein concentration, buffer composition, and the presence of leached nickel ions.[4][5] Consider the following solutions:

  • Reduce Protein Concentration: Elute with a larger volume of buffer or use a linear gradient elution instead of a step elution to avoid a sharp increase in protein concentration.[6]

  • Optimize Buffer Conditions: Add stabilizing agents to the elution buffer, such as glycerol (B35011) (up to 20%), or non-ionic detergents like Tween-20 (up to 2%).[7][8]

  • Chelate Leached Nickel: Add a small amount of EDTA to the collection tubes to chelate any leached nickel ions that might be promoting aggregation.[4] Note that EDTA should not be present in the buffers used on the column as it will strip the nickel.[4]

  • Adjust pH: Ensure the pH of your elution buffer is not at the isoelectric point (pI) of your protein, as this can lead to precipitation.

Q5: How can I reduce non-specific binding of contaminating proteins?

To minimize the co-elution of contaminating proteins, consider the following strategies:

  • Increase Imidazole in Wash Buffer: Include a low concentration of imidazole (10-40 mM) in your lysis and wash buffers to prevent proteins with low affinity from binding to the resin.[7][9][10]

  • Increase Salt Concentration: Increasing the NaCl concentration (up to 500 mM or even 1 M) in the binding and wash buffers can help to disrupt non-specific ionic interactions.[7][9]

  • Add Detergents: Including non-ionic detergents (e.g., Triton X-100 or Tween-20 up to 2%) in the lysis and wash buffers can reduce non-specific hydrophobic interactions.[7]

  • Optimize Resin Volume: Using an appropriate amount of resin for the expected yield of your target protein can minimize the binding of contaminants.

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Low or No Yield of Eluted Protein 1. His-tag is inaccessible.[11] 2. Elution conditions are too mild.[6] 3. Protein precipitated on the column.[5][6] 4. Column capacity exceeded. 5. Incorrect buffer composition (e.g., presence of EDTA or DTT).[11]1. Purify under denaturing conditions (e.g., with urea (B33335) or guanidine-HCl) to expose the tag.[11] 2. Increase the imidazole concentration in the elution buffer or lower the pH.[6] 3. Add solubilizing agents like non-ionic detergents or glycerol to the buffers.[8] Try eluting at room temperature instead of 4°C.[8] 4. Apply less protein lysate to the column. 5. Ensure buffers are free of chelating agents (EDTA) and strong reducing agents (DTT).[11]
Eluted Protein is Not Pure (Contaminating Bands on SDS-PAGE) 1. Non-specific binding of host proteins.[7] 2. Co-purification of proteins that interact with the target protein. 3. Proteolytic degradation of the target protein.1. Increase the stringency of the wash steps by adding 10-40 mM imidazole and/or increasing the NaCl concentration up to 500 mM in the wash buffer.[7][9][10] 2. Add detergents (e.g., up to 2% Tween-20) or glycerol (up to 20%) to the wash buffer to disrupt non-specific interactions.[7] 3. Add protease inhibitors to the lysis buffer. The aminocaproic acid in the resin helps, but a broader spectrum inhibitor cocktail may be necessary. Perform all purification steps at 4°C.[8]
Protein Elutes During the Wash Step 1. Imidazole concentration in the wash buffer is too high. 2. His-tag has a weak affinity for the resin.1. Decrease the imidazole concentration in the wash buffer. 2. Ensure the pH of the binding and wash buffers is optimal (typically pH 7.5-8.0). Consider using a resin with a higher density of NTA ligands or a different metal ion like cobalt for potentially higher affinity.
Protein Aggregates After Elution 1. High protein concentration in the eluate. 2. Buffer conditions are not optimal for protein stability. 3. Leached nickel ions are causing aggregation.[4]1. Elute with a larger volume or use a gradient elution.[6] 2. Perform a buffer exchange into a buffer that is optimal for your protein's stability immediately after elution. This can be done via dialysis or a desalting column. 3. Add a small amount of EDTA to the collection tubes.[4]

Experimental Protocols

Standard Elution Protocol (Native Conditions)
  • Column Equilibration: Equilibrate the AC-NTA column with 5-10 column volumes (CV) of Equilibration Buffer (e.g., 50 mM sodium phosphate, 300 mM NaCl, 10-20 mM imidazole, pH 8.0).

  • Sample Loading: Load the clarified protein lysate onto the column.

  • Washing: Wash the column with 10-20 CV of Wash Buffer (e.g., 50 mM sodium phosphate, 300 mM NaCl, 20-40 mM imidazole, pH 8.0) to remove non-specifically bound proteins.

  • Elution: Elute the target protein with 5-10 CV of Elution Buffer (e.g., 50 mM sodium phosphate, 300 mM NaCl, 250-500 mM imidazole, pH 8.0).[12] Collect fractions and analyze by SDS-PAGE.

Gradient Elution Protocol
  • Follow steps 1-3 of the Standard Elution Protocol.

  • Elution: Apply a linear gradient of imidazole from the concentration in the Wash Buffer (e.g., 20 mM) to the final elution concentration (e.g., 500 mM) over 10-20 CV. Collect fractions throughout the gradient and analyze by SDS-PAGE to identify the fractions containing the purified protein.

Quantitative Data Summary

Table 1: Typical Imidazole Concentrations for Different Stages of Purification

StageImidazole Concentration (mM)Purpose
Binding/Lysis Buffer 10 - 20Reduce non-specific binding of low-affinity contaminants.[7]
Wash Buffer 20 - 50Remove weakly bound, non-specific proteins.[9]
Elution Buffer 250 - 500Competitively elute the His-tagged target protein.[1]
Stringent Elution 500 - 1000Elute very tightly bound proteins.[1]

Table 2: pH Ranges for Elution

Elution MethodpH RangeNotes
Imidazole Elution 7.0 - 8.0Standard elution method, maintains native protein structure.
Low pH Elution 4.5 - 5.9Alternative to imidazole; risk of protein denaturation and nickel stripping below pH 4.0.[2][3]

Visualizations

Elution_Workflow cluster_binding Binding & Washing cluster_elution Elution Lysate Clarified Lysate (+ 10-20mM Imidazole) Column AC-NTA Column Lysate->Column Load Waste1 Flow-through & Wash Fractions Column->Waste1 Collect Purified_Protein Purified Protein Fractions Column->Purified_Protein Collect Wash Wash Buffer (20-40mM Imidazole) Wash->Column Wash Elution_Buffer Elution Buffer (250-500mM Imidazole OR Low pH) Elution_Buffer->Column Elute

Caption: General workflow for His-tagged protein purification using AC-NTA resin.

Troubleshooting_Logic Start Low Yield in Eluate? Check_FT Protein in Flow-through/Wash? Start->Check_FT Yes No_FT Protein Precipitated on Column or Elution Too Weak Start->No_FT No No_Binding Inaccessible His-tag or Wrong Buffer Conditions Check_FT->No_Binding Yes (in Flow-through) Premature_Elution Wash Conditions Too Stringent Check_FT->Premature_Elution Yes (in Wash) Precipitation Add Solubilizing Agents No_FT->Precipitation Yes Weak_Elution Increase Imidazole or Lower pH No_FT->Weak_Elution No

Caption: Decision tree for troubleshooting low protein yield.

References

Technical Support Center: Stability of Aminocaproic Acid and Nitrilotriacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of aminocaproic acid and nitrilotriacetic acid (NTA) in various solvent systems. Below are troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimentation.

Section 1: Aminocaproic Acid

Aminocaproic acid is a synthetic lysine (B10760008) analog that acts as an antifibrinolytic agent by inhibiting plasminogen activation.[1][2] Its stability in solution is critical for maintaining therapeutic efficacy and ensuring accurate experimental results.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for aminocaproic acid solutions? A1: Aminocaproic acid solutions are generally stable. For instance, admixtures in 5% dextrose injection and 0.9% sodium chloride injection retain at least 98% of their initial concentration for up to seven days at both 4°C (refrigerated) and 23°C (room temperature).[3][4] Intact vials should be stored at controlled room temperature, and freezing should be avoided.[5] The greatest chemical stability is typically observed under refrigerated conditions.[4]

Q2: My aminocaproic acid solution in 5% dextrose has developed a yellowish tint after a day at room temperature. Is it degraded? A2: A slight yellowish discoloration of aminocaproic acid in 5% dextrose injection after 24 hours at 23°C has been reported.[3] However, this color change is not associated with a substantial loss of the drug's potency.[3][4] Chemical analysis via HPLC confirmed that the concentration remains stable despite the discoloration.[3]

Q3: What are the primary degradation products of aminocaproic acid? A3: Aminocaproic acid undergoes minimal metabolism, with its main metabolite being adipic acid.[1][6] Environmental factors such as heat, moisture, and light can also contribute to the formation of other degradation products.[7]

Q4: How can I monitor the stability of my aminocaproic acid formulation? A4: A stability-indicating high-performance liquid chromatography (HPLC) method is the recommended approach.[3] The United States Pharmacopeia (USP) provides a standard HPLC method for the analysis of aminocaproic acid using a C18 column and UV detection.[8]

Troubleshooting Guide

Problem: I am observing unexpected peaks in my HPLC chromatogram when analyzing an aged aminocaproic acid sample.

  • Possible Cause 1: Degradation. Aminocaproic acid can degrade over time, especially under stress conditions like high heat or light exposure, forming products such as adipic acid.[1][6][7]

  • Solution: Review the storage conditions of your sample. Ensure it was protected from light and stored at the appropriate temperature. If degradation is suspected, identify the new peaks by comparing them with a known standard of the potential degradant (e.g., adipic acid) or by using mass spectrometry (MS) coupled with HPLC.

  • Possible Cause 2: Contamination. Residual solvents from manufacturing or contaminants from the storage container might be present.[7]

  • Solution: Analyze a blank solvent and a solution from a freshly opened container to rule out systemic contamination. Ensure all glassware and equipment are thoroughly cleaned.

Problem: My assay shows a significant loss of aminocaproic acid concentration in an aqueous solution stored for several days.

  • Possible Cause 1: Incorrect Storage. Although generally stable in aqueous solutions, prolonged storage at elevated temperatures or exposure to light can accelerate degradation.[3][4][7]

  • Solution: Confirm that the storage conditions align with recommended guidelines (refrigerated at 4°C for maximum stability).[4] Prepare fresh solutions for critical experiments if there is any doubt about the stability of stock solutions.

  • Possible Cause 2: Adsorption. Aminocaproic acid might adsorb to the surface of certain container materials, although this is less common for this molecule.

  • Solution: Test different types of storage containers (e.g., glass vs. polypropylene) to see if the loss is material-dependent.

  • Possible Cause 3: Analytical Error. Issues with the analytical method, such as improper sample dilution or instrument calibration, can lead to inaccurate readings.

  • Solution: Re-calibrate your instrument and run a control sample of known concentration to verify the accuracy of your method.

Quantitative Stability Data

Table 1: Stability of Aminocaproic Acid in Intravenous Solutions

Concentration Solvent System Storage Temperature Duration Potency Retained Physical Appearance Reference
10 mg/mL & 100 mg/mL 0.9% Sodium Chloride 4°C and 23°C 7 days ≥98% Clear, colorless [3][4]
10 mg/mL & 100 mg/mL 5% Dextrose 4°C 7 days ≥98% Clear, colorless [3][4]

| 10 mg/mL & 100 mg/mL | 5% Dextrose | 23°C | 7 days | ≥98% | Slight yellowing after 24 hrs |[3][4] |

Experimental Protocol & Workflow

Protocol: Stability-Indicating HPLC Method for Aminocaproic Acid

This protocol is based on established USP methods.[8]

  • Objective: To quantify the concentration of aminocaproic acid and separate it from potential degradation products.

  • Materials:

    • HPLC system with UV detector

    • Legacy L1 C18 column (4.6 x 150 mm, 5 µm) or equivalent[8]

    • Aminocaproic acid reference standard

    • Methanol (B129727) (HPLC grade)

    • Sodium heptanesulfonate

    • Sodium phosphate (B84403) monobasic (NaH₂PO₄)

    • Water (HPLC grade)

  • Mobile Phase Preparation:

    • Prepare an aqueous solution containing sodium heptanesulfonate and sodium dihydrogen phosphate.

    • Adjust the pH to 2.2 using phosphoric acid.

    • Mix with methanol in the appropriate ratio as per the specific validated method.

    • Filter and degas the mobile phase before use.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm[8]

    • Mobile Phase: As prepared above[8]

    • Flow Rate: 0.7 mL/min[8]

    • Detection: UV at 210 nm[8]

    • Injection Volume: 20 µL

    • Column Temperature: 35°C

  • Procedure:

    • Prepare a stock solution of the aminocaproic acid reference standard in the mobile phase.

    • Prepare a series of calibration standards by diluting the stock solution.

    • Prepare test samples by diluting them to fall within the calibration range.

    • Inject the standards to generate a calibration curve.

    • Inject the test samples and quantify the aminocaproic acid concentration based on the calibration curve.

    • Evaluate the chromatogram for any additional peaks, which may indicate impurities or degradation products.

G cluster_prep Sample Preparation cluster_storage Stability Storage cluster_analysis Time-Point Analysis prep Prepare formulation with Aminocaproic Acid aliquot Aliquot samples into storage containers prep->aliquot t0 Analyze Time=0 samples (Baseline) aliquot->t0 cond1 Condition 1 (e.g., 4°C) aliquot->cond1 cond2 Condition 2 (e.g., 23°C / 60% RH) aliquot->cond2 cond3 Condition 3 (e.g., 40°C / 75% RH) aliquot->cond3 pull Pull samples at defined time points (T1, T2, T3...) cond1->pull cond2->pull cond3->pull hplc HPLC Analysis (Assay, Purity) pull->hplc phys Physical Inspection (Color, pH, Clarity) pull->phys data Data Evaluation & Report Generation hplc->data phys->data

Caption: Workflow for a typical stability study of a pharmaceutical formulation.

Section 2: Nitrilotriacetic Acid (NTA)

Nitrilotriacetic acid is a chelating agent widely used in industrial applications and laboratory procedures, such as the purification of His-tagged proteins.[9][10] Its stability can be influenced by thermal stress and biological activity.

Frequently Asked Questions (FAQs)

Q1: What is the solubility of Nitrilotriacetic Acid (NTA)? A1: NTA is a white crystalline powder that is slightly soluble in water (1.28 g/L at 22.5°C) and ethanol.[11][12] It is generally insoluble in most other organic solvents.[11] It readily dissolves in alkaline solutions and ammonia.[9]

Q2: What factors influence the degradation of NTA in aqueous solutions? A2: The primary degradation pathway for NTA in the environment is biodegradation by microorganisms.[13][14][15] The rate of biodegradation is affected by temperature, dissolved oxygen, and prior acclimatization of the microbial population.[15] Thermal degradation can also occur at high temperatures; a study showed that while NTA is more stable than EDTA, its acidic form (H₃NTA) begins to decompose at 200°C, with an estimated half-life of 12 hours.[16]

Q3: My His-tagged protein isn't binding to the Ni-NTA column. Could NTA be the issue? A3: While NTA itself is generally stable on the column matrix, binding failure is a common issue. It is more likely related to the experimental conditions rather than NTA degradation. Common causes include:

  • Presence of chelators: Buffers containing EDTA or other strong chelating agents will strip the nickel ions from the NTA resin, preventing protein binding.[17]

  • High imidazole (B134444) concentration: Using a high concentration of imidazole in your loading buffer will compete with the His-tag for binding to the nickel.

  • Incorrect pH: The pH of your buffers should be optimized for His-tag binding (typically around 7.5-8.0).

  • Interference from other metal ions: Divalent cations in your buffer, such as magnesium, can sometimes interfere with binding.[17]

Q4: How does temperature affect NTA stability in solution? A4: NTA and its sodium salts are remarkably stable at high temperatures. In aqueous solutions heated to 200°C, the estimated time for half of the initial concentration of Na₃NTA and Na₂HNTA to decompose was greater than 1000 hours.[16] The free acid form (H₃NTA) is less stable under these conditions.[16]

Troubleshooting Guide

Problem: I am observing rapid loss of NTA in an environmental water sample.

  • Possible Cause: Biodegradation. If the water sample contains adapted microorganisms, NTA can be rapidly biodegraded.[15][18] The first step is an oxidative cleavage to form glyoxylate (B1226380) and iminodiacetate (B1231623) (IDA).[13][14]

  • Solution: To prevent biodegradation during storage, samples should be stored at 4°C and analyzed promptly. If storage is prolonged, consider filtering the sample through a 0.22 µm filter to remove bacteria or adding a biocide if it does not interfere with the analysis.

Problem: My analytical results for NTA concentration are inconsistent or show poor recovery.

  • Possible Cause 1: Complexation. NTA is a strong chelating agent. In samples containing high concentrations of metal ions, NTA will form stable complexes.[15][19] This can interfere with certain analytical methods that measure free NTA.

  • Solution: Your analytical method may require a sample preparation step to dissociate these complexes, such as acidification. Alternatively, methods that quantify the metal-NTA complex directly, such as HPLC analysis of the Fe(III)-NTA complex, can be used.[20]

  • Possible Cause 2: Method Sensitivity. NTA concentrations in water can be very low. The chosen analytical method may not be sensitive enough.

  • Solution: Employ a pre-concentration step, such as solid-phase extraction or rotary evaporation, to increase the analyte concentration before analysis.[21] Gas chromatography with a nitrogen-specific detector is a highly sensitive method for NTA determination.[15]

Quantitative Stability Data

Table 2: Thermal Stability of NTA and its Salts in Aqueous Solution at 200°C

Compound Initial Concentration Estimated Half-Life (t₁/₂) Reference
H₃NTA (Nitrilotriacetic acid) Saturated Solution 12 hours [16]
Na₂HNTA (Disodium NTA) 0.05 M > 1000 hours [16]

| Na₃NTA (Trisodium NTA) | 0.05 M | > 1000 hours |[16] |

Experimental Protocol & Degradation Pathway

Protocol: HPLC Analysis of NTA via Ferric Complex Formation

This method allows for the quantification of NTA by forming a stable, UV-active complex with iron (III).[20][22]

  • Objective: To determine the concentration of NTA in an aqueous sample.

  • Materials:

    • HPLC system with UV-Vis or DAD detector

    • C18 or other suitable reversed-phase column

    • NTA reference standard

    • Iron (III) chloride (FeCl₃)

    • Methanol or Acetonitrile (B52724) (HPLC grade)

    • Water (HPLC grade)

  • Reagent Preparation:

    • NTA Stock Solution (1 mg/mL): Accurately weigh and dissolve NTA in deionized water. Sonication may be required. Store in a cool, dark place.[22]

    • FeCl₃ Stock Solution (10 mg/mL): Accurately weigh and dissolve FeCl₃ in deionized water.[22]

  • Sample and Standard Preparation:

    • For each standard and sample, mix a defined volume of the NTA-containing solution with a stoichiometric excess of the FeCl₃ solution.

    • A typical ratio might be 100 µL of sample/standard, 100 µL of FeCl₃ solution, and 800 µL of water.[22] Allow the mixture to react for a few minutes to ensure complete complex formation.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase

    • Mobile Phase: An isocratic mixture of water and acetonitrile or methanol.

    • Detection: UV, typically in the range of 260-280 nm (the optimal wavelength for the Fe-NTA complex should be determined).

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 20 µL

  • Procedure:

    • Generate a calibration curve by injecting the prepared Fe-NTA complex standards.

    • Inject the prepared samples.

    • Quantify NTA concentration based on the peak area of the Fe-NTA complex in the chromatogram.

G nta Nitrilotriacetic Acid (NTA) ida Iminodiacetate (IDA) nta->ida Oxidative Cleavage glyoxylate1 Glyoxylate nta->glyoxylate1 Oxidative Cleavage enzyme NTA Monooxygenase (+ O2, NADH) enzyme->nta glycine Glycine ida->glycine Further Cleavage glyoxylate2 Glyoxylate ida->glyoxylate2 Further Cleavage end_products CO2, Glycerate, Glycine glyoxylate1->end_products Metabolism glycine->end_products Metabolism glyoxylate2->end_products Metabolism

Caption: Microbial degradation pathway of Nitrilotriacetic Acid (NTA).[13][14]

References

Validation & Comparative

A Comparative Guide to Protein Purification Resins: NTA, IDA, and Aminocaproic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in protein purification, the selection of an appropriate affinity chromatography resin is a critical determinant of success. This guide provides a detailed comparative analysis of three commonly utilized ligands in affinity chromatography: Nitrilotriacetic Acid (NTA), Iminodiacetic Acid (IDA), and Aminocaproic Acid. While NTA and IDA are primarily used in Immobilized Metal Affinity Chromatography (IMAC) for the purification of polyhistidine-tagged (His-tagged) proteins, Aminocaproic Acid and its analogs are employed for the purification of specific proteins, such as plasminogen, based on biological interaction.

Section 1: Comparative Analysis of NTA and IDA Resins for IMAC

NTA and IDA are chelating agents that immobilize divalent metal ions (e.g., Ni²⁺, Co²⁺) onto a chromatography matrix. These immobilized ions then selectively bind to the imidazole (B134444) rings of the histidine residues in a His-tag. The choice between NTA and IDA ligands involves a trade-off between purity, yield, and tolerance to certain chemical agents.

Key Structural and Functional Differences

Iminodiacetic acid (IDA) is a tridentate chelator, meaning it coordinates the metal ion at three sites.[1] This leaves three coordination sites on the metal ion available for interaction with the His-tag. In contrast, Nitrilotriacetic acid (NTA) is a tetradentate chelator, using four sites to bind the metal ion, which leaves only two sites free for protein binding.[1][2] This fundamental structural difference dictates the performance characteristics of the respective resins.[1][3]

Quantitative Performance Comparison

The selection between Ni-NTA and Ni-IDA resins is often guided by the specific requirements of the downstream application. The following table summarizes key performance metrics based on available experimental data.

ParameterNi-IDANi-NTAKey Observations
Coordination Sites Tridentate (3)[1]Tetradentate (4)[1][2]NTA provides a more stable chelation of the metal ion.
Protein Binding Capacity Generally higher[4]Generally lower[4]IDA typically has a higher metal ion loading capacity (>25 µmol/mL vs. >15 µmol/mL for NTA), which can lead to higher protein binding.[4][5]
Purity of Eluted Protein Often lower due to non-specific binding[1][4]Typically higher[4][5]The more stable coordination of NTA reduces non-specific binding, resulting in purer protein fractions.[4]
Metal Ion Leaching Higher[1][4]Substantially lower[4][5]The tetradentate nature of NTA holds the metal ion more securely, minimizing leaching that can affect downstream applications.[6]
Resistance to EDTA LowerHigherNi-NTA is more robust in the presence of the chelating agent EDTA. At higher concentrations of EDTA, Ni-IDA shows a dramatic drop in binding capacity.[4]
Resistance to DTT LowerHigherIn the presence of the reducing agent DTT, Ni-NTA exhibits a shallower decay in binding capacity compared to Ni-IDA (22% vs. 30% decrease at 10 mM DTT).[4][5]
Cost Generally less expensive[1][4]Generally more expensive[3]
Experimental Data Summary
ProteinResinBinding Capacity (mg/mL)Source
Green Fluorescent Protein (GFP)Ni-IDA~12BenchChem[3]
Green Fluorescent Protein (GFP)Ni-NTA~8BenchChem[3]
JNK1Ni-IDAHighCube Biotech[4]
JNK1Ni-NTALower than IDACube Biotech[4]

The choice between NTA and IDA resins is application-dependent.

  • Choose IDA when: High protein yield is the primary objective and downstream applications are not sensitive to lower purity or leached metal ions. It is also a more cost-effective option.[1][4]

  • Choose NTA when: High purity is critical (e.g., for crystallography or functional assays), and when the buffer system contains moderate concentrations of chelating or reducing agents.[6][4]

Section 2: Aminocaproic Acid in Affinity Chromatography

Aminocaproic acid, a synthetic analog of the amino acid lysine (B10760008), operates on a different principle than NTA and IDA.[7] It is utilized in affinity chromatography based on specific biological interactions, primarily for the purification of proteins that have a binding affinity for lysine. The most prominent application is the purification of plasminogen and its activators from plasma and other biological samples.[8][9]

In this context, lysine is typically immobilized onto a chromatography matrix (e.g., Lysine-Sepharose). Aminocaproic acid can then be used as a specific eluent to displace the bound plasminogen from the resin.[10]

Performance and Application
ParameterAminocaproic Acid (Lysine) Resin
Principle of Separation Biospecific affinity based on lysine-binding sites on the target protein.[8]
Primary Application Purification of plasminogen and tissue plasminogen activator (tPA).[8][9]
Binding Capacity Dependent on the specific resin and target protein (e.g., >1.5 mg Plasminogen/mL for ECH-Lysine Sepharose 4 Fast Flow).[9]
Elution Typically achieved with a competitive ligand, such as 0.2 M ε-aminocaproic acid.[11]

Direct Comparison Summary

FeatureNTA/IDA ResinsAminocaproic Acid (Lysine) Resins
Mechanism Metal Chelation (IMAC)Biospecific Affinity
Target Proteins Polyhistidine-tagged recombinant proteinsProteins with lysine-binding domains (e.g., plasminogen)
Immobilized Ligand NTA or IDALysine (analog of aminocaproic acid)
Binding Interaction Histidine tag with immobilized metal ionLysine-binding site on protein with immobilized lysine
Elution Method Imidazole gradient, pH shiftCompetitive elution with aminocaproic acid or high salt

Section 3: Experimental Protocols

Standard IMAC Protocol for NTA and IDA Resins

This protocol provides a general framework for purifying a His-tagged protein using either NTA or IDA resins. Optimization of buffer components and concentrations is often necessary for specific proteins.

  • Resin Equilibration:

    • Pack the resin in a suitable column.

    • Wash the column with 5-10 column volumes (CV) of deionized water.

    • Equilibrate the column with 5-10 CV of Binding Buffer (e.g., 20 mM sodium phosphate, 500 mM NaCl, 20 mM imidazole, pH 7.4).

  • Sample Loading:

    • Apply the clarified protein lysate to the column. The lysate should be prepared in or exchanged into the Binding Buffer.

  • Washing:

    • Wash the column with 10-20 CV of Wash Buffer (Binding Buffer with a slightly higher imidazole concentration, e.g., 40-60 mM) to remove non-specifically bound proteins.

  • Elution:

    • Elute the target protein with 5-10 CV of Elution Buffer (Binding Buffer with a high concentration of imidazole, e.g., 250-500 mM). Collect fractions.

  • Regeneration:

    • To regenerate the resin, wash with 5-10 CV of a stripping buffer (e.g., 20 mM sodium phosphate, 500 mM NaCl, 100 mM EDTA, pH 8.0).

    • Recharge the resin with a metal salt solution (e.g., 100 mM NiSO₄).

    • Wash with deionized water and store in an appropriate buffer (e.g., 20% ethanol).

Protocol for Plasminogen Purification using Lysine-Sepharose

This protocol outlines the purification of plasminogen from plasma using a lysine-functionalized resin.

  • Resin Equilibration:

    • Equilibrate the Lysine-Sepharose column with 2-3 CV of Binding Buffer (e.g., 50 mM phosphate, pH 7.5).[11]

  • Sample Loading:

    • Apply the plasma sample to the column.[11]

  • Washing:

    • Wash the column with Binding Buffer until the UV absorbance at 280 nm returns to baseline.[11]

    • Perform a high-salt wash with Binding Buffer containing 0.5 M NaCl to remove loosely bound contaminants.[11]

  • Elution:

    • Elute the bound plasminogen with an Elution Buffer containing a competitive ligand (e.g., 0.2 M ε-aminocaproic acid in distilled water).[11] Collect fractions.

  • Regeneration:

    • Regenerate the column by washing with several CVs of a high-salt buffer containing the eluting agent (e.g., 50 mM phosphate, 1 M NaCl, 0.2 M ε-aminocaproic acid, pH 7.5).[11]

    • Re-equilibrate with Binding Buffer for subsequent runs.[11]

Section 4: Visualizations

Chemical Structures of Ligands

G Chemical Structures of Chelating Ligands cluster_ida Iminodiacetic Acid (IDA) cluster_nta Nitrilotriacetic Acid (NTA) ida ida nta nta

Caption: Structures of IDA (tridentate) and NTA (tetradentate) ligands.

IMAC Workflow for His-tagged Protein Purification

IMAC_Workflow IMAC Experimental Workflow start Clarified Lysate (His-tagged Protein + Contaminants) equilibration Equilibrate Column (Binding Buffer) loading Load Lysate onto NTA or IDA Column equilibration->loading wash Wash Column (Wash Buffer with low Imidazole) loading->wash elution Elute Protein (Elution Buffer with high Imidazole) wash->elution contaminants Unbound and Non-specifically Bound Proteins wash->contaminants Wash Fractions pure_protein Purified His-tagged Protein elution->pure_protein Elution Fractions

Caption: Generalized experimental workflow for IMAC purification.

Affinity Chromatography of Plasminogen

Plasminogen_Purification Plasminogen Purification Workflow plasma Plasma Sample (Plasminogen + Other Proteins) lysine_column Equilibrated Lysine-Sepharose Column binding Load Plasma and Bind Plasminogen lysine_column->binding wash_step Wash with Buffer (Removes unbound proteins) binding->wash_step elution_step Elute with ε-Aminocaproic Acid wash_step->elution_step other_proteins Other Plasma Proteins wash_step->other_proteins Flow-through & Wash pure_plasminogen Purified Plasminogen elution_step->pure_plasminogen Elution Fractions

Caption: Workflow for purifying plasminogen using a lysine-based resin.

References

A Researcher's Guide to Validating Protein Purity Following Affinity Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For researchers in the life sciences and drug development, obtaining highly pure protein is a critical prerequisite for downstream applications. This guide provides a comparative analysis of affinity purification resins, with a focus on immobilized metal affinity chromatography (IMAC), and details the essential methods for validating the purity of the eluted protein.

Understanding Affinity Purification Resins for His-tagged Proteins

Polyhistidine-tagged (His-tagged) proteins are widely purified using IMAC. The choice of resin can significantly impact the final purity and yield of the target protein. While the query mentioned aminocaproic acid in conjunction with nitrilotriacetic acid (NTA), it's important to clarify that aminocaproic acid is more commonly used as a component in electrophoresis buffers, such as in clear native PAGE, to prevent protein degradation rather than being a direct component of the purification resin itself. The core of IMAC lies in the chelation of a metal ion, which then binds to the His-tag.

The most prevalent IMAC resins utilize either nickel (Ni) or cobalt (Co) as the chelated metal ion, with different chelating agents affecting the binding characteristics.

Comparison of Common IMAC Resins

The selection between different IMAC resins often involves a trade-off between yield and purity. Nickel-based resins generally offer higher binding capacity, while cobalt-based resins tend to provide higher purity due to their greater specificity for the His-tag.

FeatureNi-NTA (Nickel-Nitrilotriacetic Acid)Co-based Resins (e.g., TALON)
Binding Affinity StrongModerate
Specificity Lower (can lead to co-purification of contaminants)Higher (reduced non-specific binding)[1][2]
Yield Generally Higher[3]Generally Lower[1]
Purity Good, but may require optimizationExcellent, often yielding purer protein in a single step[1][2]
Metal Ion Leaching Low with NTA chelatorCan be a concern, dependent on chelator
Best For High yield applications, routine purificationsHigh purity applications (e.g., crystallography, functional assays)[2]

Another popular alternative to IMAC for tagged proteins is the Strep-tag®/Strep-Tactin® system.

FeatureIMAC (Ni-NTA/Cobalt)Strep-Tactin
Tag 6-10x Histidine8 amino acid Strep-tag II
Binding Principle Metal-ion chelationHigh-affinity binding to engineered streptavidin
Elution Imidazole gradient or pH shiftCompetitive elution with desthiobiotin (gentle)
Specificity Good to ExcellentVery High
Purity Good to ExcellentTypically very high due to specific interaction[4]
Regeneration YesYes

Experimental Workflows for Protein Purification and Purity Validation

A typical workflow involves expressing the tagged protein, lysing the cells, purifying the protein using affinity chromatography, and finally, validating its purity through various analytical techniques.

Protein Purification and Validation Workflow cluster_purification Purification cluster_validation Purity Validation Cell Lysate Cell Lysate Affinity Chromatography Affinity Chromatography Cell Lysate->Affinity Chromatography Binding Eluted Protein Eluted Protein Affinity Chromatography->Eluted Protein Elution SDS_PAGE SDS-PAGE Eluted Protein->SDS_PAGE Purity Check SEC Size-Exclusion Chromatography Eluted Protein->SEC Aggregation Analysis Mass_Spec Mass Spectrometry Eluted Protein->Mass_Spec Identity & Purity Confirmation Western_Blot Western Blot SDS_PAGE->Western_Blot Identity Confirmation

A generalized workflow from crude cell lysate to purified and validated protein.

Key Techniques for Validating Protein Purity

Following purification, it is crucial to assess the purity of the protein sample. A combination of methods is often employed for a comprehensive evaluation.

Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE)

SDS-PAGE is a fundamental technique used to separate proteins based on their molecular weight.[5] In a pure sample, a single band corresponding to the molecular weight of the target protein should be observed after staining with a dye like Coomassie Brilliant Blue.[6] The presence of multiple bands indicates contamination or degradation.[6]

Experimental Protocol: SDS-PAGE

  • Sample Preparation: Mix the purified protein sample with an equal volume of 2x Laemmli sample buffer containing SDS and a reducing agent (e.g., β-mercaptoethanol or DTT). Heat the samples at 95°C for 5 minutes to denature the proteins.[7]

  • Gel Electrophoresis: Load the denatured protein samples and a molecular weight marker into the wells of a polyacrylamide gel.[6] The percentage of acrylamide (B121943) in the gel should be chosen based on the size of the target protein.[7] Apply a constant voltage (typically 100-200 V) to run the gel until the dye front reaches the bottom.[7]

  • Staining: After electrophoresis, carefully remove the gel and place it in a staining solution (e.g., Coomassie Brilliant Blue) for a specified time.

  • Destaining: Transfer the gel to a destaining solution to remove the excess stain, leaving only the protein bands visible.[6]

  • Analysis: Visualize the gel on a light box or using an imaging system. A pure protein sample should ideally show a single band at the expected molecular weight.[6]

Western Blot

Western blotting is used to confirm the identity of the purified protein by using an antibody that specifically recognizes the protein or its tag (e.g., an anti-His antibody).[8]

Experimental Protocol: Western Blot

  • SDS-PAGE and Transfer: Run an SDS-PAGE gel as described above. Transfer the separated proteins from the gel to a membrane (e.g., nitrocellulose or PVDF).[8]

  • Blocking: Incubate the membrane in a blocking buffer (e.g., 5% non-fat milk in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[9]

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the His-tag, diluted in blocking buffer, for 1 hour at room temperature or overnight at 4°C.[10]

  • Washing: Wash the membrane several times with a wash buffer (e.g., TBST) to remove unbound primary antibody.[9]

  • Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody for 1 hour at room temperature.[8]

  • Detection: After further washing, add a chemiluminescent substrate and detect the signal using an imager.[8] A single band at the correct molecular weight confirms the identity of the His-tagged protein.

Purity_Validation_Logic PurifiedProtein Purified Protein Sample SDSPAGE Run SDS-PAGE PurifiedProtein->SDSPAGE SingleBand Single Band at Correct MW? SDSPAGE->SingleBand MultipleBands Multiple Bands SingleBand->MultipleBands No HighPurity High Purity Indicated SingleBand->HighPurity Yes WesternBlot Perform Western Blot with Anti-Tag Ab HighPurity->WesternBlot CorrectIdentity Band at Correct MW? WesternBlot->CorrectIdentity IdentityConfirmed Identity Confirmed CorrectIdentity->IdentityConfirmed Yes IdentityNotConfirmed Identity Not Confirmed CorrectIdentity->IdentityNotConfirmed No

Decision-making process for purity and identity validation.
Size-Exclusion Chromatography (SEC)

SEC separates molecules based on their size in solution and is an excellent method for assessing the aggregation state of a purified protein.[11] A pure, monomeric protein sample should ideally yield a single, symmetrical peak. The presence of earlier eluting peaks suggests the presence of aggregates, which can be detrimental to protein function and activity.

Experimental Protocol: Size-Exclusion Chromatography

  • Column Equilibration: Equilibrate the SEC column with a suitable filtered and degassed buffer. The buffer should be compatible with the protein's stability.[12]

  • Sample Preparation: Ensure the purified protein sample is clear and free of particulate matter by centrifugation or filtration (0.22 µm filter).

  • Injection and Elution: Inject the protein sample onto the column. The proteins will elute isocratically, with larger molecules (aggregates) eluting first, followed by the monomeric protein, and then smaller molecules or fragments.[12]

  • Data Analysis: Monitor the elution profile using UV absorbance (typically at 280 nm). Analyze the resulting chromatogram for the presence of a single, sharp peak corresponding to the monomeric protein.

Mass Spectrometry (MS)

Mass spectrometry is a highly sensitive and accurate technique for confirming the identity and purity of a protein.[13][14] It can precisely determine the molecular weight of the intact protein and can also be used to identify the protein after enzymatic digestion (peptide mass fingerprinting).[15]

Experimental Protocol: Mass Spectrometry (General Overview)

  • Sample Preparation: The protein sample must be free of salts and detergents that can interfere with ionization.[16] This may involve buffer exchange or in-gel digestion if the sample is first run on SDS-PAGE.

  • Ionization: The two most common ionization methods for proteins are electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI).[14]

  • Mass Analysis: The ionized proteins or peptides are separated in a mass analyzer based on their mass-to-charge ratio.

  • Data Interpretation: The resulting mass spectrum is analyzed to determine the molecular weight of the protein. For peptide mass fingerprinting, the masses of the peptides are compared to a database to confirm the protein's identity.

Conclusion

Validating the purity of a purified protein is a multi-step process that requires the use of orthogonal techniques. While affinity chromatography using resins like Ni-NTA is a powerful first step, it does not guarantee absolute purity. A combination of SDS-PAGE for initial assessment, Western blotting for identity confirmation, SEC for aggregation analysis, and mass spectrometry for definitive mass determination provides a comprehensive and reliable validation of protein purity, ensuring the quality and reproducibility of subsequent experiments.

References

performance comparison of aminocaproic nitrilotriacetic acid with other chelating agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Foreword

Aminocaproic Nitrilotriacetic Acid (ACNTA) is a chelating agent with a molecular structure that suggests potential for metal ion sequestration. As a derivative of the well-established chelator Nitrilotriacetic Acid (NTA), ACNTA incorporates an aminocaproic acid linker, which may influence its binding affinity, selectivity, and overall performance in various applications, including drug delivery and biotechnology.

This guide aims to provide a comprehensive comparison of ACNTA with other widely used chelating agents. However, a thorough review of publicly available scientific literature and technical databases reveals a significant gap in quantitative performance data for ACNTA. While the compound is commercially available for research purposes, there is a notable absence of published studies detailing its metal ion stability constants, pH-dependent chelation efficiency, and direct comparative performance against other chelators under standardized experimental conditions.

Therefore, this document will first outline the theoretical framework for evaluating chelating agents and present established data for common alternatives. It will then detail the necessary experimental protocols that would be required to generate the data needed for a direct comparison involving ACNTA. This approach is intended to provide a valuable resource for researchers who may wish to undertake such a comparative study.

Section 1: Key Performance Indicators for Chelating Agents

The efficacy of a chelating agent is determined by several key parameters. Understanding these is crucial for selecting the appropriate agent for a specific application.

  • Stability Constant (Log K): This is the most critical measure of a chelating agent's affinity for a specific metal ion. It represents the equilibrium constant for the formation of the metal-chelate complex. A higher log K value indicates a more stable complex and a stronger binding affinity.

  • Metal Ion Selectivity: Chelating agents exhibit varying affinities for different metal ions. Selectivity is crucial in applications where the goal is to bind a target metal ion in the presence of other competing ions.

  • pH Range of Effectiveness: The chelating ability of most agents is highly dependent on the pH of the solution. The protonation state of the chelator's functional groups, which is dictated by pH, affects its ability to coordinate with a metal ion.

  • Kinetic Properties: The rates of complex formation (chelation) and dissociation are important for dynamic systems. In some applications, rapid binding is essential, while in others, a slow, controlled release of the metal ion may be desired.

  • Solubility and Biocompatibility: For biological and pharmaceutical applications, the solubility of both the free chelator and the metal complex in aqueous solutions is critical. Furthermore, the chelating agent and its metal complexes must exhibit low toxicity and good biocompatibility.

Section 2: Performance Data of Common Chelating Agents

To provide a baseline for comparison, the following table summarizes the stability constants (log K) for several well-characterized chelating agents with common divalent and trivalent metal ions. This data highlights the established performance of these agents and serves as a benchmark against which ACNTA could be evaluated.

Chelating AgentMetal IonLog K
EDTA Ca²⁺10.7
Mg²⁺8.7
Cu²⁺18.8
Fe³⁺25.1
DTPA Ca²⁺10.9
Mg²⁺9.3
Cu²⁺21.5
Fe³⁺28.6
NTA Ca²⁺6.4
Mg²⁺5.4
Cu²⁺13.0
Fe³⁺15.9

Note: Stability constants can vary with experimental conditions such as temperature and ionic strength. The values presented are generally accepted literature values.

Section 3: Experimental Protocols for Performance Evaluation

To ascertain the performance of this compound (ACNTA) and enable a direct comparison with other chelators, a series of standardized experiments would be necessary. The following protocols outline the key methodologies.

Determination of Stability Constants via Potentiometric Titration

Potentiometric titration is a standard method for determining the stability constants of metal-ligand complexes.

Workflow for Potentiometric Titration:

G cluster_prep Solution Preparation cluster_titration Titration cluster_analysis Data Analysis A Prepare standardized solutions of: - ACNTA - Metal salt (e.g., CuSO4) - Strong acid (e.g., HCl) - Strong base (e.g., NaOH) B Calibrate pH electrode A->B C Titrate a solution containing ACNTA and the metal ion with the standardized base solution. B->C D Record pH and volume of titrant added. C->D E Plot titration curves (pH vs. volume of base). D->E F Use computational software (e.g., HYPERQUAD) to analyze titration data. E->F G Determine protonation constants of ACNTA and stability constants (log K) of the metal-ACNTA complexes. F->G

Caption: Workflow for determining stability constants using potentiometric titration.

Methodology:

  • Solution Preparation: Prepare accurate and standardized aqueous solutions of ACNTA, the metal salt of interest (e.g., CuSO₄, NiCl₂, ZnSO₄), a strong acid (e.g., HCl), and a carbonate-free strong base (e.g., NaOH). The ionic strength of the solutions should be maintained constant using a background electrolyte (e.g., KNO₃).

  • Calibration: Calibrate a glass electrode pH meter with standard buffer solutions.

  • Titration: In a thermostatted vessel, titrate a known volume of a solution containing ACNTA and the metal salt with the standardized base. The titration should be performed in the absence of the metal ion first to determine the protonation constants of ACNTA.

  • Data Acquisition: Record the pH of the solution after each addition of the titrant.

  • Data Analysis: Plot the titration curves (pH versus volume of base added). The data is then analyzed using specialized computer programs (e.g., HYPERQUAD, BEST) to calculate the protonation constants of the ligand and the stability constants of the metal-ligand complexes.

Evaluation of pH-Dependent Chelation via Spectrophotometry

UV-Vis spectrophotometry can be used to study the formation of metal-chelate complexes, particularly with transition metals that exhibit characteristic absorption spectra upon complexation.

Workflow for Spectrophotometric Analysis:

G cluster_prep Sample Preparation cluster_measurement Measurement cluster_analysis Data Analysis A Prepare a series of solutions containing a fixed concentration of the metal ion and varying concentrations of ACNTA. B Adjust the pH of each solution to the desired value using appropriate buffers. A->B C Record the UV-Vis absorption spectrum of each solution over a relevant wavelength range. B->C D Analyze the changes in absorbance at the wavelength of maximum absorption (λmax) of the metal-ACNTA complex. C->D E Use methods such as Job's plot or the mole-ratio method to determine the stoichiometry of the complex. D->E F Calculate conditional stability constants at the specific pH. D->F

Caption: Workflow for evaluating pH-dependent chelation using spectrophotometry.

Methodology:

  • Sample Preparation: Prepare a series of solutions with a constant concentration of the metal ion and varying molar ratios of ACNTA.

  • pH Adjustment: Adjust the pH of each set of solutions to a specific value using a suitable buffer system that does not interact with the metal ions.

  • Spectral Measurement: Record the UV-Vis spectrum of each solution. The formation of the metal-ACNTA complex is often accompanied by a shift in the wavelength of maximum absorbance (λmax) and a change in molar absorptivity.

  • Data Analysis: By analyzing the spectral changes as a function of the ACNTA-to-metal ratio at a constant pH, the stoichiometry of the complex can be determined (e.g., using Job's plot). Repeating this analysis at different pH values allows for the determination of the optimal pH range for chelation.

Section 4: Future Directions and a Call for Research

The lack of empirical data on the chelating performance of this compound presents a clear opportunity for further research. The experimental protocols outlined in this guide provide a roadmap for investigators to systematically evaluate ACNTA and compare its performance to established chelating agents. Such studies would be invaluable to researchers in medicinal chemistry, materials science, and environmental science who are seeking novel chelators with potentially unique properties conferred by the aminocaproic acid linker. It is anticipated that such research would elucidate the structure-activity relationships of NTA-based chelators and could lead to the development of new agents with enhanced selectivity, stability, or biocompatibility for a range of applications.

A Comparative Guide to the Binding Affinity of Aminocaproic Nitrilotriacetic Acid and its Alternatives for Protein Immobilization

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise immobilization of proteins is a cornerstone of many experimental and high-throughput screening assays. The selection of an appropriate chelating agent is critical for the stability and functional integrity of the immobilized protein. This guide provides a quantitative analysis of the binding affinity of nitrilotriacetic acid (NTA) derivatives, including the conceptual basis of aminocaproic nitrilotriacetic acid (ANTA), and compares their performance with other common chelating agents.

Quantitative Comparison of Chelating Agent Binding Affinities

The binding affinity of a chelating agent for a metal ion, which in turn coordinates with a polyhistidine-tagged (His-tagged) protein, is a key determinant of the stability of protein immobilization. This affinity is typically expressed as the equilibrium dissociation constant (KD), where a lower KD value indicates a stronger binding interaction. The following table summarizes the binding affinities of various NTA-based chelators for His-tagged proteins, as determined by surface plasmon resonance (SPR).

Chelating AgentLigandAnalyteDissociation Constant (KD)Technique
Mono-NTA Ni²⁺-NTAHis₆-tagged peptide14 ± 1 nM[1][2]SPR
Ni²⁺-NTAHis₆ complex~1 x 10⁻⁵ M[2]SPR
Bis-NTA Ni²⁺-Bis-NTAHis-tagged protein1-2 orders of magnitude higher affinity than mono-NTA[3]Not specified
Tris-NTA Cu²⁺-PEG₈-(NTA)₈G-CSF4.7 nM[4]SPR
Ni²⁺-tris-NTAHis-tagged proteinRetains proteins more strongly than mono-NTA[5]SPR
Tetra-NTA Ni²⁺-Tetra-NTAHis-tagged protein4 x 10⁻⁸ M[6]Not specified

Understanding the Alternatives

Several other chelating agents are commonly used in protein immobilization and biochemistry. Here's a brief comparison:

  • Iminodiacetic Acid (IDA): IDA is a tridentate chelator, meaning it has three points of attachment for a metal ion. This results in a less stable complex compared to the tetradentate NTA, which has four attachment points. Consequently, IDA-based resins may exhibit higher protein leaching.[7]

  • Ethylenediaminetetraacetic Acid (EDTA): EDTA is a hexadentate chelator that forms very strong complexes with most divalent metal ions.[8] It is often used as a stripping agent to remove metal ions from NTA or IDA resins, highlighting its stronger chelating ability.

  • Ethylene Glycol-bis(β-aminoethyl ether)-N,N,N',N'-tetraacetic Acid (EGTA): EGTA is an octadentate chelator with a higher affinity for calcium ions than for magnesium ions, making it particularly useful in biological buffers where selective calcium chelation is required.[9]

Experimental Protocols for Determining Binding Affinity

The quantitative data presented in this guide are primarily obtained through biophysical techniques such as Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC).

Surface Plasmon Resonance (SPR)

SPR is a real-time, label-free technique for monitoring biomolecular interactions.[10]

Experimental Workflow:

  • Sensor Chip Preparation: An NTA-functionalized sensor chip is activated and charged with a solution of a divalent metal ion, typically Ni²⁺ or Co²⁺.

  • Ligand Immobilization: The His-tagged protein (the ligand) is injected over the sensor surface and is captured by the chelated metal ions.

  • Analyte Injection: The interacting partner (the analyte) is injected at various concentrations over the immobilized ligand.

  • Data Acquisition: The binding is monitored in real-time as a change in the refractive index at the sensor surface, which is proportional to the mass of analyte bound.

  • Regeneration: The sensor surface is regenerated by injecting a stripping agent like EDTA or a competitor like imidazole (B134444) to remove the bound analyte and ligand.

SPR_Workflow prep Sensor Chip Preparation (NTA surface activation and metal charging) immobilize Ligand Immobilization (His-tagged protein) prep->immobilize inject Analyte Injection (Binding partner) immobilize->inject acquire Data Acquisition (Real-time binding measurement) inject->acquire regenerate Regeneration (Removal of analyte and ligand) acquire->regenerate regenerate->prep Ready for next cycle

Caption: Experimental workflow for determining binding affinity using Surface Plasmon Resonance (SPR).

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction.[11][12]

Experimental Protocol:

  • Sample Preparation: The His-tagged protein and its binding partner are extensively dialyzed against the same buffer to minimize buffer mismatch artifacts.

  • Cell Loading: The sample cell is filled with a solution of the His-tagged protein at a known concentration.

  • Syringe Loading: The injection syringe is filled with a solution of the binding partner at a higher, known concentration.

  • Titration: A series of small, precise injections of the binding partner from the syringe into the sample cell is performed.

  • Heat Measurement: The heat change associated with each injection is measured by a sensitive calorimeter.

  • Data Analysis: The integrated heat data is plotted against the molar ratio of the reactants. The resulting binding isotherm is then fitted to a binding model to determine the KD, stoichiometry (n), and enthalpy (ΔH) of the interaction.

ITC_Workflow cluster_prep Sample Preparation cluster_exp ITC Experiment cluster_analysis Data Analysis dialysis Dialysis of Protein and Ligand (Identical buffer) cell_loading Load Protein into Sample Cell dialysis->cell_loading syringe_loading Load Ligand into Syringe dialysis->syringe_loading titration Titrate Ligand into Protein cell_loading->titration syringe_loading->titration heat_measurement Measure Heat Change per Injection titration->heat_measurement isotherm Generate Binding Isotherm heat_measurement->isotherm fitting Fit Data to Binding Model isotherm->fitting thermo Determine K_D, n, ΔH fitting->thermo

Caption: General workflow for an Isothermal Titration Calorimetry (ITC) experiment.

Signaling Pathways and Logical Relationships

The interaction between a metal-chelated NTA derivative and a His-tagged protein is a direct binding event and does not typically involve a signaling pathway in the biological sense. The logical relationship is a straightforward, reversible, non-covalent interaction governed by the principles of coordination chemistry and affinity binding.

Binding_Relationship Surface Solid Support ANTA Aminocaproic Nitrilotriacetic Acid (ANTA) Surface->ANTA Covalent Linkage Ni Ni²⁺ Ion ANTA->Ni Chelation HisTag His-tagged Protein Ni->HisTag Coordinate Bond HisTag->Ni Reversible Binding

References

Validation of a Novel Colorimetric Method for Aminocaproic Acid Analysis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive validation of a new, simple, and accurate colorimetric method for the determination of aminocaproic acid. The performance of this method is compared with established techniques, and its application in pharmaceutical analysis is detailed. This document also offers a comparison of aminocaproic acid with a common alternative, tranexamic acid, in clinical applications.

Overview of Aminocaproic Acid

Aminocaproic acid, also known as epsilon-aminocaproic acid (EACA), is a synthetic derivative of the amino acid lysine (B10760008).[1][2] It functions as an antifibrinolytic agent by inhibiting the breakdown of blood clots.[1][2] Its primary mechanism of action involves blocking the conversion of plasminogen to plasmin, an enzyme responsible for degrading fibrin, the protein mesh that forms the structure of a blood clot.[2] This action helps to stabilize clots and control bleeding in various medical and surgical scenarios.[1][2]

Aminocaproic acid is utilized in several clinical situations where excessive bleeding is a concern, including:

  • Cardiac and orthopedic surgeries[1]

  • Craniofacial surgeries in children[1]

  • Treatment of traumatic hyphema and control of oral bleeding in patients with coagulation disorders[3]

  • Management of bleeding due to hyperfibrinolysis, a condition characterized by the rapid breakdown of clots[2]

Validation of a Novel Colorimetric Method

A simple and feasible colorimetric method has been developed and validated for the determination of aminocaproic acid in bulk and pharmaceutical formulations.[4][5]

Experimental Protocol: Colorimetric Method

This method is based on the reaction of the primary amino group of aminocaproic acid with sodium nitroprusside (SNP) in an alkaline medium to produce a colored product with maximum absorption at 540 nm.[4][6]

Reagents and Solutions:

  • Aminocaproic Acid (ACA) Standard Solution (20 mg/ml): Accurately weigh 0.2 g of ACA standard and dissolve in distilled water. Transfer to a 10 ml volumetric flask and complete the volume with distilled water.[4]

  • Sodium Nitroprusside (SNP) Solution (5% w/v): Dissolve 5 g of SNP in 100 ml of distilled water.[4]

  • Sodium Borate (B1201080) Solution (4% w/v): Dissolve 4 g of sodium borate in 100 ml of distilled water.[4]

Procedure:

  • To 2.5 ml of distilled water in a 10 ml volumetric flask, add 0.5 ml of 5% w/v SNP aqueous solution and 3 ml of 4% w/v sodium borate.[4]

  • Add a specific volume of the ACA standard solution to the flask.

  • Complete the volume to the mark with distilled water.

  • Allow the reaction mixture to stand in the dark for 45 minutes for maximum color development. The color is stable for at least two hours.[6]

  • Measure the absorbance of the solution at 540 nm against a reagent blank.

Data Presentation: Method Validation Parameters

The colorimetric method was validated according to ICH guidelines, demonstrating its accuracy and precision.[4]

ParameterResultReference
Linearity Range 0.2 - 1.0 mg/ml[4][6]
Correlation Coefficient (r) 0.9986[4][6]
Limit of Detection (LOD) 0.07 mg/mL[4][6]
Limit of Quantification (LOQ) 0.26 mg/mL[4][6]
Precision (RSD%) < 2%[6]
Accuracy (Recovery %) 100.60 ± 2.05%[4][6]

Alternative Analytical Method: RP-HPLC

For comparison, a validated Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the determination of aminocaproic acid is also available. This method involves pre-column derivatization with dansyl chloride.

Experimental Protocol: RP-HPLC Method

Chromatographic Conditions:

  • Column: Not specified in the provided text.

  • Mobile Phase: Gradient elution with two solvents (A and B, not detailed).

  • Flow Rate: 0.5 mL/min

  • Column Temperature: 35.0°C

  • Injection Volume: 5 µL

  • Detection Wavelength: 288 nm

Derivatization Procedure:

  • Transfer an aliquot of the aminocaproic acid solution to a 10.0 mL volumetric flask.

  • Add a two-fold larger volume of dansyl chloride solution and 5.0 mL of sodium tetraborate (B1243019) solution.

  • Stir and incubate in a thermostat at 60°C for 30 minutes.

  • Cool the flask to room temperature and bring the volume to the mark with sodium tetraborate solution.

Comparative Analysis: Aminocaproic Acid vs. Tranexamic Acid

Tranexamic acid is another lysine analog and a common alternative to aminocaproic acid, also functioning as an antifibrinolytic agent.[3] Studies have compared the efficacy of these two drugs in reducing blood loss and the need for transfusions in surgical settings.

Performance in Total Joint Arthroplasty

A study comparing intravenous tranexamic acid and topical aminocaproic acid in total joint arthroplasty demonstrated that both agents significantly reduced blood loss and transfusion rates compared to a control group.[7][8] However, tranexamic acid showed a significantly lower blood loss and transfusion rate compared to aminocaproic acid.[7][8]

ParameterControl GroupAminocaproic Acid (EACA) GroupTranexamic Acid (TXA) GroupReference
Blood Loss HigherSignificantly lower than control (p=0.0014)Significantly lower than control (p<0.0001) and EACA (p<0.0001)[7][8]
Number of Patients Transfused HigherSignificantly lower than control (p=0.012)Significantly lower than control (p<0.0001) and EACA (p=0.003)[7][8]
Number of pRBCs Given HigherSignificantly lower than control (p=0.007)Significantly lower than control (p<0.0001) and EACA (p=0.005)[7][8]

Visualizing the Mechanism of Action

The following diagrams illustrate the experimental workflow for the colorimetric analysis and the signaling pathway of fibrinolysis, highlighting the action of aminocaproic acid.

experimental_workflow cluster_prep Sample & Reagent Preparation cluster_reaction Reaction cluster_analysis Analysis ACA_Sample Aminocaproic Acid Sample Mixing Mix Reagents and Sample ACA_Sample->Mixing SNP_Reagent Sodium Nitroprusside (5% w/v) SNP_Reagent->Mixing Borate_Buffer Sodium Borate (4% w/v) Borate_Buffer->Mixing Incubation Incubate in Dark (45 min) Mixing->Incubation Color Development Measurement Measure Absorbance at 540 nm Incubation->Measurement Result Determine ACA Concentration Measurement->Result

Caption: Experimental workflow for the colorimetric determination of aminocaproic acid.

fibrinolysis_pathway cluster_pathway Fibrinolytic Pathway cluster_inhibition Inhibition by Antifibrinolytics Plasminogen Plasminogen Plasmin Plasmin Plasminogen->Plasmin Plasminogen Activators (tPA, uPA) FDP Fibrin Degradation Products Plasmin->FDP Degradation Fibrin Fibrin (Clot) EACA Aminocaproic Acid (EACA) EACA->Plasminogen Inhibits Activation EACA->Plasmin Inhibits Activity TXA Tranexamic Acid (TXA) TXA->Plasminogen Inhibits Activation TXA->Plasmin Inhibits Activity

Caption: Mechanism of action of aminocaproic acid and tranexamic acid in the fibrinolytic pathway.

References

Safety Operating Guide

Safe Disposal of Aminocaproic Nitrilotriacetic Acid: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides essential safety and logistical information for the proper disposal of Aminocaproic Nitrilotriacetic Acid (AC-NTA), a metal-chelating agent used in various research and development applications.[1] Adherence to these procedures is critical for ensuring laboratory safety and environmental protection.

I. Immediate Safety Precautions and Handling

Before beginning any disposal-related activities, ensure you are in a well-ventilated area and are wearing appropriate personal protective equipment (PPE).[2]

Required Personal Protective Equipment (PPE):

  • Eye Protection: Tightly fitting safety goggles with side-shields.[2]

  • Hand Protection: Chemical-impermeable gloves that have been inspected prior to use.[2]

  • Body Protection: Fire/flame resistant and impervious clothing.[2]

  • Respiratory Protection: If exposure limits are exceeded or irritation is experienced, a full-face respirator is necessary.[2]

Handling Precautions:

  • Avoid contact with skin and eyes.[2]

  • Prevent the formation of dust and aerosols.[2]

  • Use non-sparking tools to prevent ignition.[2]

  • Handle in accordance with good industrial hygiene and safety practices.[2]

In the event of a spill, prevent further leakage if it is safe to do so. Do not allow the chemical to enter drains, and avoid discharge into the environment.[2]

II. Step-by-Step Disposal Procedure

The primary recommended method for the disposal of this compound is through a licensed chemical destruction facility.

  • Collection:

    • Collect waste this compound in a suitable, closed, and properly labeled container.[2]

  • Storage:

    • Store the sealed container in a dry, cool, and well-ventilated place.[2]

    • Keep it separate from incompatible materials and foodstuff containers.[2]

  • Arrangement for Disposal:

    • Contact a licensed chemical waste disposal company to arrange for pickup and disposal.

    • The material can be disposed of through controlled incineration with flue gas scrubbing.[2]

  • Container Decontamination:

    • Empty containers can be triple-rinsed (or the equivalent) and offered for recycling or reconditioning.[2]

    • Alternatively, puncture the packaging to render it unusable for other purposes and then dispose of it in a sanitary landfill.[2]

Important Considerations:

  • Do not discharge this compound into sewer systems.[2]

  • Do not contaminate water, foodstuffs, feed, or seed by storage or disposal.[2]

  • All disposal activities must be in accordance with appropriate local, regional, and national laws and regulations.[2]

III. Chemical and Physical Properties

The following table summarizes key quantitative data for this compound.

PropertyValue
CAS Number 1043881-31-7
Molecular Formula C₁₆H₂₉N₃O₇
Molecular Weight 375.42 g/mol
Purity ≥97%

Data sourced from Santa Cruz Biotechnology, Inc.[1]

IV. Disposal Decision Workflow

The following diagram illustrates the logical steps for the proper disposal of this compound.

start Start: Have Aminocaproic Nitrilotriacetic Acid for Disposal ppe Step 1: Wear Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe collect Step 2: Collect Waste in a Sealed & Labeled Container ppe->collect store Step 3: Store in a Cool, Dry, Well-Ventilated Area collect->store contact Step 4: Contact Licensed Chemical Waste Disposal Service store->contact transport Step 5: Arrange for Professional Transport and Disposal contact->transport incinerate Disposal Method: Controlled Incineration transport->incinerate decontaminate Step 6: Decontaminate or Dispose of Empty Container incinerate->decontaminate end End: Disposal Complete decontaminate->end

References

Essential Safety and Operational Guide for Handling Aminocaproic Nitrilotriacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling Aminocaproic Nitrilotriacetic Acid. It is intended for researchers, scientists, and drug development professionals to ensure the safe management of this chemical in a laboratory setting. Given that "this compound" is a specialized chemical, this document incorporates safety data from its constituent parent compounds, Aminocaproic Acid and Nitrilotriacetic Acid, to provide a comprehensive safety framework.

I. Hazard Identification and Personal Protective Equipment (PPE)

The primary hazards associated with the components of this compound include potential eye, skin, and respiratory irritation. Nitrilotriacetic Acid is also suspected of causing cancer[1][2][3][4][5]. Therefore, strict adherence to PPE guidelines is mandatory.

Table 1: Personal Protective Equipment (PPE) Requirements

Protection Type Solid Form Solution/Liquid Form Rationale & Specifications
Eye Protection Safety glasses with side-shields[6]Chemical safety goggles or a full-face shield[7]To prevent contact with dust particles and splashes.
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber)Chemical-resistant gloves (e.g., nitrile, neoprene, or PVC)To avoid skin contact. Gloves should be inspected before use and disposed of properly after handling[2][4].
Body Protection Laboratory coatLaboratory coat or chemical-resistant apronTo protect skin and clothing from contamination.
Respiratory Protection NIOSH/MSHA or European Standard EN 149 approved respiratorRequired if there is a risk of aerosol or vapor inhalation. Use in a well-ventilated area or under a chemical fume hood.To prevent inhalation of dust or aerosols, especially during weighing or transfer operations[7].

II. Safe Handling and Storage

Proper handling and storage are critical to minimize exposure and maintain the integrity of the chemical.

A. Handling Procedures:

  • Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of dust or vapors[8].

  • Personal Hygiene: Wash hands thoroughly with soap and water after handling and before eating, drinking, or smoking[9]. Contaminated clothing should be removed promptly and laundered separately[10].

  • Avoidance of Dust and Aerosols: Take measures to avoid the formation of dust and aerosols during handling[6].

B. Storage Procedures:

  • Container: Keep the container tightly closed in a dry and cool place[6][9].

  • Conditions: Store in a well-ventilated area away from direct sunlight and incompatible materials[9].

  • Incompatible Materials: Avoid contact with strong oxidizing agents, strong bases, and certain metals[10].

Table 2: Storage and Incompatibility Summary

Parameter Guideline Source
Storage Temperature Room temperature (20-25°C)[9]
Storage Conditions Dry, cool, well-ventilated, away from sunlight[9]
Incompatible Materials Strong acids, strong bases, strong oxidizers[9][10]

III. Emergency Procedures: Spills and Exposure

Immediate and appropriate action is crucial in the event of a spill or personnel exposure.

A. Spill Response:

  • Evacuation and Notification: Evacuate non-essential personnel from the spill area and notify colleagues and the laboratory supervisor.

  • Ventilation: Ensure the area is well-ventilated.

  • Containment: For liquid spills, contain the spill using absorbent materials like sand or earth[11]. For solid spills, carefully sweep up the material to avoid creating dust[10][12].

  • Cleanup:

    • Solid Spill: Moisten the spilled solid with a suitable solvent if necessary to prevent dust generation. Collect the material in a sealed container for disposal[10].

    • Liquid Spill: Use a non-combustible absorbent material to collect the spill. Place the contaminated absorbent into a sealed container for disposal[11].

  • Decontamination: Clean the spill area with a suitable detergent and water.

  • Waste Disposal: Dispose of all contaminated materials as hazardous waste in accordance with local, state, and federal regulations[6][12].

B. First Aid Measures:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention[6].

  • Skin Contact: Remove contaminated clothing and wash the affected skin with soap and water. If irritation persists, seek medical attention[6].

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention[6].

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention[4].

IV. Disposal Plan

All waste containing this compound must be treated as hazardous waste.

A. Waste Collection:

  • Collect all solid and liquid waste in clearly labeled, sealed, and appropriate containers.

  • Do not mix with other waste streams unless compatibility is confirmed.

B. Disposal Protocol:

  • Dispose of waste through a licensed hazardous waste disposal company.

  • Follow all local, state, and federal regulations for chemical waste disposal[6][12]. Do not dispose of down the drain or in regular trash[6].

V. Experimental Workflow and Logical Relationships

The following diagrams illustrate the standard workflow for handling this compound and the decision-making process for spill response.

G Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Consult SDS Consult SDS Don PPE Don PPE Consult SDS->Don PPE Prepare Work Area Prepare Work Area Don PPE->Prepare Work Area Weigh/Measure Chemical Weigh/Measure Chemical Prepare Work Area->Weigh/Measure Chemical Perform Experiment Perform Experiment Weigh/Measure Chemical->Perform Experiment Decontaminate Equipment Decontaminate Equipment Perform Experiment->Decontaminate Equipment Dispose of Waste Dispose of Waste Decontaminate Equipment->Dispose of Waste Doff PPE Doff PPE Dispose of Waste->Doff PPE Wash Hands Wash Hands Doff PPE->Wash Hands

Caption: Standard operating procedure for handling this compound.

G Spill Response Decision Tree Spill Spill Occurs Assess Assess Hazard (Size, Location, Toxicity) Spill->Assess Minor Minor Spill? Assess->Minor Major Major Spill Minor->Major No Cleanup Follow Spill Cleanup Protocol Minor->Cleanup Yes Evacuate Evacuate Area & Call Emergency Response Major->Evacuate

Caption: Decision-making workflow for responding to a chemical spill.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.